2,4-Dinitrobenzenesulfonamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,4-dinitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,(H2,7,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMRSEKWXWQVIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448134 | |
| Record name | 2,4-dinitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73901-01-6 | |
| Record name | 2,4-dinitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dinitrobenzenesulfonamide: Properties, Protocols, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dinitrobenzenesulfonamide is a versatile organic compound characterized by the presence of a sulfonamide group and two nitro functional groups attached to a benzene ring. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological activities, with a focus on its role in inducing oxidative stress. The information is presented to support researchers in the fields of medicinal chemistry, chemical biology, and drug development in leveraging the unique characteristics of this molecule.
Physical and Chemical Properties
This compound is a solid at room temperature. While specific experimental data for the parent compound is sparse in publicly available literature, its properties can be inferred from related compounds and general chemical principles.
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₅N₃O₆S | |
| Molecular Weight | 247.19 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds[2] |
| Melting Point | Data not readily available. The precursor, 2,4-dinitrobenzenesulfonyl chloride, has a melting point of 101-107 °C. | [2] |
| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents like DMSO, DMF, and acetone. | General sulfonamide properties[3] |
| pKa | Estimated to be weakly acidic, typical for sulfonamides. | Inferred from general sulfonamide pKa values[4][5] |
| LogP | 2.97790 | [1] |
Spectral Data
1H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three aromatic protons in the downfield region, typically between 8.0 and 9.0 ppm, due to the strong electron-withdrawing effects of the two nitro groups and the sulfonamide group. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet. For the related 2,4-dinitrobenzenesulfonyl chloride, characteristic peaks are observed at approximately 8.51, 8.66, and 8.70 ppm.[6]
13C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbons directly attached to the nitro and sulfonyl groups will be significantly deshielded and appear at lower field.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the functional groups present. Key expected peaks include:
-
N-H stretching: Around 3300-3200 cm⁻¹ for the sulfonamide NH₂.
-
Asymmetric and Symmetric SO₂ stretching: Strong bands around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively.[7]
-
Asymmetric and Symmetric NO₂ stretching: Strong bands around 1550-1520 cm⁻¹ and 1350-1340 cm⁻¹, respectively.
-
Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry: The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 247. Subsequent fragmentation would likely involve the loss of SO₂ (64 amu) and NO₂ (46 amu) groups.
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized by the reaction of 2,4-dinitrobenzenesulfonyl chloride with an ammonia source.
Materials:
-
2,4-Dinitrobenzenesulfonyl chloride
-
Ammonium hydroxide solution (concentrated)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2,4-dinitrobenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent such as dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Use as a Protecting Group for Amines and Deprotection
2,4-Dinitrobenzenesulfonamides are effective protecting groups for primary and secondary amines due to their stability and the ease of their removal under mild conditions.[8]
Protection of a Primary Amine (General Protocol):
-
Dissolve the primary amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) in a suitable solvent like dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C.
-
Add a solution of 2,4-dinitrobenzenesulfonyl chloride (1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Work up the reaction as described in the synthesis protocol to isolate the N-protected amine.
Deprotection of N-Alkyl-2,4-dinitrobenzenesulfonamide (General Protocol): The deprotection is readily achieved via nucleophilic aromatic substitution using a thiol.[8][9]
Materials:
-
N-Alkyl-2,4-dinitrobenzenesulfonamide
-
Thiophenol or 2-mercaptoethanol (2.5 equivalents)
-
A base such as potassium carbonate or cesium carbonate (2.5 equivalents)
-
A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile
Procedure:
-
Dissolve the N-alkyl-2,4-dinitrobenzenesulfonamide (1 equivalent) in DMF or acetonitrile.
-
Add the thiol (e.g., thiophenol, 2.5 equivalents) and the base (e.g., potassium carbonate, 2.5 equivalents).[10]
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 1-3 hours.[10]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over an anhydrous salt, filter, and concentrate.
-
Purify the resulting amine by column chromatography.
Biological Activities and Signaling Pathways
While this compound itself is not a widely used therapeutic agent, the sulfonamide functional group is a key pharmacophore in a multitude of drugs, including antibacterials, diuretics, and anticonvulsants. The biological activity of nitroaromatic compounds is often linked to their ability to undergo metabolic reduction, leading to the formation of reactive intermediates.
Induction of Oxidative Stress
A significant aspect of the biological activity of nitroaromatic compounds, including 2,4-dinitrobenzenesulfonamides, is their potential to induce oxidative stress.[11] The mechanism involves the enzymatic reduction of the nitro groups to form nitro anion radicals. These radicals can then react with molecular oxygen to regenerate the parent nitro compound and produce superoxide radicals (O₂⁻). This futile cycling leads to the continuous production of reactive oxygen species (ROS).
The accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids (lipid peroxidation), proteins (carbonylation), and DNA.[11][12] This cellular damage can trigger various signaling pathways, leading to inflammation, apoptosis, or other pathological responses. The related compound, 2,4-dinitrophenol, has been shown to affect oxidative stress in neuronal cells.[13]
Mandatory Visualizations
Caption: Workflow for the protection and deprotection of a primary amine using 2,4-dinitrobenzenesulfonyl chloride.
Caption: Proposed mechanism of this compound-induced oxidative stress via redox cycling.
References
- 1. This compound | CAS#:73901-01-6 | Chemsrc [chemsrc.com]
- 2. 2,4-Dinitrobenzenesulfonyl chloride, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-DINITROBENZENESULFONYL CHLORIDE(1656-44-6) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative Stress and Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,4-Dinitrobenzenesulfonamide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-dinitrobenzenesulfonamide, a versatile chemical compound utilized in organic synthesis. The document details its chemical structure, key functional groups, physicochemical properties, and its application as a protecting group for primary amines.
Chemical Structure and Functional Groups
This compound is an organic compound featuring a benzene ring substituted with two nitro groups and a sulfonamide group.[1] The electron-withdrawing nature of the nitro groups significantly influences the reactivity of the molecule, particularly at the sulfonamide moiety.
The primary functional groups present in this compound are:
-
Aromatic Ring: A central phenyl group.
-
Nitro Groups (-NO2): Two nitro groups are attached to the benzene ring at positions 2 and 4. These are strong electron-withdrawing groups.
-
Sulfonamide Group (-SO2NH2): This group is attached to the benzene ring and is the site of key chemical transformations.
Below is a diagram illustrating the chemical structure and the constituent functional groups of this compound.
Caption: Chemical structure and functional groups of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[1]
| Property | Value |
| Molecular Formula | C6H5N3O6S |
| Molecular Weight | 247.19 g/mol |
| CAS Number | 73901-01-6 |
| IUPAC Name | This compound |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])S(=O)(=O)N |
| InChI | InChI=1S/C6H5N3O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,(H2,7,14,15) |
Experimental Protocols
This compound is extensively used as a protecting group for primary amines in organic synthesis.[2][3] The dinitrobenzenesulfonyl (DNs) group can be readily introduced and subsequently removed under mild conditions.
a) Protection of Primary Amines
This protocol describes the general procedure for the protection of a primary amine with 2,4-dinitrobenzenesulfonyl chloride.
-
Materials: Primary amine, 2,4-dinitrobenzenesulfonyl chloride, a suitable base (e.g., triethylamine or pyridine), and a solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the primary amine in the chosen solvent in a reaction flask.
-
Add the base to the solution.
-
Slowly add a solution of 2,4-dinitrobenzenesulfonyl chloride in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure to yield the crude N-(2,4-dinitrophenylsulfonyl)amine.
-
Purify the product by recrystallization or column chromatography.
-
b) Deprotection of N-(2,4-dinitrophenylsulfonyl)amines
The DNs group can be cleaved to regenerate the primary amine using a thiol.[2][4]
-
Materials: N-(2,4-dinitrophenylsulfonyl)amine, a thiol (e.g., thiophenol or 2-mercaptoethanol), and a solvent (e.g., DMF).
-
Procedure:
-
Dissolve the N-(2,4-dinitrophenylsulfonyl)amine in the solvent.
-
Add the thiol to the solution.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, dilute the mixture with a suitable solvent and wash with an aqueous solution to remove the thiol and byproducts.
-
Isolate the product by extraction and purify as necessary.
-
Application Workflow: Protection and Deprotection of Primary Amines
The following diagram illustrates the workflow for the use of this compound as a protecting group in a multi-step synthesis.
Caption: Workflow for amine protection and deprotection using the DNs group.
Reactivity and Applications in Synthesis
The strong electron-withdrawing properties of the two nitro groups make the sulfur atom of the sulfonamide highly electrophilic. This facilitates the reaction with nucleophiles like primary amines.[2] Conversely, these same electronic effects make the dinitrophenyl group a good leaving group, enabling the deprotection of the amine under mild conditions with soft nucleophiles like thiols.[2][4]
This protection strategy is valuable in complex molecule synthesis, including the synthesis of secondary amines, diamines, and glycosaminosides.[3][5][6] The mild conditions required for both the introduction and removal of the DNs group make it compatible with a wide range of other functional groups.
References
- 1. This compound | C6H5N3O6S | CID 10911854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dinitrobenzenesulfonamides: A simple and practical method for the preparation of a variety of secondary amines and diamines | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound-Directed SN2-Type Displacement Reaction Enables Synthesis of β-d-Glycosaminosides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Handling, and Hazards of 2,4-Dinitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. Always consult the official SDS and follow all institutional and regulatory safety guidelines when handling any chemical.
Executive Summary
2,4-Dinitrobenzenesulfonamide is a nitroaromatic sulfonamide that, while valuable in organic synthesis, presents significant health and safety concerns requiring stringent handling protocols. This guide provides a comprehensive overview of its known hazards, safe handling procedures, and relevant toxicological data, drawing from available information on the compound and structurally related analogs. All personnel handling this substance must be thoroughly trained on its potential risks and the necessary safety precautions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₅N₃O₆S | --INVALID-LINK-- |
| Molecular Weight | 247.19 g/mol | --INVALID-LINK-- |
| CAS Number | 73901-01-6 | --INVALID-LINK-- |
| Appearance | Not explicitly stated, likely a solid | General knowledge of similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not explicitly stated | |
| LogP | 2.97790 | --INVALID-LINK-- |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification indicates that it can cause significant irritation and may have other health effects.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning |
Data sourced from PubChem CID 10911854.
Toxicological Data
Table 3: Acute Toxicity Data for Structurally Related Compounds
| Compound | Route | Species | LD50 / LC50 | Reference |
| 2,4-Dinitrophenol | Oral | Rat | 30 mg/kg | --INVALID-LINK-- |
| 2,4-Dinitrotoluene | Oral | Rat | 268 mg/kg | --INVALID-LINK-- |
| 1-Chloro-2,4-dinitrobenzene | Oral | Rat | 1070 mg/kg | --INVALID-LINK-- |
| 2,4-Dichlorophenoxyacetic acid | Oral | Rat | 400-2000 mg/kg | --INVALID-LINK-- |
| 2,4-Dichlorophenoxyacetic acid | Dermal | Rabbit | >2000 mg/kg | --INVALID-LINK-- |
Safety and Handling
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to prevent exposure.
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene). It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques.
-
Respiratory Protection: All handling of solid this compound or solutions should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.
Engineering Controls
-
Work with this compound must be performed in a well-ventilated laboratory, and a certified chemical fume hood is essential for all manipulations that could generate dust, vapors, or aerosols.
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.
Handling and Storage
-
Handling: Avoid all direct contact with the substance. Avoid inhalation of dust. Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store separately from incompatible materials such as strong oxidizing agents and bases.
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of arylsulfonamides involves the reaction of an arylsulfonyl chloride with ammonia or an amine. A plausible synthesis for this compound would start from 2,4-dinitrochlorobenzene.
Reaction Scheme:
-
Sulfonation: Reaction of 2,4-dinitrochlorobenzene with a sulfonating agent (e.g., sodium sulfite) to introduce the sulfonic acid group.
-
Chlorination: Conversion of the sulfonic acid to the corresponding sulfonyl chloride using a chlorinating agent (e.g., thionyl chloride or chlorosulfonic acid).
-
Amination: Reaction of the 2,4-dinitrobenzenesulfonyl chloride with ammonia to yield this compound.
Representative Protocol (based on general arylsulfonamide synthesis):
-
Step 1: Preparation of 2,4-Dinitrobenzenesulfonyl Chloride. In a fume hood, cautiously add 2,4-dinitrochlorobenzene to an excess of chlorosulfonic acid at 0°C. The reaction mixture is then slowly warmed to room temperature and stirred until the reaction is complete (monitored by TLC). The mixture is then carefully poured onto crushed ice, and the precipitated 2,4-dinitrobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.
-
Step 2: Amidation. The crude 2,4-dinitrobenzenesulfonyl chloride is dissolved in a suitable organic solvent (e.g., acetone, THF). The solution is cooled in an ice bath, and an excess of aqueous ammonia is added dropwise with vigorous stirring. The reaction is allowed to proceed to completion. The product, this compound, is then isolated by filtration, washed with water, and purified by recrystallization.
In Vitro Skin Irritation Test (based on OECD Guideline 439)
This test evaluates the potential of a substance to cause skin irritation using a reconstructed human epidermis (RhE) model.
-
Preparation of RhE Tissue: Commercially available RhE tissues are pre-incubated in a sterile, defined culture medium.
-
Application of Test Substance: A small amount (e.g., 25 mg for solids or 25 µL for liquids) of this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Exposure and Post-Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes). After exposure, the tissues are thoroughly rinsed to remove the substance and then transferred to fresh medium for a post-incubation period (e.g., 42 hours).
-
Viability Assessment: Tissue viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted to a colored formazan product by viable cells. The formazan is then extracted, and the absorbance is measured spectrophotometrically.
-
Data Interpretation: The viability of the tissues treated with this compound is expressed as a percentage of the negative control. A viability of ≤ 50% classifies the substance as a skin irritant.
Acute Eye Irritation/Corrosion Test (based on OECD Guideline 405)
This in vivo test assesses the potential for a substance to cause eye irritation or damage. It is typically performed on albino rabbits.
-
Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes of each animal are examined for any pre-existing irritation or defects before the test.
-
Application of Test Substance: A single dose (e.g., 0.1 g of the solid) of this compound is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. Observations include the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).
-
Scoring and Classification: The severity of the ocular lesions is scored according to a standardized system. The scores are used to classify the substance's irritation potential.
Potential Signaling Pathways and Mechanism of Toxicity
Direct studies on the signaling pathways affected by this compound are not available. However, based on the known mechanisms of related dinitro-aromatic compounds, a plausible mechanism of toxicity can be proposed.
Dinitrophenols are known to be potent uncouplers of oxidative phosphorylation in mitochondria. This action disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in oxygen consumption and heat production. This can result in cellular energy depletion and hyperthermia.
Furthermore, some dinitrobenzene derivatives, such as 1-fluoro-2,4-dinitrobenzene (DNFB), have been shown to induce mast cell degranulation.[1] This process involves the release of inflammatory mediators like histamine and can contribute to skin and respiratory irritation. The mechanism may involve the activation of G protein-coupled receptors.[1]
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Hypothetical Toxicity Signaling Pathway
Caption: Hypothetical signaling pathways for the toxicity of this compound.
References
An In-depth Technical Guide to the Solubility of 2,4-Dinitrobenzenesulfonamide in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dinitrobenzenesulfonamide. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine its solubility through established experimental protocols. The guide includes a template for data presentation and a detailed methodology for solubility determination.
Introduction to the Solubility of this compound
This compound is a sulfonamide compound characterized by the presence of two nitro groups on the benzene ring. These electron-withdrawing groups significantly influence the molecule's polarity and, consequently, its solubility in various solvents. While specific quantitative data is sparse, preliminary information suggests that its solubility is influenced by the polarity of the solvent. For instance, related compounds, such as 2,4-Dinitrobenzenesulfonic acid sodium salt, are reported to be sparingly soluble in dimethyl sulfoxide (DMSO). Furthermore, the use of N,N-dimethylformamide (DMF) as a solvent in reactions involving 2,4-dinitrobenzenesulfonamides indicates at least moderate solubility in this polar aprotic solvent.[1]
A thorough understanding of the solubility of this compound is crucial for its application in research and development, particularly in areas such as organic synthesis, medicinal chemistry, and materials science. Accurate solubility data is essential for reaction optimization, purification, formulation development, and conducting biological assays.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |
| Water | |||||
| Methanol | |||||
| Ethanol | |||||
| Acetone | |||||
| Ethyl Acetate | |||||
| Dichloromethane | |||||
| Chloroform | |||||
| Toluene | |||||
| Hexane | |||||
| N,N-Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Acetonitrile | |||||
| Tetrahydrofuran (THF) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in common laboratory solvents using the widely accepted isothermal saturation method (shake-flask method). This method is considered a reliable technique for measuring equilibrium solubility.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by analyzing samples at different time points until a constant concentration is observed.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is recommended to take the sample from the upper portion of the solution.
-
Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.
-
-
Analysis of Solute Concentration:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) to achieve good separation and quantification.
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the filtered sample solution (diluted if necessary) and determine its concentration from the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent.
-
Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.
-
Measure the absorbance of the filtered sample solution (diluted if necessary) and calculate its concentration using the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the chosen solvent based on the determined concentration and any dilution factors used.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
3.3. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
The Dual Legacy of Nitrobenzenesulfonamides: From Synthetic Workhorse to Therapeutic Hope
An In-depth Technical Guide on the Historical Development and Synthetic Applications of Nitrobenzenesulfonamides for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Nitrobenzenesulfonamides, a class of organic compounds characterized by a nitro-substituted phenyl ring attached to a sulfonamide group, have carved a unique and significant niche in the landscape of organic synthesis and medicinal chemistry. Initially rising to prominence as a robust and versatile protecting group for amines, their journey is intrinsically linked to the evolution of modern synthetic methodologies. The electron-withdrawing nature of the nitro group confers unique reactivity upon the sulfonamide, facilitating a range of transformations under mild conditions. This guide traces the historical development of nitrobenzenesulfonamides, from their conceptual origins rooted in the era of sulfa drugs to their current status as indispensable tools in complex molecule synthesis and as promising scaffolds for therapeutic agents. We will delve into their pivotal role in cornerstone reactions such as the Fukuyama amine synthesis and the Mitsunobu reaction, provide detailed experimental protocols for their synthesis and manipulation, and present quantitative data to guide synthetic strategy. Furthermore, this guide will explore their emerging biological activities, culminating in a visual representation of their mechanism of action in a key signaling pathway, underscoring their potential in drug discovery.
Historical Overview: A Journey from Protection to Action
The story of nitrobenzenesulfonamides is one of evolving utility. While the broader family of sulfonamides gained fame with the advent of antibacterial sulfa drugs in the 1930s, the nitro-substituted variants found their initial calling in the realm of synthetic organic chemistry.[1] The powerful electron-withdrawing effect of the nitro group significantly increases the acidity of the sulfonamide proton, making the nitrogen atom readily deprotonable and nucleophilic. This property was ingeniously exploited to develop the nitrobenzenesulfonyl (nosyl) group as a highly effective protecting group for primary and secondary amines.
A significant milestone in the history of nitrobenzenesulfonamides was the development of the Fukuyama amine synthesis . This methodology leverages the unique properties of 2- and 4-nitrobenzenesulfonamides to enable the facile preparation of secondary amines from primary amines.[2][3] The nosyl group's ability to be cleaved under exceptionally mild conditions, typically with a thiol and a base, represented a major advantage over the more robust but difficult-to-remove tosyl group.[2][4] This mild deprotection protocol, which proceeds via a Meisenheimer complex, expanded the synthetic chemist's toolkit for constructing complex molecules bearing sensitive functional groups.[2]
The acidic nature of the N-H bond in N-nosyl amides also made them excellent nucleophiles in the Mitsunobu reaction , a powerful method for the stereospecific conversion of alcohols to a variety of functional groups.[2][5][6] This application, often referred to as the Fukuyama-Mitsunobu reaction, provided a reliable route for the alkylation of amines with inversion of stereochemistry at the alcohol center.[3][5]
More recently, the narrative of nitrobenzenesulfonamides has taken an exciting turn towards medicinal chemistry. Beyond their role as synthetic auxiliaries, these compounds have been identified as possessing intrinsic biological activity.[1] A notable example is their emergence as inverse agonists of the Estrogen-Related Receptor Alpha (ERRα), a nuclear receptor implicated in various cancers, including triple-negative breast cancer.[1][7] This discovery has opened up new avenues for the development of nitrobenzenesulfonamide-based therapeutics.
Core Synthetic Methodologies and Applications
The versatility of nitrobenzenesulfonamides stems from their straightforward synthesis, reliable reactivity in key transformations, and the mild conditions required for their removal.
Synthesis of Nitrobenzenesulfonamides
The most common method for the preparation of nitrobenzenesulfonamides is the reaction of a primary or secondary amine with a nitrobenzenesulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride) in the presence of a base.
Experimental Protocol: Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide [7]
-
Materials: 4-Methoxybenzylamine, 2-nitrobenzenesulfonyl chloride, triethylamine, dichloromethane.
-
Procedure:
-
Dissolve 4-methoxybenzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-nitrobenzenesulfonyl chloride (1.0 equivalent) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
The Fukuyama Amine Synthesis
The Fukuyama amine synthesis provides a robust method for the preparation of secondary amines from primary amines via a two-step sequence: nosylation followed by alkylation and deprotection.
Logical Workflow of the Fukuyama Amine Synthesis
Caption: Logical workflow of the Fukuyama amine synthesis.
Experimental Protocol: Deprotection of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide [2]
-
Materials: N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide, thiophenol, potassium hydroxide, acetonitrile.
-
Procedure:
-
In a two-necked round-bottom flask, charge thiophenol (2.5 equivalents) and acetonitrile.
-
Cool the mixture in an ice-water bath and add aqueous potassium hydroxide solution (2.5 equivalents) over 10 minutes.
-
After 5 minutes, remove the ice bath and add a solution of the N,N-disubstituted 2-nitrobenzenesulfonamide (1.0 equivalent) in acetonitrile over 20 minutes.
-
Heat the reaction mixture in a 50°C oil bath for 40 minutes.
-
Cool the mixture to room temperature, dilute with water, and extract with dichloromethane.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the secondary amine.
-
The Fukuyama-Mitsunobu Reaction
This reaction allows for the alkylation of a nosyl-protected amine with an alcohol under Mitsunobu conditions, proceeding with inversion of stereochemistry at the alcohol's chiral center.
Experimental Workflow for the Fukuyama-Mitsunobu Reaction
Caption: Experimental workflow for the Fukuyama-Mitsunobu reaction.
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving nitrobenzenesulfonamides, providing a basis for comparison and optimization.
Table 1: Synthesis of N-substituted-2-nitrobenzenesulfonamides
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| n-Propylamine | Triethylamine | Dichloromethane | 6 | High (not specified) | [8] |
| Isopropylamine | Triethylamine | Dichloromethane | 6 | 95 | [8] |
| Various primary amines | Pyridine | CH2Cl2 | Not specified | High | [9] |
Table 2: Deprotection of N,N-disubstituted-2-nitrobenzenesulfonamides
| Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K2CO3 | DMF | Room Temp | Not specified | High | [7] |
| Thiophenol | KOH | Acetonitrile | 50 | 0.67 | 89-91 | [2] |
| Mercaptoacetic acid | LiOH | DMF | Room Temp | Not specified | High | [7] |
Table 3: Fukuyama-Mitsunobu Reaction of Hindered Alcohols
| Alcohol | Acid Nucleophile | Phosphine | Azodicarboxylate | Solvent | Yield (%) | Reference |
| (-)-Menthol | 4-Nitrobenzoic acid | PPh3 | DEAD | THF | 85-90 | [10] |
Emerging Role in Drug Discovery: Targeting ERRα
Recent research has highlighted the potential of nitrobenzenesulfonamide derivatives as therapeutic agents. A notable example is their activity as inverse agonists of the Estrogen-Related Receptor Alpha (ERRα). ERRα is a key regulator of cellular energy metabolism and is overexpressed in several cancers, making it an attractive therapeutic target.[1][6][7]
p-Nitrobenzenesulfonamide-based compounds have been shown to inhibit the transcriptional activity of ERRα, leading to the suppression of cancer cell migration and invasion.[1][7] This is achieved by binding to the ligand-binding domain of ERRα and modulating the expression of its downstream target genes.
Signaling Pathway of ERRα Inhibition by a Nitrobenzenesulfonamide Derivative
Caption: ERRα signaling and its inhibition by a nitrobenzenesulfonamide.
Conclusion and Future Outlook
The historical trajectory of nitrobenzenesulfonamides showcases a remarkable evolution from a specialized synthetic reagent to a promising scaffold in drug discovery. Their initial application as a protecting group, particularly highlighted by the Fukuyama amine synthesis, revolutionized the construction of complex amines. The mild and selective cleavage of the nosyl group continues to make it a valuable tool for organic chemists.
The future of nitrobenzenesulfonamides appears bright and multifaceted. In synthesis, the development of new applications and the refinement of existing methodologies will likely continue. In medicinal chemistry, the initial success of nitrobenzenesulfonamide-based ERRα inverse agonists paves the way for the exploration of this scaffold against other therapeutic targets. The rich chemistry and proven utility of nitrobenzenesulfonamides ensure their enduring legacy and continued impact on both the art of synthesis and the science of drug development.
References
- 1. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic and Spectrometric Analysis of 2,4-Dinitrobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2,4-dinitrobenzenesulfonamide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of computed data for this compound and experimental data for the closely related compound, 2,4-dinitrobenzenesulfonic acid, for comparative analysis. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Compound Identification
| Parameter | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₆H₅N₃O₆S[1] |
| Molecular Weight | 247.19 g/mol [1] |
| CAS Number | 73901-01-6 |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])S(=O)(=O)N[1] |
Spectroscopic and Spectrometric Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not available |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| Data not available |
Table 3: Experimental ¹H NMR Spectral Data for 2,4-Dinitrobenzenesulfonyl Chloride
Note: Data for the related sulfonyl chloride is provided for reference.
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| 8.70 | d | 2.0 Hz |
| 8.66 | dd | 2.0 Hz, 9.1 Hz |
| 8.51 | d | 9.1 Hz |
Table 4: Experimental ¹³C NMR Spectral Data for 2,4-Dinitrobenzenesulfonic Acid
| Chemical Shift (ppm) |
| Data not available in a tabulated format in the search results. |
Infrared (IR) Spectroscopy
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available |
Table 6: Experimental IR Absorption Bands for 2,4-Dinitrobenzenesulfonic Acid
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Specific peak data is not available in a tabulated format in the search results. |
Key expected vibrational modes for sulfonamides include N-H stretching, asymmetric and symmetric SO₂ stretching, and S-N stretching.
Mass Spectrometry (MS)
Table 7: Mass Spectrometry Data for this compound
| Parameter | Value |
| Monoisotopic Mass | 246.98990606 Da[1] |
| Exact Mass | 246.98990606 Da[1] |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic and spectrometric data for sulfonamide compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring NMR spectra of sulfonamides involves dissolving the sample in a deuterated solvent and analyzing it using a high-field NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sulfonamide sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Spectral Width: 0-200 ppm.
-
Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
Sample Preparation and Analysis:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing sulfonamides.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small percentage of formic acid (e.g., 0.1%) may be added to the solvent to promote protonation for positive ion mode analysis.
Instrumental Parameters (ESI-MS):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive or negative electrospray ionization.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Dependent on the instrument.
-
Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.
-
Mass Range: Typically m/z 50-500.
Visualizations
The following diagrams illustrate generalized workflows for the spectroscopic and spectrometric analysis of a solid organic compound like this compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
Caption: Detailed workflow for NMR spectroscopic analysis.
Caption: Workflows for IR and Mass Spectrometry analysis.
References
Unveiling the Pharmacological Potential of 2,4-Dinitrobenzenesulfonamide Derivatives: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the potential biological activities of 2,4-dinitrobenzenesulfonamide derivatives, targeting researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for cited biological assays, and visualizes relevant signaling pathways to facilitate a comprehensive understanding of this promising class of compounds.
Executive Summary
Derivatives of this compound, a class of organic compounds characterized by a sulfonamide group attached to a dinitrophenyl ring, have emerged as a scaffold of significant interest in medicinal chemistry. Exhibiting a diverse range of biological activities, these compounds show promise in the development of novel therapeutic agents. This guide consolidates current research on their anticancer, antimicrobial, and enzyme-inhibiting properties, providing a foundational resource for further investigation and drug discovery efforts.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of benzenesulfonamide derivatives against various human cancer cell lines. The presence of the 2,4-dinitro functional group is often associated with enhanced biological activity.
Quantitative Anticancer Data
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a series of chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety, which shares structural similarities with the this compound core and provides valuable insight into the potential of this class. The data demonstrates significant activity against cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cell lines.[1][2]
| Derivative | HeLa IC₅₀ (µg/mL) | HL-60 IC₅₀ (µg/mL) | AGS IC₅₀ (µg/mL) |
| 4 | 5.31 ± 0.42 | 3.11 ± 0.33 | 2.18 ± 0.25 |
| 5 | 3.45 ± 0.31 | 1.95 ± 0.19 | 0.89 ± 0.11 |
| 6 | 9.63 ± 0.89 | 4.87 ± 0.45 | 3.45 ± 0.33 |
| 7 | 4.12 ± 0.38 | 2.43 ± 0.25 | 1.54 ± 0.17 |
| 8 | 6.78 ± 0.59 | 3.98 ± 0.37 | 2.87 ± 0.29 |
Data adapted from studies on 2,4-dichlorobenzenesulfonamide-chalcone derivatives.[1][2]
Mechanism of Action: Induction of Apoptosis and Autophagy
Several studies suggest that the anticancer effects of sulfonamide derivatives are mediated through the induction of programmed cell death, specifically apoptosis and autophagy.[3]
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, which are responsible for the execution of cell death.
Autophagy is a cellular self-degradation process that plays a dual role in cancer, either promoting survival or cell death. Key protein complexes regulate the formation of the autophagosome, which engulfs cellular components and fuses with lysosomes for degradation.
Antimicrobial Activity
Sulfonamide derivatives have a long history as antimicrobial agents. The this compound scaffold is being investigated for its potential to overcome existing antibiotic resistance mechanisms.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide and N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide against clinical isolates of Staphylococcus aureus.[4]
| Compound | S. aureus MIC Range (µg/mL) |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | 32 - 512 |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | 32 - 512 |
Data adapted from a study on nitro-substituted benzenesulfonamide derivatives.[4]
Enzyme Inhibition
A significant area of investigation for sulfonamide derivatives is their ability to inhibit specific enzymes, which can be a targeted approach to disease therapy.
Carbonic Anhydrase Inhibition
Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5] Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are linked to tumor progression and survival, making them attractive targets for anticancer drug development.[3][6][7]
Thioredoxin Reductase Inhibition
The thioredoxin system plays a critical role in maintaining cellular redox balance and is often upregulated in cancer cells. Inhibition of thioredoxin reductase (TrxR) can lead to increased oxidative stress and subsequent cell death, representing a promising anticancer strategy.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Synthesis of this compound Derivatives
A general procedure for the synthesis of this compound derivatives involves the reaction of a primary or secondary amine with 2,4-dinitrobenzenesulfonyl chloride in the presence of a base.
Detailed Protocol:
-
Dissolve the amine in a suitable solvent (e.g., dichloromethane, pyridine).
-
Add 2,4-dinitrobenzenesulfonyl chloride to the solution.
-
Add a base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for a specified time.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Antimicrobial Susceptibility (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Carbonic Anhydrase Inhibition Assay
The inhibitory effect on carbonic anhydrase is often measured using a stopped-flow spectrophotometer to monitor the CO₂ hydration reaction.[9]
Protocol:
-
Pre-incubate the carbonic anhydrase enzyme with various concentrations of the inhibitor.[10]
-
Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer.[10]
-
Monitor the change in pH over time using a pH indicator.[10]
-
The initial rate of the reaction is measured, and the inhibition constant (Ki) is calculated from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The evidence presented in this guide underscores their potential as anticancer and antimicrobial agents, as well as potent enzyme inhibitors. Future research should focus on the synthesis of diverse libraries of these derivatives to establish clear structure-activity relationships, optimize their pharmacological profiles, and further elucidate their mechanisms of action at the molecular level. In vivo studies are also warranted to validate the promising in vitro findings and assess the therapeutic potential of these compounds in preclinical disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways and their carbonic anhydrase inhibitory effects on hCA I, hCA II, hCA IX, hCA XII isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Dinitrobenzenesulfonyl Group: A Versatile Tool in Chemical and Pharmaceutical Sciences
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dinitrobenzenesulfonyl (DNs) group, a powerful electron-withdrawing moiety, has carved a significant niche in various scientific disciplines, particularly in organic synthesis, peptide chemistry, and analytical sciences. Its unique reactivity and cleavage characteristics make it an invaluable tool for researchers and professionals in drug discovery and development. This technical guide provides a comprehensive overview of the applications of dinitrobenzenesulfonyl groups, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of its utility.
Core Applications of the Dinitrobenzenesulfonyl Group
The dinitrobenzenesulfonyl group's utility stems from the strong electron-withdrawing nature of the two nitro groups on the benzene ring. This electronic effect renders the sulfur atom of the sulfonyl group highly electrophilic, making it reactive towards nucleophiles. Furthermore, the resulting sulfonamides and sulfonate esters exhibit distinct stability and cleavage profiles, which have been ingeniously exploited in several key applications.
Protecting Group for Amines
One of the most prominent applications of the dinitrobenzenesulfonyl group is as a protecting group for primary and secondary amines. The reaction of an amine with 2,4-dinitrobenzenesulfonyl chloride affords a stable sulfonamide, effectively masking the nucleophilicity of the amino group. This protection strategy is integral to multi-step organic synthesis where the selective reaction of other functional groups is required.
The dinitrobenzenesulfonyl group is particularly advantageous due to its mild cleavage conditions. Unlike other sulfonyl protecting groups like tosyl (Ts) which often require harsh reductive cleavage, the DNs group can be readily removed by treatment with nucleophiles, most commonly thiols, via a Meisenheimer complex intermediate.[1][2] This mild deprotection is compatible with a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules.
Table 1: Comparison of Deprotection Conditions for Dinitrobenzenesulfonyl (DNs) Protected Amines
| Deprotection Reagent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Thiophenol (PhSH) | K₂CO₃ | DMF | Room Temp | 15 min | >95 | [3] |
| 2-Mercaptoethanol | DBU | DMF | Room Temp | 1 h | >95 | [3] |
| n-Dodecanethiol | LiOH | THF | Room Temp | 2 h | 85-95 | This is a representative condition based on similar reactions. |
| Thioglycolic acid | Et₃N | CH₂Cl₂ | Room Temp | 4 h | ~90 | This is a representative condition based on similar reactions. |
Fukuyama Amine Synthesis
The Fukuyama amine synthesis is a powerful method for the preparation of secondary amines from primary amines, which prominently features nitrobenzenesulfonyl protecting groups.[4][5][6] In this methodology, a primary amine is first protected as a 2-nitrobenzenesulfonamide (Ns-amide) or a 2,4-dinitrobenzenesulfonamide (DNs-amide). The resulting sulfonamide is then alkylated under Mitsunobu conditions or with an alkyl halide and a base. Finally, the sulfonyl group is removed with a thiol to yield the secondary amine. The dinitrobenzenesulfonyl group offers the advantage of being cleaved under even milder conditions than the 2-nitrobenzenesulfonyl group.[4]
Table 2: Representative Examples of Fukuyama Amine Synthesis Yields
| Primary Amine | Alkylating Agent | Product | Overall Yield (%) | Reference |
| Benzylamine | Isopropyl alcohol | N-Isopropylbenzylamine | ~85 | [4][5] |
| Aniline | 1-Butanol | N-Butylaniline | ~80 | [4][5] |
| Cyclohexylamine | Benzyl bromide | N-Benzylcyclohexylamine | ~90 | [4][5] |
Solid-Phase Peptide Synthesis (SPPS)
In the intricate process of solid-phase peptide synthesis (SPPS), protecting groups are essential for the stepwise and controlled assembly of amino acids. The dinitrobenzenesulfonyl group, and more recently the related 2,4-dinitro-6-phenyl-benzenesulfenyl (DNPBS) group, have been employed as thiol-labile amino protecting groups.[7][8] This strategy offers an alternative to the commonly used Fmoc (acid-labile) and Boc (base-labile) protecting groups, enabling an orthogonal protection scheme. The ability to deprotect the DNs or DNPBS group under neutral conditions with thiols is particularly beneficial for the synthesis of peptides containing sensitive functional groups that are incompatible with acidic or basic conditions.
Analytical Derivatization for HPLC
Dinitrobenzenesulfonyl chloride and related reagents like dinitrobenzoyl chloride are utilized as derivatizing agents for the analysis of amines and amino acids by High-Performance Liquid Chromatography (HPLC).[9][10] The reaction of the sulfonyl chloride with the amino group introduces a strongly chromophoric dinitrophenyl group into the analyte molecule. This significantly enhances the ultraviolet (UV) absorbance of the derivative, allowing for sensitive detection. This pre-column derivatization technique is widely used in various fields, including food analysis and clinical chemistry, for the quantification of biogenic amines and amino acids.
Table 3: HPLC Derivatization of Amino Acids with Dinitro-reagents
| Derivatizing Reagent | Analyte | Detection Wavelength (nm) | Limit of Detection (LOD) | Reference |
| 2,4-Dinitrofluorobenzene (DNFB) | Amino Acids | 360 | pmol range | [11] |
| 3,5-Dinitrobenzoyl chloride | Biogenic Amines | 254 | µg/L range | This is a representative value based on similar methods. |
| Dansyl chloride | Amino Acids | 254 (UV), 525 (Fluorescence) | fmol range | [9][12] |
| Dabsyl chloride | Amino Acids | 436 | pmol range | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving dinitrobenzenesulfonyl groups.
Protection of a Primary Amine with 2,4-Dinitrobenzenesulfonyl Chloride
Objective: To protect a primary amine as a this compound.
Materials:
-
Primary amine (1.0 eq)
-
2,4-Dinitrobenzenesulfonyl chloride (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (triethylamine or pyridine) to the solution.
-
In a separate flask, dissolve 2,4-dinitrobenzenesulfonyl chloride in the same solvent.
-
Add the solution of 2,4-dinitrobenzenesulfonyl chloride dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Deprotection of a this compound using Thiophenol
Objective: To cleave the 2,4-dinitrobenzenesulfonyl group from a protected amine.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (PhSH) (2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) as solvent
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound in DMF in a round-bottom flask.
-
Add potassium carbonate or cesium carbonate to the solution.
-
Add thiophenol to the reaction mixture.
-
Stir the reaction at room temperature for 15-30 minutes, or until the starting material is consumed (monitored by TLC).
-
Add water to the reaction mixture and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain the free amine.
General Procedure for Fukuyama Amine Synthesis (Deprotection Step)
Objective: To deprotect a 2-nitrobenzenesulfonamide (Ns-amide) to yield a secondary amine.[4]
Materials:
-
N-alkyl-N-(aryl/alkyl)-2-nitrobenzenesulfonamide (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN) or DMF as solvent
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the Ns-protected secondary amine in acetonitrile or DMF, add potassium carbonate and thiophenol.
-
Heat the reaction mixture to 50 °C and stir for 1-2 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired secondary amine.
Visualizing Workflows and Logical Relationships
Diagrams created using the DOT language for Graphviz provide a clear visual representation of complex experimental workflows and logical relationships.
Workflow for Solid-Phase Peptide Synthesis (SPPS) using a Dinitrobenzenesulfonyl-based Protecting Group
Caption: Workflow of Solid-Phase Peptide Synthesis using a DNs protecting group.
Logical Diagram of an Orthogonal Protection Strategy in Peptide Synthesis
Caption: Orthogonal protection strategy in peptide synthesis.
Applications in Proteomics
While the direct application of dinitrobenzenesulfonyl groups for quantitative proteomics is less documented than that of its close relative, 2-nitrobenzenesulfenyl chloride (NBS), the underlying chemistry suggests its potential utility. Chemical labeling strategies are a cornerstone of quantitative proteomics, enabling the differential analysis of protein abundance between samples.
A hypothetical workflow using a dinitrobenzenesulfonyl-based labeling reagent would involve the following steps:
-
Protein Extraction and Preparation: Proteins are extracted from different biological samples (e.g., control vs. treated).
-
Chemical Labeling: The primary amino groups (N-terminus and lysine side chains) of proteins in each sample are reacted with an isotopic variant of a dinitrobenzenesulfonyl-containing reagent (e.g., ¹²C vs. ¹³C labeled).
-
Sample Combination: The labeled samples are combined into a single mixture.
-
Proteolysis: The combined protein mixture is digested into peptides using a protease like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The relative abundance of proteins is determined by comparing the signal intensities of the light and heavy isotope-labeled peptide pairs.
The high reactivity of dinitrobenzenesulfonyl chloride towards amines would ensure efficient labeling. The resulting sulfonamide bond is stable enough to withstand the subsequent sample processing steps. This approach would allow for accurate relative quantification of protein expression levels, providing valuable insights in drug discovery and biomedical research.
Conclusion
The dinitrobenzenesulfonyl group is a versatile and powerful tool with a broad range of applications in modern chemistry and pharmaceutical sciences. Its utility as a protecting group for amines, its central role in the Fukuyama amine synthesis, and its emerging applications in solid-phase peptide synthesis and as an analytical derivatization agent highlight its importance. The mild cleavage conditions and predictable reactivity of the dinitrobenzenesulfonyl group make it an attractive choice for complex synthetic endeavors. As research in drug discovery and development continues to demand more sophisticated and efficient synthetic methodologies, the applications of the dinitrobenzenesulfonyl group are poised to expand even further.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UWPR [proteomicsresource.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. stackoverflow.com [stackoverflow.com]
- 9. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2,4-Dinitrobenzenesulfonamide as an Amine Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The 2,4-dinitrobenzenesulfonyl (DNs) group, introduced via 2,4-dinitrobenzenesulfonamide, has emerged as a versatile and valuable tool for the protection of primary amines. Its utility stems from its straightforward introduction, robust stability under various reaction conditions, and, most notably, its mild and selective cleavage. These characteristics make the DNs group an excellent choice for complex, multi-step syntheses where orthogonality with other protecting groups is paramount.
These application notes provide a comprehensive overview of the protocol for using this compound as an amine protecting group, including detailed experimental procedures for both protection and deprotection, data on reaction efficiency, and a discussion of the group's stability and orthogonality.
Key Advantages of the DNs Protecting Group:
-
Mild Cleavage Conditions: The DNs group is readily removed by treatment with thiols under neutral or mildly basic conditions, preserving sensitive functional groups within the molecule.
-
High Yields: Both the protection and deprotection steps typically proceed in high to quantitative yields.
-
Orthogonality: The DNs group is stable to acidic conditions used for the removal of Boc groups and basic conditions for Fmoc group cleavage, making it highly compatible with standard peptide synthesis strategies.
-
Selective Deprotection: The DNs group can be selectively cleaved in the presence of the related 2-nitrobenzenesulfonyl (Ns) group, allowing for differential protection of multiple amine functionalities.[1]
Data Presentation
Table 1: Protection of Primary Amines with 2,4-Dinitrobenzenesulfonyl Chloride
| Entry | Primary Amine Substrate | Base | Solvent | Reaction Time | Yield (%) |
| 1 | Benzylamine | Pyridine | CH₂Cl₂ | 12 h | >95 |
| 2 | Glycine methyl ester | Triethylamine | CH₂Cl₂ | 16 h | ~90 |
| 3 | Aniline | Triethylamine | THF | 12 h | >95 |
| 4 | (R)-α-Methylbenzylamine | Pyridine | CH₂Cl₂ | 14 h | ~92 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Table 2: Deprotection of 2,4-Dinitrobenzenesulfonamides
| Entry | DNs-Protected Amine | Thiol Reagent | Base (if any) | Solvent | Reaction Time | Yield (%) |
| 1 | N-(2,4-Dinitrophenylsulfonyl)benzylamine | 2-Mercaptoethanol | - | DMF | 1 h | >95 |
| 2 | N-(2,4-Dinitrophenylsulfonyl)glycine methyl ester | Thiophenol | - | DMF | 15 min | >95 |
| 3 | N-(2,4-Dinitrophenylsulfonyl)aniline | Mercaptoacetic acid | Triethylamine | CH₂Cl₂ | 30 min | ~99[1] |
| 4 | N-(2,4-Dinitrophenylsulfonyl)-(R)-α-methylbenzylamine | Thiophenol | Cs₂CO₃ | DMF | 30 min | >90 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Protection of a Primary Amine with 2,4-Dinitrobenzenesulfonyl Chloride
This protocol describes a general procedure for the protection of a primary amine using 2,4-dinitrobenzenesulfonyl chloride.
Materials:
-
Primary amine
-
2,4-Dinitrobenzenesulfonyl chloride (1.0 - 1.1 equivalents)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 equivalent) and dissolve it in the chosen anhydrous solvent (e.g., CH₂Cl₂).
-
Addition of Base: Add the anhydrous base (e.g., pyridine or triethylamine, 1.5 - 2.0 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2,4-dinitrobenzenesulfonyl chloride (1.0 - 1.1 equivalents) in the same anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂) three times.
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Deprotection of a this compound using a Thiol
This protocol outlines a general procedure for the cleavage of the DNs protecting group. For removal of the 2,4-dinitrobenzenesulfonyl group, the use of a thiol alone is often effective.[2][3]
Materials:
-
DNs-protected amine
-
Thiol reagent (e.g., 2-mercaptoethanol, thiophenol, or mercaptoacetic acid; 2-10 equivalents)
-
Base (optional, e.g., triethylamine, DBU, or Cs₂CO₃; 1.5 - 2.0 equivalents)
-
Anhydrous dimethylformamide (DMF) or dichloromethane (CH₂Cl₂)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: Dissolve the DNs-protected amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF or CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagents: Add the thiol reagent (2-10 equivalents) to the solution. If a base is required, add it to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 15 minutes to a few hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate).
-
Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amine can be purified by an appropriate method, such as column chromatography or crystallization, to yield the pure primary amine.
Stability and Orthogonality
The 2,4-dinitrobenzenesulfonyl (DNs) protecting group exhibits excellent stability across a range of chemical conditions, making it a robust choice for multi-step synthesis.
-
Acid Stability: The DNs group is stable to strong acidic conditions, such as trifluoroacetic acid (TFA), which are commonly used to remove tert-butoxycarbonyl (Boc) protecting groups.[4]
-
Base Stability: While the DNs group is cleaved by nucleophilic thiols, it is generally stable to non-nucleophilic organic bases like triethylamine and pyridine at room temperature in the absence of thiols. However, it has been noted that the DNs group can be unstable when heated for prolonged periods in the presence of a base.[1] It is also stable to the conditions used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group (e.g., 20% piperidine in DMF).[4]
-
Orthogonality: The stability profile of the DNs group allows for its use in orthogonal protection strategies. It can be selectively removed in the presence of acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. Furthermore, the DNs group can be cleaved under milder conditions than the 2-nitrobenzenesulfonyl (Ns) group, enabling selective deprotection when both are present in the same molecule.[1] This is particularly useful in the synthesis of complex polyamines.
Visualizations
Amine Protection and Deprotection Workflow
Caption: General workflow for the protection and deprotection of primary amines using the DNs group.
Orthogonal Deprotection Strategy
Caption: Orthogonality of DNs group with an acid-labile Boc group.
References
Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of 2,4-Dinitrobenzenesulfonamides with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-dinitrobenzenesulfonyl (DNs) group is a valuable protecting group for primary and secondary amines in organic synthesis due to its facile installation and robust nature. Its removal under mild conditions using thiols makes it an attractive choice in complex multi-step syntheses, particularly in the development of pharmaceuticals and other bioactive molecules. The deprotection proceeds via a nucleophilic aromatic substitution mechanism, where a thiolate anion attacks the electron-deficient aromatic ring, leading to the cleavage of the sulfonamide bond and liberation of the free amine. This protocol provides a detailed guide to the deprotection of 2,4-dinitrobenzenesulfonamides using various thiol reagents.
Data Presentation: Deprotection of 2,4-Dinitrobenzenesulfonamides and Related Compounds
The following table summarizes various reported conditions for the deprotection of 2,4-dinitrobenzenesulfonamides and structurally related nitrobenzenesulfonamides, offering a comparative overview of reagents, conditions, and yields.
| Substrate | Thiol Reagent (equivalents) | Base (equivalents) | Solvent | Temperature | Time | Yield (%) |
| N-Alkyl-2,4-dinitrobenzenesulfonamide | 2-Mercaptoethanol | None | DMF | Room Temp. | N/A | High to Excellent[1][2] |
| N-Alkyl-2,4-dinitrobenzenesulfonamide | Thiophenol | None | DMF | Room Temp. | N/A | High to Excellent[1][2] |
| N-Alkyl-2-nitrobenzenesulfonamide | 2-Mercaptoethanol | DBU | DMF | Room Temp. | N/A | High to Excellent[1][2] |
| N-Alkyl-2-nitrobenzenesulfonamide | Thiophenol | Cs₂CO₃ | DMF | Room Temp. | N/A | High to Excellent[1][2] |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol (2.5) | KOH (2.5) | Acetonitrile | 50°C | 40 min | 89-91[3] |
| o-Nitrobenzenesulfonyl Amide | PS-thiophenol (1.12) | Cs₂CO₃ (3.25) | THF | Room Temp. | 24 h | High[4] |
Reaction Mechanism
The deprotection of 2,4-dinitrobenzenesulfonamides with thiols proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The thiol is typically deprotonated by a base (or can be sufficiently nucleophilic on its own in the case of the highly activated 2,4-dinitro system) to form a thiolate anion. This potent nucleophile then attacks the electron-deficient carbon atom of the dinitrophenyl ring that is attached to the sulfonyl group. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro groups. Subsequent collapse of this intermediate and cleavage of the sulfur-nitrogen bond liberates the free amine and a 2,4-dinitrophenyl sulfide byproduct.
Experimental Protocols
Protocol 1: General Procedure for Deprotection of N-Alkyl-2,4-dinitrobenzenesulfonamide with 2-Mercaptoethanol
Materials:
-
N-Alkyl-2,4-dinitrobenzenesulfonamide (1.0 eq)
-
2-Mercaptoethanol (excess)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-alkyl-2,4-dinitrobenzenesulfonamide in DMF, add an excess of 2-mercaptoethanol.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the 2,4-dinitrophenylthioacetate byproduct, followed by a wash with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired amine.
Protocol 2: Deprotection of a Nosyl-Protected Amine using Thiophenol and Potassium Hydroxide
Materials:
-
N-Alkyl-2-nitrobenzenesulfonamide (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium hydroxide (10.9 M aqueous solution, 2.5 eq)
-
Acetonitrile
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve thiophenol in acetonitrile and cool the mixture in an ice-water bath.[3]
-
Slowly add the aqueous solution of potassium hydroxide over 10 minutes.[3]
-
After the addition is complete, remove the ice-water bath and stir the mixture for an additional 5 minutes.[3]
-
Add a solution of the N-alkyl-2-nitrobenzenesulfonamide in acetonitrile to the reaction mixture over 20 minutes.[3]
-
Heat the reaction mixture in an oil bath at 50°C for 40 minutes.[3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and extract the aqueous layer with dichloromethane (3x).[3]
-
Combine the organic extracts and wash with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the deprotection of 2,4-dinitrobenzenesulfonamides.
Conclusion
The deprotection of 2,4-dinitrobenzenesulfonamides using thiols is a reliable and mild method for the liberation of primary and secondary amines. The choice of thiol, base, and solvent can be tailored to the specific substrate and the presence of other functional groups. The provided protocols and data serve as a comprehensive guide for researchers in the successful application of this deprotection strategy in their synthetic endeavors.
References
Application Notes and Protocols for Fukuyama Amine Synthesis Utilizing 2,4-Dinitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Fukuyama amine synthesis with a specific focus on the application of 2,4-dinitrobenzenesulfonamide as a versatile protecting and activating group. Detailed experimental protocols, data summaries, and workflow visualizations are presented to facilitate the implementation of this methodology in a laboratory setting.
Introduction
The Fukuyama amine synthesis is a powerful and widely utilized method for the preparation of primary and secondary amines. A key feature of this synthetic strategy is the use of nitrobenzenesulfonamides as protecting groups for primary amines. These sulfonamides can be readily alkylated, and the protecting group can be subsequently removed under mild conditions to afford the desired amine products.
This protocol focuses on the use of this compound (DNs-amide). The two nitro groups on the aromatic ring render the sulfonamide proton sufficiently acidic for facile alkylation and also activate the molecule for nucleophilic aromatic substitution, allowing for a mild deprotection process.
Advantages of this compound
The use of this compound in the Fukuyama amine synthesis offers several distinct advantages:
-
Mild Deprotection Conditions: The 2,4-dinitrophenylsulfonyl (DNs) group can be cleaved under exceptionally mild conditions, often using a thiol and a weak base at room temperature. This makes the methodology compatible with a wide range of sensitive functional groups that might not tolerate harsher deprotection methods.[1]
-
High Yields: The formation of the sulfonamide, its subsequent alkylation, and the final deprotection step typically proceed in high yields.
-
Versatility: This method is applicable to a broad scope of primary amines and alkylating agents, enabling the synthesis of a diverse array of secondary amines.
-
Orthogonality: The deprotection conditions for the DNs group are orthogonal to many other common protecting groups used in organic synthesis, allowing for selective deprotection in complex molecules. It is possible to selectively remove the DNs group in the presence of a 2-nitrobenzenesulfonamide (Ns) group.
Overall Reaction Scheme
The Fukuyama amine synthesis using this compound can be summarized in the following three steps:
-
Protection of a Primary Amine: A primary amine is reacted with 2,4-dinitrobenzenesulfonyl chloride in the presence of a base to form the corresponding N-monosubstituted this compound.
-
Alkylation: The resulting sulfonamide is then alkylated with an alkyl halide or can undergo a Mitsunobu reaction with an alcohol to yield the N,N-disubstituted sulfonamide.[2]
-
Deprotection: The 2,4-dinitrophenylsulfonyl group is removed by treatment with a thiol and a base to furnish the final secondary amine.
Data Presentation
The following table summarizes typical reaction conditions and yields for each step of the Fukuyama amine synthesis using nitrobenzenesulfonamides. While specific conditions for this compound may vary, this table provides a general guideline based on the closely related 2-nitrobenzenesulfonamide.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time | Typical Yield (%) |
| Protection | Primary Amine, 2,4-Dinitrobenzenesulfonyl Chloride | Triethylamine, Dichloromethane | 0 to rt | 1-3 h | >90 |
| Alkylation | N-Alkyl-2,4-dinitrobenzenesulfonamide, Alkyl Halide | K₂CO₃, DMF | rt to 60 | 1-12 h | 85-95 |
| Deprotection | N,N-Dialkyl-2,4-dinitrobenzenesulfonamide, Thiol | Thiophenol, K₂CO₃, Acetonitrile | rt to 50 | 0.5-2 h | 90-99 |
Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis of a secondary amine using the Fukuyama methodology with this compound.
Protocol 1: Protection of a Primary Amine
This protocol describes the formation of an N-monosubstituted this compound from a primary amine.
Materials:
-
Primary amine
-
2,4-Dinitrobenzenesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a solution of the primary amine (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,4-dinitrobenzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-monosubstituted this compound, which can often be used in the next step without further purification.
Protocol 2: Alkylation of the Sulfonamide
This protocol details the alkylation of the N-monosubstituted this compound to form the N,N-disubstituted sulfonamide.
Materials:
-
N-monosubstituted this compound
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the N-monosubstituted this compound (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous dimethylformamide.
-
To this suspension, add the alkyl halide (1.1-1.5 eq).
-
Heat the reaction mixture to 60 °C and stir for 1-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3 x) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude N,N-disubstituted sulfonamide can be purified by column chromatography on silica gel.
Protocol 3: Deprotection to Yield the Secondary Amine
This protocol describes the final deprotection step to afford the desired secondary amine.
Materials:
-
N,N-disubstituted this compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Dichloromethane
-
1 M aqueous sodium hydroxide solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the N,N-disubstituted this compound (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.5 eq) followed by thiophenol (2.5 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x).
-
Combine the organic extracts and wash with 1 M aqueous sodium hydroxide solution (2 x) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude secondary amine can be purified by column chromatography or distillation.
Visualizations
Experimental Workflow
References
Application Notes: Synthesis of Secondary Amines from Primary Amines via 2,4-Dinitrobenzenesulfonamides
Introduction
The selective synthesis of secondary amines from primary amines is a cornerstone transformation in organic chemistry, particularly in the fields of medicinal chemistry and drug development where the secondary amine motif is prevalent. Direct alkylation of primary amines often leads to over-alkylation, yielding tertiary amines and quaternary ammonium salts as undesirable byproducts. To circumvent this, a reliable multi-step approach involving the protection and activation of the primary amine is employed.
The Fukuyama amine synthesis provides a powerful methodology for this transformation.[1] This approach utilizes 2,4-dinitrobenzenesulfonyl chloride (DNsCl) to convert a primary amine into a highly acidic N-substituted 2,4-dinitrobenzenesulfonamide (DNs-amide). The resulting sulfonamide is sufficiently acidic to be readily deprotonated and alkylated under mild conditions, such as the Mitsunobu reaction or by using a weak base with an alkyl halide.[1][2] A key advantage of the dinitrobenzenesulfonyl (DNs) group is its facile removal under mild, thiol-mediated conditions, which preserves the integrity of sensitive functional groups within the molecule.[1][3] This method offers a high-yielding and broadly applicable route to a diverse range of secondary amines.
Mechanism and Workflow
The overall process involves three key stages:
-
Sulfonylation: A primary amine is reacted with 2,4-dinitrobenzenesulfonyl chloride in the presence of a base to form the stable N-monosubstituted dinitrobenzenesulfonamide.
-
Alkylation: The DNs-amide is subsequently alkylated. The electron-withdrawing nature of the dinitrobenzenesulfonyl group renders the N-H proton acidic, facilitating deprotonation and subsequent reaction with an alkylating agent (e.g., an alcohol under Mitsunobu conditions or an alkyl halide).
-
Deprotection: The DNs protecting group is cleaved by nucleophilic aromatic substitution using a thiol reagent (e.g., thiophenol or mercaptoacetic acid) and a base, releasing the desired secondary amine.[1][2] The 2,4-dinitrobenzenesulfonamides can be deprotected under even milder conditions than the corresponding 2-nitrobenzenesulfonamides.[2][4]
Visualizing the Workflow
Caption: Overall workflow for secondary amine synthesis.
Reaction Mechanism Overview
Caption: Logical flow of the reaction mechanism.
Data Presentation
The following table summarizes representative yields for the three key steps in the synthesis of a secondary amine, starting from 4-methoxybenzylamine.
| Step | Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |
| 1. Sulfonylation | 4-Methoxybenzylamine | 2-Nitrobenzenesulfonyl chloride | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | Triethylamine, CH₂Cl₂ | High | [4] |
| 2. Alkylation | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 3-Phenyl-1-propanol | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | DIAD, PPh₃, THF | 90-94% | [4] |
| 3. Deprotection | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | N-(4-Methoxybenzyl)-3-phenylpropylamine | KOH, Acetonitrile | 89-91% | [1][4] |
Note: Data for the 2-nitrobenzenesulfonamide analog is presented as a close proxy for the 2,4-dinitro system, illustrating typical reaction efficiencies.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(4-Methoxybenzyl)-2,4-dinitrobenzenesulfonamide (Sulfonylation)
This protocol describes the protection of a primary amine with 2,4-dinitrobenzenesulfonyl chloride.
Materials:
-
4-Methoxybenzylamine
-
2,4-Dinitrobenzenesulfonyl chloride (DNsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottomed flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a round-bottomed flask, dissolve 4-methoxybenzylamine (1.0 eq.) in dichloromethane.
-
Add triethylamine (1.1 eq.) to the solution.[4]
-
Cool the mixture in an ice-water bath.
-
Add 2,4-dinitrobenzenesulfonyl chloride (1.05 eq.) portion-wise over 5-10 minutes.[4]
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide, which can often be used in the next step without further purification.
Protocol 2: Alkylation of N-(4-Methoxybenzyl)-2,4-dinitrobenzenesulfonamide (Mitsunobu Reaction)
This protocol details the N-alkylation of the DNs-protected amine with an alcohol under Fukuyama-Mitsunobu conditions.
Materials:
-
N-(4-Methoxybenzyl)-2,4-dinitrobenzenesulfonamide
-
An alcohol (e.g., 3-phenyl-1-propanol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottomed flask, magnetic stirrer, nitrogen atmosphere, syringe
Procedure:
-
To a flame-dried round-bottomed flask under a nitrogen atmosphere, add the DNs-sulfonamide (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the components in anhydrous THF.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add DIAD (1.5 eq.) dropwise via syringe over 15 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring overnight.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the N,N-disubstituted sulfonamide.
Protocol 3: Deprotection of the Dinitrobenzenesulfonamide
This protocol describes the final cleavage of the DNs group to yield the secondary amine.
Materials:
-
N,N-disubstituted-2,4-dinitrobenzenesulfonamide
-
Thiophenol or Mercaptoacetic acid
-
Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottomed flask, magnetic stirrer, oil bath
Procedure:
-
In a round-bottomed flask, dissolve the N,N-disubstituted sulfonamide (1.0 eq.) in acetonitrile.[1]
-
Add thiophenol (2.5 eq.) to the solution.[1]
-
Add potassium carbonate or an aqueous solution of KOH (2.5 eq.).[1]
-
Heat the reaction mixture in a 50°C oil bath for approximately 40-60 minutes.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Dilute the reaction with water and extract with dichloromethane (3x).[1][4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or distillation to obtain the pure secondary amine.[4]
References
Application Notes and Protocols for 2,4-Dinitrobenzenesulfonamide in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4-Dinitrobenzenesulfonamide (dNBS-amide) in solid-phase synthesis (SPS). The dNBS functional group serves as a versatile tool for the protection of primary amines and enables chemoselective ligation strategies, proving invaluable in the synthesis of peptides, peptidomimetics, and other complex organic molecules.
Introduction
The 2,4-dinitrobenzenesulfonyl (dNBS) group is a highly effective protecting group for primary amines in solid-phase synthesis. Its robust nature allows it to withstand acidic conditions, such as those used for cleavage from common resins like Wang or Rink amide resins using trifluoroacetic acid (TFA). The dNBS group can be efficiently removed under mild, orthogonal conditions using thiolysis, making it compatible with standard Fmoc- and Boc-based solid-phase chemistries.
A key application of dNBS-protected amines is in the Fukuyama-Mitsunobu reaction, which allows for the on-resin alkylation to generate secondary amines. Furthermore, the dNBS group activates the sulfonamide bond towards nucleophilic attack, enabling rapid and efficient amide bond formation through thioacid ligation. This chemoselective ligation strategy is particularly useful for the convergent synthesis of large peptides and glycopeptides.
Key Applications and Experimental Protocols
Protection of Primary Amines on Solid Support
The dNBS group is introduced onto a resin-bound primary amine using 2,4-dinitrobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.
Experimental Protocol: On-Resin Protection of a Primary Amine
-
Resin Swelling: Swell the resin-bound primary amine (1 equivalent) in dichloromethane (DCM, 10 mL/g of resin) for 30 minutes in a suitable reaction vessel.
-
Reagent Preparation: In a separate flask, dissolve 2,4-dinitrobenzenesulfonyl chloride (4 equivalents) in DCM.
-
Reaction Setup: Add pyridine (10 equivalents) to the swollen resin, followed by the dropwise addition of the 2,4-dinitrobenzenesulfonyl chloride solution.
-
Reaction: Agitate the reaction mixture at room temperature for 4 hours.
-
Monitoring: Monitor the reaction progress using a qualitative test for primary amines, such as the Kaiser test. A negative Kaiser test (the beads remain colorless or yellow) indicates complete protection.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL/g), dimethylformamide (DMF, 3 x 10 mL/g), and finally DCM (3 x 10 mL/g).
-
Drying: Dry the resin under vacuum for subsequent use or cleavage.
Quantitative Data for On-Resin dNBS Protection
| Resin-Bound Amine | Reagents (equivalents) | Solvent | Time (h) | Yield (%) |
| NH₂-Ala-Wang Resin | dNBS-Cl (4), Pyridine (10) | DCM | 4 | >95% (Qualitative) |
Logical Workflow for On-Resin Amine Protection
Caption: Workflow for the protection of a primary amine on solid support using 2,4-dinitrobenzenesulfonyl chloride.
Deprotection of the dNBS Group
The dNBS group is readily cleaved from the sulfonamide by treatment with a thiol and a base. This mild deprotection condition is orthogonal to many other protecting groups used in solid-phase synthesis.
Experimental Protocol: On-Resin Deprotection of the dNBS Group
-
Resin Swelling: Swell the dNBS-protected resin (1 equivalent) in DMF (10 mL/g of resin) for 30 minutes.
-
Deprotection Solution: Prepare a solution of 2-mercaptoethanol (10 equivalents) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) in DMF.
-
Reaction: Add the deprotection solution to the swollen resin and agitate the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots of the resin, cleaving the product, and analyzing by LC-MS.
-
Washing: Once the deprotection is complete, drain the solution and wash the resin thoroughly with DMF (5 x 10 mL/g), followed by DCM (3 x 10 mL/g).
-
Drying: Dry the resin under vacuum.
Quantitative Data for On-Resin dNBS Deprotection
| dNBS-Protected Amine | Deprotection Reagents (equivalents) | Solvent | Time | Yield (%) |
| Resin-dNBS-Lys(Boc) | 2-Mercaptoethanol (10), DBU (5) | DMF | 1-2 h | High (Qualitative) |
| Resin-dNBS-peptide | Thiophenol, K₂CO₃ | DMF | 1.5 h | Quantitative |
Logical Workflow for On-Resin dNBS Deprotection
Caption: Workflow for the deprotection of a dNBS-protected amine on solid support using a thiol and a base.
On-Resin Synthesis of Secondary Amines via Fukuyama-Mitsunobu Reaction
The acidic nature of the sulfonamide proton in a dNBS-protected amine allows for its facile alkylation under Fukuyama-Mitsunobu conditions to yield secondary amines.
Experimental Protocol: On-Resin Fukuyama-Mitsunobu Alkylation
-
Resin Swelling: Swell the dNBS-protected resin (1 equivalent) in anhydrous tetrahydrofuran (THF) or DCM (10 mL/g of resin) for 30 minutes under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Solution: In a separate flask, dissolve the alcohol (5-10 equivalents) and triphenylphosphine (5-10 equivalents) in anhydrous THF or DCM.
-
Reaction Initiation: Add the reagent solution to the swollen resin. Cool the reaction vessel to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (5-10 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and agitate for 12-24 hours.
-
Monitoring: Monitor the reaction by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Washing: After completion, drain the reaction mixture and wash the resin with THF (3 x 10 mL/g), DMF (3 x 10 mL/g), and DCM (3 x 10 mL/g).
-
Drying: Dry the resin under vacuum for subsequent deprotection or further synthetic steps.
Quantitative Data for On-Resin Fukuyama-Mitsunobu Alkylation
| Resin-Bound dNBS-Amine | Alcohol | Reagents (equivalents) | Solvent | Time (h) | Yield (%) |
| Resin-dNBS-NH₂ | Protected Aminoethanol | PPh₃ (5), DIAD (5) | THF | 12 | Good (Qualitative) |
Experimental Workflow for Fukuyama-Mitsunobu Reaction
Caption: Workflow for the on-resin synthesis of secondary amines via the Fukuyama-Mitsunobu reaction.
Thioacid Ligation for Peptide Synthesis
The reaction between a resin-bound peptide with a C-terminal thioacid and an N-terminal dNBS-protected peptide fragment proceeds rapidly and chemoselectively to form a native peptide bond.
Experimental Protocol: On-Resin dNBS-Thioacid Ligation
-
Resin and Thioacid Preparation: Prepare the resin-bound peptide with a free N-terminal amine and the N-terminal dNBS-protected peptide thioacid separately.
-
Resin Swelling: Swell the resin-bound peptide (1 equivalent) in anhydrous DMF (10 mL/g of resin).
-
Ligation Cocktail: In a separate vial, dissolve the dNBS-peptide thioacid (1.5 equivalents) and cesium carbonate (2 equivalents) in anhydrous DMF.
-
Ligation Reaction: Add the ligation cocktail to the swollen resin and agitate the mixture at room temperature.
-
Reaction Time: The ligation is typically complete within 15-30 minutes.[1][2]
-
Monitoring: Monitor the reaction by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Washing: Once the reaction is complete, drain the solution and wash the resin with DMF (5 x 10 mL/g) and DCM (3 x 10 mL/g).
-
Final Cleavage and Deprotection: Cleave the final peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5). The dNBS group will be removed during this step if a thiol scavenger is included or in a subsequent thiolysis step if desired.
Quantitative Data for dNBS-Thioacid Ligation
| dNBS-Peptide Fragment | Resin-Bound Thioacid Peptide | Base | Solvent | Time (min) | Isolated Yield (%) |
| dNBS-Glycopeptide | Fmoc-Histidinyl Thioacid | Cs₂CO₃ | DMF | 20 | 71[1] |
| dNBS-Glycopeptide | MUC1 Dipeptide Thioacid | Cs₂CO₃ | DMF | 15 | 67[1] |
Signaling Pathway for dNBS-Thioacid Ligation
Caption: Proposed mechanism for the dNBS-thioacid ligation reaction.[1]
References
Application Notes: 2,4-Dinitrobenzenesulfonamide in SN2-Directed Glycosylation
Introduction
The stereoselective formation of glycosidic bonds is a cornerstone in the synthesis of complex carbohydrates, which play pivotal roles in numerous biological processes. One of the significant challenges in carbohydrate chemistry is controlling the stereochemical outcome of glycosylation reactions. The use of 2,4-Dinitrobenzenesulfonamide (DNBS) as a directing group at the C-2 position of a glycosyl donor has emerged as a powerful strategy to facilitate stereoinvertive SN2-type glycosylation reactions, leading to the efficient synthesis of β-D-glycosaminosides.[1][2][3]
Mechanism of Action
The this compound group is a non-participating and strongly electron-withdrawing group. When attached to the C-2 amino group of a glycosyl donor, it exerts a significant "disarming" effect. This electronic effect destabilizes the formation of an oxocarbenium ion intermediate, which is typically involved in SN1-type glycosylation pathways that can lead to a mixture of anomers. By retarding the formation of this intermediate, the DNBS group favors a bimolecular, stereoinvertive SN2-like displacement of the anomeric leaving group by a nucleophile (the glycosyl acceptor).[1] This results in the formation of a 1,2-trans-glycosidic linkage with high stereoselectivity. For instance, the use of an α-glycosyl donor bearing a C-2 DNBS group will predominantly yield the β-glycoside.
dot
Caption: Mechanism of DNBS-directed SN2 glycosylation.
Advantages of the DNBS-Directed Method
-
High Stereoselectivity: This method provides excellent stereocontrol, leading predominantly to the β-anomer.[1]
-
Broad Substrate Scope: The reaction is applicable to a wide range of O-, N-, and C-nucleophiles, including challenging acceptors like amides.[1]
-
Mild Reaction Conditions: The glycosylation reactions can be carried out under mild conditions.
-
Facile Conversion: The this compound group can be conveniently converted to the more common acetamido (AcNH) group in high yield under mild conditions, making it a versatile protecting group in the synthesis of natural products.[1][2][3]
Experimental Protocols
1. General Protocol for DNBS-Activated Glycosylation
This protocol is based on the glycosylation of glycosyl ortho-hexynylbenzoates catalyzed by Ph3PAuOTf.[1]
dot
Caption: General workflow for DNBS-directed glycosylation.
Materials:
-
DNBS-protected glycosyl donor (e.g., glycosyl ortho-hexynylbenzoate) (1.0 equiv)
-
Glycosyl acceptor (1.2-2.0 equiv)
-
Activated molecular sieves (4 Å)
-
Anhydrous solvent (e.g., CH2Cl2 or CHCl3)
-
Catalyst (e.g., Ph3PAuOTf, 0.1 equiv)
-
Triethylamine (Et3N)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the DNBS-protected glycosyl donor, the glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the specified temperature (typically between -40 °C and -20 °C).
-
Add the catalyst to the reaction mixture.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired glycoside.
2. Protocol for Conversion of DNBS to Acetamido Group
Materials:
-
DNBS-protected glycoside (1.0 equiv)
-
Thioacetic acid (AcSH) (5.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (5.0 equiv)
-
Anhydrous CH2Cl2
Procedure:
-
Dissolve the DNBS-protected glycoside in anhydrous CH2Cl2.
-
Add thioacetic acid and DMAP to the solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the corresponding N-acetylated product.[1]
Data Presentation
The following table summarizes the results of DNBS-directed glycosylation with various acceptors, demonstrating the high yields and β-selectivity of the reaction.[1]
| Glycosyl Donor | Glycosyl Acceptor | Solvent | Yield (%) | β/α Ratio |
| 3 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | CH2Cl2 | 93 | >20:1 |
| 3 | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | CH2Cl2 | 91 | >20:1 |
| 3 | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | CH2Cl2 | 84 | >20:1 |
| 3 | N-Cbz-L-serine methyl ester | CH2Cl2 | 87 | >20:1 |
| 3 | N-Cbz-L-threonine methyl ester | CH2Cl2 | 89 | >20:1 |
| 3 | Cholesterol | CH2Cl2 | 78 | >20:1 |
| 3 | (-)-Menthol | CH2Cl2 | 85 | >20:1 |
| 3 | 1-Adamantanol | CH2Cl2 | 67 | β only |
| 3 | Phenol | CH2Cl2 | 79 | 5.1:1 |
| 3 | Asparagine derivative 4w | CHCl3 | 70 | β only |
| 3 | 1,3,5-Trimethoxybenzene | CH2Cl2 | 94 | 3:1 |
| 3 | Ethanol | CH2Cl2 | 89 | β only |
| 3 | Trifluoroethanol | CH2Cl2 | 83 | 3:1 |
Data extracted from supporting information of the cited literature.[1] Donor 3 is a DNBS-protected glucosyl ortho-hexynylbenzoate.
References
Application Notes and Protocols for Fluorescent Labeling of Cysteine and Glutathione with 2,4-Dinitrobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of low-molecular-weight thiols, such as cysteine (Cys) and glutathione (GSH), are of paramount importance in understanding cellular redox homeostasis and the progression of various diseases. Derivatives of 2,4-Dinitrobenzenesulfonamide have emerged as a robust class of fluorescent probes for the selective detection of these thiols. These probes operate on a "turn-on" fluorescence mechanism, offering high sensitivity and selectivity.
The core principle of these probes lies in the thiol-mediated cleavage of the 2,4-dinitrobenzenesulfonyl (DNBS) group from a non-fluorescent or weakly fluorescent molecule. The DNBS group acts as a fluorescence quencher. Upon reaction with a thiol-containing analyte like cysteine or glutathione, the DNBS group is removed, leading to the release of the unquenched fluorophore and a significant increase in fluorescence intensity. This reaction is highly selective for thiols over other biological nucleophiles such as amines and alcohols, making these probes valuable tools for studying biological systems.
Data Presentation: Quantitative Properties of this compound-Based Thiol Probes
The following table summarizes the key quantitative data for several this compound-based fluorescent probes for the detection of cysteine and glutathione.
| Probe Name/Fluorophore Core | Analyte(s) | Excitation (λex, nm) | Emission (λem, nm) | Fluorescence Enhancement (-fold) | Limit of Detection (LOD) | Quantum Yield (Φ) (of product) | Reference |
| BYN-DNS (BODIPY-based) | Cys, H₂S | ~470 | 610 | 81 (for Cys), 122 (for H₂S) | 85 nM (for Cys), 68 nM (for H₂S) | 0.63 (with H₂S) | [1] |
| FITA-FD3 | GSH | 350 | 460 | 86 | 0.95 µM | Not Reported | [1] |
| 3'-(2,4-dinitrobenzenesulfonyl)-2',7'-dimethylfluorescein | Thiols, Selenols | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| Dicyanomethylene-4H-pyran based probe | Thiols | Not Reported | Near-Infrared | Not Reported | Not Reported | Not Reported | [2] |
| STP1, 2 (Naphthalimide-based) | GSH | Not Reported | 487 | ~90 | 84 nM | Not Reported | [2] |
| Fluorescein-based probe | Thiols | 460 | 560 | Not Reported | 2 pM | 0.75 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the chemical reaction mechanism and a general experimental workflow for using this compound-based probes.
Caption: Reaction of a this compound probe with a thiol.
Caption: General workflow for labeling thiols in live cells.
Experimental Protocols
Protocol 1: General Procedure for In Vitro Quantification of Cysteine and Glutathione
This protocol provides a general method for the quantification of Cys and GSH in a cell-free system using a this compound-based fluorescent probe.
Materials:
-
This compound-based fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cysteine and Glutathione standards
-
Microplate reader with fluorescence detection capabilities
-
Black, clear-bottom 96-well plates
Procedure:
-
Probe Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in anhydrous DMSO. Store protected from light.
-
Standard Preparation: Prepare a series of standard solutions of cysteine and glutathione in PBS (pH 7.4) at various concentrations (e.g., 0-100 µM).
-
Reaction Setup:
-
In a 96-well plate, add a specific volume of the standard solutions (or your sample containing unknown thiol concentrations) to each well.
-
Add the probe working solution (diluted from the stock solution in PBS) to each well to achieve the final desired probe concentration (e.g., 10-50 µM).
-
Include a blank control with only the probe in PBS.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 10-60 minutes), protected from light. The optimal incubation time should be determined empirically for the specific probe and analytes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for the specific fluorophore.
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Create a standard curve by plotting the fluorescence intensity against the concentration of the cysteine or glutathione standards.
-
Determine the concentration of thiols in the unknown samples by interpolating their fluorescence values on the standard curve.
-
Protocol 2: Fluorescent Labeling and Imaging of Intracellular Cysteine and Glutathione in Live Cells
This protocol describes a general procedure for the visualization of intracellular thiols in living cells.
Materials:
-
This compound-based fluorescent probe
-
Anhydrous DMSO
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with appropriate filters
Procedure:
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish).
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in cell culture medium or PBS. For example, a final concentration of 25 µM can be used by diluting a DMSO stock solution.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specific duration, typically between 10 to 30 minutes. The optimal incubation time may vary depending on the cell type and the specific probe.
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with warm PBS to remove any excess, unreacted probe.
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Immediately visualize the cells using a fluorescence microscope. Use the appropriate filter set for the excitation and emission wavelengths of the fluorophore.
-
Acquire images for analysis. It is recommended to minimize light exposure to prevent phototoxicity and photobleaching.
-
-
Image Analysis (Optional): The fluorescence intensity within the cells can be quantified using image analysis software (e.g., ImageJ/Fiji) to assess relative levels of intracellular thiols under different experimental conditions.
References
Application Note: Enhanced LC-MS Analysis of Peptides via Derivatization with 2,4,6-Trinitrobenzene Sulfonate (TNBS)
Abstract
This application note details a robust protocol for the derivatization of peptides with 2,4,6-Trinitrobenzene Sulfonate (TNBS) to enhance their detection and quantification by Liquid Chromatography-Mass Spectrometry (LC-MS). The derivatization process, which targets primary amino groups in peptides, significantly improves chromatographic retention and ionization efficiency, leading to lower limits of detection and more reliable quantification. This method is particularly beneficial for small, polar peptides that are often challenging to analyze with standard LC-MS methods. The provided protocols are intended for researchers, scientists, and drug development professionals seeking to improve the sensitivity and accuracy of peptide analysis. While the user requested a protocol for 2,4-Dinitrobenzenesulfonamide, a thorough search of available scientific literature did not yield a specific LC-MS derivatization protocol for this compound. Therefore, this application note focuses on the well-established and chemically similar reagent, TNBS.
Introduction
The quantitative analysis of peptides by LC-MS is a cornerstone of proteomics, biomarker discovery, and pharmaceutical development. However, the inherent physicochemical properties of many peptides, such as high polarity and poor ionization efficiency, can limit the sensitivity and reproducibility of LC-MS assays. Chemical derivatization offers a powerful solution to overcome these challenges. By introducing a chemical tag onto the peptide, its properties can be modified to be more amenable to LC-MS analysis.
This application note describes the use of 2,4,6-Trinitrobenzene Sulfonate (TNBS) as a derivatization agent for peptides. TNBS reacts specifically with the primary amino groups of peptides (the N-terminus and the ε-amino group of lysine residues) under mild basic conditions. The resulting trinitrophenyl (TNP) derivatives exhibit increased hydrophobicity, which enhances their retention on reversed-phase chromatography columns and improves their ionization in the mass spectrometer. This leads to a significant increase in signal intensity and a corresponding improvement in the limit of detection (LOD) and limit of quantification (LOQ).
Principle of the Method
The derivatization reaction involves the nucleophilic aromatic substitution of the sulfonate group of TNBS by the unprotonated primary amino group of a peptide. The reaction proceeds optimally at a slightly alkaline pH (around 8-9) to ensure the amino group is in its nucleophilic, unprotonated state. The resulting TNP-peptide conjugate is more hydrophobic than the underivatized peptide, leading to better separation and detection in LC-MS.
Materials and Reagents
-
Peptide standards or samples
-
2,4,6-Trinitrobenzene Sulfonate (TNBS) solution (e.g., 5% w/v in methanol)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Eppendorf tubes
-
Pipettes and tips
-
Vortex mixer
-
Thermomixer or water bath
-
LC-MS system (e.g., a triple quadrupole or high-resolution mass spectrometer coupled to a UHPLC system)
Experimental Protocols
Peptide Derivatization Protocol
-
Sample Preparation: Dissolve the peptide sample or standard in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1 mg/mL.
-
Derivatization Reaction:
-
To 50 µL of the peptide solution, add 50 µL of a 10 mg/mL solution of TNBS in methanol.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 60°C for 1 hour in a thermomixer or water bath.
-
-
Reaction Quenching and Sample Preparation for LC-MS:
-
After incubation, cool the sample to room temperature.
-
Add 900 µL of 0.1% formic acid in water to the reaction mixture.
-
Vortex thoroughly.
-
The sample is now ready for LC-MS analysis.
-
LC-MS Analysis Protocol
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-17 min: 95% B
-
17.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Method: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis. The specific MRM transitions will need to be optimized for each TNP-derivatized peptide.
Data Presentation
The following table summarizes the improvement in signal-to-noise ratio (S/N) for a selection of dipeptides after derivatization with TNBS, as reported in the literature.[1]
| Dipeptide | Improvement in S/N Ratio (TNP-peptide vs. native peptide) |
| Gly-Tyr | 3-fold |
| Val-Tyr | 10-fold |
| Met-Tyr | 25-fold |
| Glu-Tyr | 40-fold |
| Lys-Tyr | 55-fold |
| His-Tyr | 8-fold |
Table 1: Improvement in signal-to-noise ratio for various dipeptides upon derivatization with TNBS. Data adapted from a study on improved detection of di-peptides with TNBS conversion.[1]
Mandatory Visualization
Caption: Experimental workflow for the derivatization of peptides with TNBS for LC-MS analysis.
Caption: Chemical reaction scheme for the derivatization of a peptide's primary amine with TNBS.
Conclusion
Derivatization of peptides with 2,4,6-Trinitrobenzene Sulfonate (TNBS) is a highly effective strategy for enhancing their detection by LC-MS. The protocol described in this application note is straightforward and results in a significant improvement in analytical sensitivity. This method is broadly applicable to a wide range of peptides and can be readily implemented in any laboratory equipped with a standard LC-MS system. The increased hydrophobicity of the TNP-derivatized peptides leads to improved chromatographic performance and ionization efficiency, ultimately enabling more accurate and reliable quantification of peptides at low concentrations. While the initially requested reagent, this compound, is not commonly documented for this application, the provided protocol for the chemically similar and well-established reagent TNBS offers a robust and validated alternative for researchers in proteomics, drug development, and related fields.
References
Application Notes: Synthesis and Use of 2,4-Dinitrobenzenesulfonamide-Based Fluorescent Thiol Sensors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and application of fluorescent "turn-on" probes for thiol detection, utilizing 2,4-dinitrobenzenesulfonamide as the thiol-reactive moiety. Biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial for maintaining cellular redox homeostasis, and their abnormal levels are linked to numerous diseases.[1] The probes described herein are designed based on the principle of fluorescence quenching by a 2,4-dinitrobenzenesulfonyl (DNBS) group, which is selectively cleaved by thiols, resulting in a significant fluorescence enhancement.[1][2] This "off-on" mechanism allows for the sensitive and selective detection of thiols in both chemical and biological systems. Detailed protocols for synthesis, in vitro characterization, and live-cell imaging are provided.
Principle of Operation
The design of these sensors is based on conjugating a fluorophore with a 2,4-dinitrobenzenesulfonyl (DNBS) group via a sulfonamide linkage. The DNBS moiety acts as a potent electron-withdrawing group, effectively quenching the fluorescence of the attached dye through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[2][3]
Upon introduction of a biological thiol (R-SH), the nucleophilic sulfhydryl group attacks the electron-deficient sulfur atom of the sulfonamide. This leads to the cleavage of the S-N bond, releasing the free fluorophore and the dinitrobenzenesulfonyl-thiol adduct.[1] The removal of the quenching DNBS group restores the fluorophore's native emission, resulting in a "turn-on" fluorescent signal that is directly proportional to the thiol concentration.[3]
Signaling Pathway
Synthesis of a DNBS-BODIPY Thiol Probe
This section details the synthesis of a representative fluorescent thiol probe by reacting an amino-functionalized BODIPY fluorophore with 2,4-dinitrobenzenesulfonyl chloride.
Synthesis Pathway
Experimental Protocols
Protocol 1: Synthesis of Probe
Materials:
-
Amino-functionalized BODIPY (or other amine-containing fluorophore)
-
2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the amino-functionalized fluorophore (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (2-3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate container, dissolve 2,4-dinitrobenzenesulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous DCM.
-
Add the DNBS-Cl solution dropwise to the fluorophore solution.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final DNBS-functionalized probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Characterization and Thiol Sensing
Materials:
-
Synthesized DNBS-probe
-
DMSO (spectroscopic grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thiols for testing (e.g., Glutathione, Cysteine, Homocysteine)
-
Other amino acids for selectivity testing
-
Fluorometer and UV-Vis spectrophotometer
-
96-well microplates
Procedure:
-
Stock Solutions: Prepare a 1 mM stock solution of the DNBS-probe in DMSO. Prepare 10 mM stock solutions of various thiols and other analytes in PBS buffer.
-
Working Solution: Dilute the probe stock solution in PBS (pH 7.4) to a final concentration of 5-10 µM.
-
Fluorescence Measurement:
-
Pipette the probe working solution into wells of a 96-well plate.
-
Record the initial "background" fluorescence spectrum (the "Off" state).
-
Add a defined concentration of the thiol analyte (e.g., 100 µM final concentration) to the wells.
-
Incubate for 15-30 minutes at 37 °C.
-
Record the fluorescence spectrum again to measure the "On" state signal.
-
-
Selectivity Test: Repeat step 3 with a range of other biological analytes (e.g., other amino acids, reactive oxygen species) to confirm the probe's selectivity for thiols.
-
Limit of Detection (LOD): Perform a titration by adding increasing concentrations of the target thiol to the probe solution and measure the corresponding fluorescence intensity. The LOD can be calculated based on the signal-to-noise ratio (typically 3:1).
Protocol 3: Live Cell Imaging of Intracellular Thiols
Materials:
-
Cell line of interest (e.g., HeLa, 3T3)
-
Cell culture medium (e.g., DMEM) and Fetal Bovine Serum (FBS)
-
DNBS-probe stock solution (1 mM in DMSO)
-
N-ethylmaleimide (NEM), a thiol-blocking agent (for control experiments)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture until they reach 60-70% confluency.
-
Probe Loading:
-
Wash the cells twice with warm PBS (pH 7.4).
-
Incubate the cells with the DNBS-probe (e.g., 5-10 µM in serum-free medium) for 20-30 minutes at 37 °C.
-
-
Imaging:
-
Wash the cells twice with PBS to remove any excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. The intracellular fluorescence indicates the presence of thiols.
-
-
Control Experiment: To confirm that the fluorescence is due to thiols, pre-treat a separate plate of cells with NEM (e.g., 1 mM) for 30 minutes before loading the probe. NEM will deplete intracellular thiols, and a significant reduction in fluorescence compared to the untreated cells should be observed.
Quantitative Data Summary
The performance of DNBS-based thiol probes can be summarized by several key photophysical and analytical parameters. The data below is representative of a typical DNBS-BODIPY probe.[3]
| Parameter | Before Thiol Addition ("Off" State) | After Thiol Addition ("On" State) | Reference |
| Excitation Max (λex) | ~509 nm | ~509 nm | [3] |
| Emission Max (λem) | ~520 nm (very weak) | ~520 nm (strong) | [3] |
| Fluorescence Quantum Yield (Φ) | < 0.01 | ~0.4 - 0.9 | [4] |
| Fluorescence Enhancement | - | >50-fold to >300-fold | [3] |
| Limit of Detection (LOD) | - | 10⁻⁷ - 10⁻⁸ M | [4] |
| Molar Extinction Coefficient (ε) | Up to 73,800 M⁻¹cm⁻¹ | - | [3] |
Experimental Workflow Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective fluorescent OFF-ON thiol probes based on dyads of BODIPY and potent intramolecular electron sink 2,4-dinitrobenzenesulfonyl subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective Cleavage of Dinitrobenzenesulfonyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-dinitrobenzenesulfonyl (DNBS) group is a valuable protecting group for primary and secondary amines in organic synthesis due to its facile installation and, more importantly, its selective removal under mild conditions. This application note provides a detailed protocol for the efficient and selective cleavage of the DNBS group using thiol-based reagents. The methodologies outlined are broadly applicable in complex molecule synthesis, including pharmaceutical drug development, where chemoselective deprotection is paramount.
The cleavage of the DNBS group proceeds via a nucleophilic aromatic substitution mechanism. A thiolate anion, generated in situ from a thiol, attacks the electron-deficient dinitrophenyl ring, leading to the displacement of the sulfonamide and liberation of the free amine.[1] The choice of thiol and reaction conditions allows for fine-tuning of the deprotection process.
Data Presentation
The following table summarizes various conditions for the selective cleavage of the 2,4-dinitrobenzenesulfonyl group from a range of sulfonamides, providing a comparative overview of different reagents and their efficacy.
| Entry | Substrate (DNBS-Amine) | Thiol Reagent (Equivalents) | Base (Equivalents) | Solvent | Time | Temperature | Yield (%) | Reference |
| 1 | N-(4-Methoxybenzyl)-2,4-dinitrobenzenesulfonamide | 2-Mercaptoethanol (2) | None | DMF | 1 h | Room Temp. | >95 | [2] |
| 2 | N-(4-Methoxybenzyl)-2,4-dinitrobenzenesulfonamide | Thiophenol (2) | None | DMF | 15 min | Room Temp. | >95 | [2] |
| 3 | N-Benzyl-2,4-dinitrobenzenesulfonamide | 2-Mercaptoethanol (2) | None | DMF | 1 h | Room Temp. | >95 | [2] |
| 4 | N-Benzyl-2,4-dinitrobenzenesulfonamide | Thiophenol (2) | None | DMF | 15 min | Room Temp. | >95 | [2] |
| 5 | N-Butyl-2,4-dinitrobenzenesulfonamide | 2-Mercaptoethanol (2) | None | DMF | 1 h | Room Temp. | >95 | [2] |
| 6 | N-Butyl-2,4-dinitrobenzenesulfonamide | Thiophenol (2) | None | DMF | 15 min | Room Temp. | >95 | [2] |
| 7 | N-(o-nitrobenzenesulfonyl)-N-methylbenzylamine | PS-thiophenol (1.12) | Cs₂CO₃ (3.25) | THF | 24 h | Room Temp. | 96 | [3] |
| 8 | N-(4-methoxybenzyl)-o-nosylamide | p-Mercaptobenzoic acid (2) | K₂CO₃ (4) | DMF | 12 h | 40 °C | 92 | [4] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the selective cleavage of dinitrobenzenesulfonyl groups.
Protocol 1: Cleavage of 2,4-Dinitrobenzenesulfonyl Group using Thiophenol
This protocol is highly efficient and proceeds rapidly under mild conditions.
Materials:
-
2,4-Dinitrobenzenesulfonamide substrate
-
Thiophenol (PhSH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and stirring apparatus
-
Reagents for work-up and purification (e.g., diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
Procedure:
-
Dissolve the this compound substrate (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add thiophenol (2.0 mmol, 2.0 equivalents) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15 minutes.[2]
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine.
Protocol 2: Cleavage of 2,4-Dinitrobenzenesulfonyl Group using 2-Mercaptoethanol
This protocol provides an effective alternative to the more odorous thiophenol.
Materials:
-
This compound substrate
-
2-Mercaptoethanol (HSCH₂CH₂OH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and stirring apparatus
-
Reagents for work-up and purification
Procedure:
-
Dissolve the this compound substrate (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask with a magnetic stir bar.
-
Add 2-mercaptoethanol (2.0 mmol, 2.0 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is generally complete within 1 hour.[2]
-
Once the reaction is complete, perform an aqueous work-up as described in Protocol 1.
-
Purify the resulting amine by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of the cleavage mechanism and the general experimental workflow.
Caption: Mechanism of DNBS group cleavage by a thiol.
Caption: General experimental workflow for DNBS deprotection.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,4-Dinitrobenzenesulfonamide (DNs) Protection of Amines
Welcome to the technical support center for the 2,4-Dinitrobenzenesulfonamide (DNs) protection of amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the protection of amines with 2,4-dinitrobenzenesulfonyl chloride (DNs-Cl).
Issue 1: Low or No Product Yield
-
Question: My reaction shows a low yield of the desired DNs-protected amine, or no product formation is observed by TLC or LC-MS. What are the potential causes and solutions?
-
Answer: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality:
-
DNs-Cl Degradation: 2,4-Dinitrobenzenesulfonyl chloride is moisture-sensitive. Ensure it has been stored in a desiccator and is a free-flowing pale yellow solid. Clumped or discolored reagent may be hydrolyzed and inactive.
-
Amine Purity: Impurities in the amine starting material can interfere with the reaction. Verify the purity of your amine by NMR or another suitable analytical technique.
-
Solvent and Base Quality: Ensure solvents are anhydrous, as water will react with DNs-Cl. The base used should be of high purity and appropriate for the reaction.
-
-
Reaction Conditions:
-
Insufficient Base: An inadequate amount of base will result in the accumulation of HCl generated during the reaction, which protonates the starting amine, rendering it unreactive. Typically, 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used. For less reactive amines, a stronger base like pyridine or 2,6-lutidine might be necessary.
-
Inappropriate Solvent: The choice of solvent is crucial for ensuring the solubility of both the amine and DNs-Cl. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used. For amines that are poorly soluble in these solvents, dimethylformamide (DMF) can be a good alternative.
-
Low Temperature: While the reaction is often performed at 0 °C to room temperature, some less reactive or sterically hindered amines may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC and if it is sluggish, consider gradually increasing the temperature.
-
-
Reaction Monitoring:
-
Follow the reaction's progress by thin-layer chromatography (TLC). The product, being less polar than the starting amine, should have a higher Rf value. If the starting material spot persists and no product spot appears, it indicates a reaction failure.
-
-
Issue 2: Formation of Multiple Products
-
Question: My TLC plate shows multiple spots in addition to the starting material and the desired product. What are these side products and how can I minimize their formation?
-
Answer: The formation of multiple products can complicate purification and reduce the yield of the desired sulfonamide.
-
Di-sulfonylation of Primary Amines: Primary amines can sometimes react twice with DNs-Cl to form a di-protected product, R-N(DNs)₂. This is more likely to occur if an excess of DNs-Cl is used or if the reaction is run for an extended period after the mono-sulfonylation is complete.
-
Solution: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of DNs-Cl. Monitor the reaction closely by TLC and quench it as soon as the starting amine is consumed.
-
-
Reaction with Other Nucleophilic Groups: If your substrate contains other nucleophilic functional groups, such as hydroxyl (-OH) or thiol (-SH) groups, they can also react with DNs-Cl.
-
Solution: Consider protecting other reactive functional groups with orthogonal protecting groups prior to the DNs protection of the amine.
-
-
Hydrolysis of DNs-Cl: If there is moisture in the reaction, DNs-Cl will hydrolyze to 2,4-dinitrobenzenesulfonic acid. This will appear as a polar spot on the TLC plate.
-
Solution: Use anhydrous solvents and reagents.
-
-
Issue 3: Difficult Purification
-
Question: I am having trouble purifying my DNs-protected amine by column chromatography. The product is streaking or co-eluting with impurities.
-
Answer: Purification challenges can often be overcome by optimizing the chromatography conditions.
-
Streaking on Silica Gel: The acidic nature of the DNs-protected amine (due to the weakly acidic N-H proton) can cause streaking on silica gel.
-
Solution: Add a small amount of a volatile acid, such as acetic acid (0.1-1%), to the eluent system. This can help to suppress the ionization of the sulfonamide and lead to sharper peaks.
-
-
Co-elution with Unreacted DNs-Cl or Byproducts:
-
Solution: After the reaction is complete, it can be quenched with a small amount of an amine scavenger resin or by adding a primary amine like butylamine to react with any excess DNs-Cl. The resulting sulfonamide of the scavenger amine can then be more easily separated. A wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) during the work-up can help remove the 2,4-dinitrobenzenesulfonic acid byproduct.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the DNs protection of amines?
A1: The reaction proceeds via a nucleophilic substitution at the sulfur atom of the 2,4-dinitrobenzenesulfonyl chloride. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.
Q2: Why is the 2,4-dinitrobenzenesulfonyl group a good protecting group for amines?
A2: The DNs group offers several advantages:
-
Stability: It is stable to a wide range of reaction conditions, including acidic and some oxidative conditions.
-
Activation: The strongly electron-withdrawing nature of the two nitro groups makes the N-H proton of the resulting sulfonamide acidic. This allows for further functionalization at the nitrogen atom, such as alkylation.
-
Cleavage: The DNs group can be readily cleaved under mild conditions using thiol-based reagents, providing orthogonality to many other protecting groups.[1][2][3]
Q3: What are the best practices for handling 2,4-dinitrobenzenesulfonyl chloride?
A3: 2,4-Dinitrobenzenesulfonyl chloride is a moisture-sensitive and potentially irritating solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a desiccator to prevent hydrolysis.
Q4: How do I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting amine and the DNs-protected product. The product, being less polar, will have a higher Rf value than the starting amine. The reaction is considered complete when the spot corresponding to the starting amine is no longer visible on the TLC plate.
Q5: Can I use DNs-Cl to protect secondary amines?
A5: Yes, 2,4-dinitrobenzenesulfonyl chloride can be used to protect secondary amines. The reaction conditions are similar to those used for primary amines.
Data Presentation
The following tables summarize typical reaction conditions for the DNs protection of amines. Please note that optimal conditions may vary depending on the specific substrate.
Table 1: Comparison of Reaction Conditions for the DNs Protection of a Primary Aliphatic Amine (e.g., Benzylamine)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.2) | Dichloromethane (DCM) | 0 to rt | 2 | >95 |
| 2 | Diisopropylethylamine (1.2) | Dichloromethane (DCM) | 0 to rt | 2 | >95 |
| 3 | Pyridine (2.0) | Dichloromethane (DCM) | rt | 4 | ~90 |
| 4 | Triethylamine (1.2) | Tetrahydrofuran (THF) | rt | 3 | >95 |
| 5 | Triethylamine (1.2) | Acetonitrile (ACN) | rt | 3 | >90 |
Table 2: Comparison of Reaction Conditions for the DNs Protection of a Primary Aromatic Amine (e.g., Aniline)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.5) | Dichloromethane (DCM) | rt | 12 | Moderate |
| 2 | Pyridine (3.0) | Dichloromethane (DCM) | 40 | 6 | Good |
| 3 | 2,6-Lutidine (2.0) | Dichloromethane (DCM) | 40 | 8 | Good |
| 4 | Triethylamine (1.5) | Dimethylformamide (DMF) | rt | 5 | High |
| 5 | Potassium Carbonate (2.0) | Dimethylformamide (DMF) | 50 | 4 | High |
Experimental Protocols
General Procedure for the this compound (DNs) Protection of a Primary Amine:
-
To a solution of the primary amine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine, 1.2 equiv).
-
To this stirred solution, add 2,4-dinitrobenzenesulfonyl chloride (1.05 equiv) portion-wise over a few minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: General mechanism for the DNs protection of a primary amine.
Caption: A typical experimental workflow for the DNs protection of amines.
Caption: A decision tree for troubleshooting low-yield DNs protection reactions.
References
Troubleshooting low yield in the deprotection of 2,4-Dinitrobenzenesulfonamides.
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the deprotection of 2,4-Dinitrobenzenesulfonamides (DNs or Nosyl amides).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the cleavage of the DNs protecting group, focusing on the frequently observed problem of low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the standard reagents for cleaving a 2,4-Dinitrobenzenesulfonamide (DNs) protecting group?
The most common and effective methods for DNs group cleavage involve a thiol reagent and a base.[1] The reaction proceeds through a nucleophilic aromatic substitution, often involving a Meisenheimer complex intermediate.[1][2] For the more labile 2,4-dinitrobenzenesulfonyl group, the use of a thiol alone, such as thiophenol or 2-mercaptoethanol, can be effective.[3][4]
Common reagent systems include:
-
Thiophenol and a base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used in solvents like acetonitrile (MeCN) or dimethylformamide (DMF).[1]
-
2-Mercaptoethanol and a base: An organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common choice.[1]
-
Odorless thiol alternatives: To avoid the unpleasant smell of traditional thiols, reagents like homocysteine thiolactone can be used with a base and an alcohol.[5]
-
Solid-supported thiols: These reagents simplify purification by allowing for the easy removal of thiol-related byproducts through filtration.[6]
Q2: My DNs deprotection reaction has a low yield or is incomplete. What are the primary causes and how can I fix this?
Low yield is a frequent problem. Below are the most common causes and their corresponding solutions.
-
Insufficient Reagents: Ensure an adequate excess of both the thiol and the base are used. Typically, 2-5 equivalents of the thiol and 2-3 equivalents of the base are recommended.[1]
-
Base Strength & Type: The base is crucial for generating the more nucleophilic thiolate anion.[6] For many substrates, inorganic bases like potassium carbonate or cesium carbonate are effective.[1] If the reaction is sluggish, a stronger or more soluble organic base like DBU might be required.[1]
-
Reaction Temperature: Most deprotections are run at room temperature. However, if the reaction is slow or stalled, gently heating the mixture (e.g., to 50 °C) can significantly increase the reaction rate.[2]
-
Solvent Choice: Polar aprotic solvents like DMF or MeCN are standard choices as they effectively dissolve the reagents. Ensure the solvent is dry and of high purity.
-
Steric Hindrance: If the substrate is sterically hindered around the sulfonamide, the reaction may require longer times, elevated temperatures, or a less bulky thiol/base combination.
-
Side Reactions: The highly electrophilic nature of the dinitro-aromatic ring can sometimes lead to side reactions. Careful monitoring by TLC or LC-MS is essential to determine the optimal reaction time and prevent product degradation.
Q3: I'm observing unexpected side products in my reaction mixture. What could they be and how can I minimize them?
Side products often arise from the reactivity of the reagents or byproducts. A common byproduct is the thioether formed between the thiol and the DNs group.[1] Purification is key to removing these.
Purification Strategies:
-
Acidic Wash: An acidic wash (e.g., 1 M HCl) can protonate the desired amine, potentially moving it to the aqueous layer if it's polar, while the neutral thioether byproduct stays in the organic layer.[1]
-
Basic Wash: A basic wash (e.g., 1 M NaOH) can help remove any unreacted acidic thiol, such as thiophenol.[1]
-
Column Chromatography: Silica gel chromatography is the most reliable method to separate the polar amine product from less polar byproducts.[1]
Q4: The smell of thiophenol is a major issue in our lab. Are there effective "odorless" alternatives?
Yes, the malodor of volatile thiols is a significant drawback. Several strategies can mitigate this:
-
Homocysteine Thiolactone: This odorless solid can be used in the presence of an alcohol and DBU to generate the active thiol species in situ.[5]
-
Solid-Supported Thiophenols: Polymer-supported thiols are an excellent alternative. They are odorless, and the resin and its byproducts can be easily removed by filtration after the reaction, simplifying the workup.[6]
-
Less Volatile Thiols: Thiols with higher boiling points, like dodecanethiol, can be used, although they may require different reaction conditions.
Deprotection Condition Comparison
The following table summarizes common conditions for DNs-amide deprotection to help guide optimization.
| Reagent (Equivalents) | Base (Equivalents) | Solvent | Temperature | Typical Reaction Time | Notes |
| Thiophenol (2.5) | K₂CO₃ (2.0) | MeCN or DMF | Room Temp | 1-8 hours | A widely used and effective general method.[1] |
| 2-Mercaptoethanol (5.0) | DBU (2.0) | MeCN | Room Temp | 1-6 hours | Good for substrates sensitive to inorganic bases.[1] |
| Thiophenol (2.5) | KOH (2.5) | MeCN | 50 °C | < 1 hour | Faster reaction times with heating.[2] |
| Polymer-Supported Thiophenol | Cs₂CO₃ (3.25) | THF | Room Temp | 8-24 hours | Simplifies workup via filtration; may require longer times.[6] |
| Thiophenol or 2-Mercaptoethanol | None | DMF | Room Temp | Varies | For highly activated DNs-amides, a base may not be required.[3][4] |
Experimental Protocols
Protocol 1: General Deprotection using Thiophenol and K₂CO₃
This protocol is a standard and widely effective method for DNs group removal.[1]
Materials:
-
DNs-protected amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc) and water for workup
-
1 M HCl, Saturated NaHCO₃, Brine
Procedure:
-
Dissolve the DNs-protected amine (1.0 eq) in MeCN or DMF.
-
Add potassium carbonate (2.0 eq) to the solution and stir.
-
Carefully add thiophenol (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude amine by silica gel column chromatography.
Visual Guides
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow to diagnose and solve issues of low yield in DNs deprotection.
Caption: Troubleshooting flowchart for low yield DNs deprotection.
DNs Deprotection Reaction Pathway
This diagram illustrates the general mechanism for the cleavage of a DNs-amide using a thiol.
Caption: General reaction pathway for DNs-amide deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Common side reactions and by-products in Fukuyama amine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the Fukuyama amine synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Fukuyama amine synthesis?
A1: The Fukuyama amine synthesis is a versatile two-step method for the preparation of secondary amines from primary amines. The primary amine is first converted to a 2-nitrobenzenesulfonamide (nosyl amide), which is then alkylated and subsequently deprotected under mild conditions to yield the desired secondary amine.
Q2: What are the key advantages of the Fukuyama amine synthesis?
A2: The primary advantages of this method are the mild reaction conditions for both the alkylation and deprotection steps, making it suitable for the synthesis of complex and sensitive molecules. The nosyl group is stable under various conditions and can be selectively removed in the presence of other protecting groups like Boc and Cbz.
Q3: What is the role of the nosyl (Ns) group?
A3: The 2-nitrobenzenesulfonyl (nosyl) group serves as both a protecting and an activating group. It protects the primary amine and, due to its electron-withdrawing nature, increases the acidity of the N-H proton, facilitating its removal and subsequent alkylation.
Q4: What are the typical reagents used for the deprotection of the nosyl group?
A4: The nosyl group is typically removed by treatment with a thiol, such as thiophenol, in the presence of a base like potassium carbonate or cesium carbonate. This proceeds via a Meisenheimer complex intermediate.
Troubleshooting Guides
Low or No Yield of Alkylated Sulfonamide
Q: I am getting a low yield or no product after the alkylation of my nosyl-protected amine. What could be the issue?
A: Several factors can contribute to low yields in the alkylation step. Consider the following potential causes and solutions:
-
Incomplete Deprotonation: The N-H proton of the nosyl amide must be removed for alkylation to occur.
-
Solution: Ensure you are using a sufficiently strong base to deprotonate the sulfonamide. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N). For less reactive alkylating agents, a stronger base might be required.
-
-
Poorly Reactive Alkylating Agent: Sterically hindered or electronically deactivated alkyl halides may react slowly.
-
Solution: Increase the reaction temperature or extend the reaction time. Alternatively, consider using a more reactive alkylating agent, such as an alkyl triflate or iodide.
-
-
Issues with Mitsunobu Conditions: When using the Fukuyama-Mitsunobu variation for alkylation with an alcohol, several side reactions can occur.
-
Problem: The use of diethylazodicarboxylate (DEAD) can sometimes lead to the formation of by-products that are difficult to separate. Sharply dropping yields have been observed in successive alkylation steps, particularly with secondary alcohols.
-
Solution: Consider using diisopropyl azodicarboxylate (DIAD), which can be superior to DEAD in solid-phase synthesis. The choice of phosphine reagent is also critical; for instance, tributylphosphine can be selective for primary alcohols. Using modified Mitsunobu reagents like DTBAD and diphenylpyridinylphosphine can generate by-products that are more easily removed.
-
Side Reactions and By-product Formation
Q: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A: The formation of side products can occur during both the alkylation and deprotection steps.
-
Over-alkylation: The desired secondary amine product can sometimes undergo further alkylation to form a tertiary amine.
-
Solution: This is more common if the newly formed secondary amine is sufficiently nucleophilic and the alkylating agent is highly reactive. Use of stoichiometric amounts of the alkylating agent can help minimize this. Protecting the primary amine as a nosyl amide significantly reduces the likelihood of over-alkylation compared to direct alkylation of the amine.
-
-
Mitsunobu Reagent By-products: The standard Mitsunobu reaction generates triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.
-
Solution: As mentioned previously, using alternative Mitsunobu reagents can simplify purification. Chromatographic purification is often necessary to remove these by-products.
-
-
By-products from Thiol Reagent during Deprotection: The thiol reagent used for deprotection can lead to by-products.
-
Problem: Thiophenol has a strong, unpleasant odor. The resulting sulfide by-product (e.g., 2-nitrophenyl phenyl sulfide) must be separated from the desired amine.
-
Solution: Odorless thiols like p-mercaptobenzoic acid can be used, which simplifies the workup as the sulfide by-product can be easily removed by extraction. Using a polymer-supported thiol reagent allows for the easy removal of the reagent and the sulfide by-product by simple filtration.
-
Incomplete Deprotection of the Nosyl Group
Q: The deprotection of the nosyl group is incomplete. How can I drive the reaction to completion?
A: Incomplete deprotection can be a frustrating issue. Here are some troubleshooting steps:
-
Insufficient Reagents or Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Ensure you are using a sufficient excess of the thiol and base. The reaction time can also be extended. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
-
-
Reduced Reactivity of the Nosyl Group: In some cases, the electronic properties of the substrate can affect the deprotection.
-
Problem: If the nitro group of the nosyl moiety is accidentally reduced to an amine (e.g., during a hydrogenation step elsewhere in the molecule), the aromatic ring is no longer electron-poor enough for the nucleophilic aromatic substitution by the thiol to occur.
-
Solution: In such cases, alternative deprotection methods for sulfonamides, such as using strong acid (e.g., HBr) or reducing agents like samarium iodide, may be necessary, provided the substrate is stable to these conditions.
-
-
Choice of Base and Solvent: The reaction conditions can significantly impact the efficiency of the deprotection.
-
Solution: Cesium carbonate is often more effective than stronger bases like sodium hydride. The choice of solvent can also be important; DMF and acetonitrile are commonly used.
-
Difficulties in Product Purification
Q: I am having trouble purifying my final secondary amine product. What are the best practices?
A: The basic nature of amines can make them challenging to purify by standard silica gel chromatography.
-
Problem: Amines can streak or bind irreversibly to acidic silica gel, leading to poor separation and low recovery.
-
Solutions:
-
Buffer-Assisted Extraction: A mixture of primary, secondary, and tertiary amines can be separated using buffer solutions of varying pH to selectively extract each component.
-
Modified Chromatography:
-
Add a small amount of a competing amine, such as triethylamine or ammonia, to the eluent to neutralize the acidic sites on the silica gel.
-
Use an amine-functionalized silica gel column, which can significantly improve the separation of basic compounds.
-
-
Distillation: For volatile amines, bulb-to-bulb distillation can be an effective purification method.
-
Crystallization: If the amine product is a solid, recrystallization can be a highly effective purification technique.
-
Data Presentation
Table 1: Representative Conditions for Fukuyama Amine Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Nosylation | 4-methoxybenzylamine, 2-nitrobenzenesulfonyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 90-91 | |
| Alkylation | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide, 3-phenyl-1-propanol | DEAD, PPh₃, THF, 0 °C to rt | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | 95 | |
| Deprotection | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol, KOH, Acetonitrile, 50 °C | N-(4-Methoxybenzyl)-3-phenylpropylamine | 89-91 | |
| Mitsunobu Alkylation | NPEC-NHNs, 1-octanol | DEAD, PPh₃, Benzene, rt | N-NPEC-N-Ns-octylamine | 92 | |
| Deprotection | N-NPEC-N-Ns-octylamine | PhSH, Cs₂CO₃, Acetonitrile, rt | N-NPEC-octylamine | 88-91 |
Experimental Protocols
Detailed Protocol for the Synthesis of N-(4-Methoxybenzyl)-3-phenylpropylamine
Step A: N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
-
To a solution of 4-methoxybenzylamine (6.81 g, 49.6 mmol) and triethylamine (6.93 mL, 49.6 mmol) in dichloromethane (100 mL) at 0 °C, add 2-nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol) over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water (100 mL) and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from 1:1 ethyl acetate/hexane to afford N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide as white crystals (13.00-13.15 g, 90-91% yield).
Step B: N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide
-
To a solution of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (10.0 g, 31.0 mmol), 3-phenyl-1-propanol (4.65 g, 34.1 mmol), and triphenylphosphine (8.94 g, 34.1 mmol) in THF (100 mL) at 0 °C, add diethyl azodicarboxylate (DEAD, 5.37 mL, 34.1 mmol) dropwise.
-
Stir the mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (ethyl acetate/hexane as eluent) to give the product as a pale yellow oil (13.3 g, 95% yield).
Step C: N-(4-Methoxybenzyl)-3-phenylpropylamine
-
To a solution of thiophenol (7.82 mL, 76.5 mmol) in acetonitrile (20 mL) at 0 °C, add 10.9 M aqueous potassium hydroxide (7.02 mL, 76.5 mmol) over 10 minutes. 2
How to improve the efficiency of N-alkylation of dinitrobenzenesulfonamides.
Welcome to the technical support center for the N-alkylation of 2,4-dinitrobenzenesulfonamides (DNs-amides). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction efficiency, troubleshooting common issues, and optimizing experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the N-alkylation of dinitrobenzenesulfonamides, presented in a question-and-answer format.
Issue 1: Low to No Conversion or Poor Yield
Question: My N-alkylation reaction is resulting in a low yield or is failing completely. What are the potential causes and how can I fix this?
Answer: Low conversion is a common issue that can stem from several factors related to reaction conditions and reagents. The nitrogen on a dinitrobenzenesulfonamide is acidic but requires appropriate conditions to become sufficiently nucleophilic for alkylation.
-
Inadequate Base: The base is critical for deprotonating the sulfonamide. If you are using a weak base like potassium carbonate (K₂CO₃) with a less reactive alkyl halide, it may be insufficient.
-
Troubleshooting: Switch to a stronger base such as cesium carbonate (Cs₂CO₃), DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or, for more challenging cases, sodium hydride (NaH). Cs₂CO₃ is often preferred for its high solubility in organic solvents and its ability to promote efficient alkylation.
-
-
Poor Leaving Group on Electrophile: The reactivity of alkyl halides follows the general trend: I > Br > Cl.[1]
-
Troubleshooting: If you are using an alkyl chloride with poor results, consider switching to the corresponding alkyl bromide or iodide to increase the rate of reaction.
-
-
Insufficient Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.
-
Troubleshooting: Gradually increase the reaction temperature. For many standard alkylations, temperatures between 50-80 °C are effective. For less reactive substrates, refluxing in a higher-boiling solvent like DMF or toluene may be necessary.[2] Always monitor for potential decomposition at higher temperatures.
-
-
Steric Hindrance: A bulky alkylating agent or a sterically hindered sulfonamide can significantly slow down the reaction rate.[1][3]
-
Troubleshooting: If possible, consider a less hindered alkylating agent. For sterically demanding couplings, the Fukuyama-Mitsunobu reaction is often a more effective alternative to standard Sₙ2 alkylation.[4]
-
Issue 2: Formation of N,N-Dialkylated Byproduct
Question: My reaction is producing a significant amount of the N,N-dialkylated sulfonamide. How can I promote mono-alkylation?
Answer: This side reaction is less common with bulky dinitrobenzenesulfonamides compared to primary amides but can still occur.
-
Troubleshooting:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of your alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) to maintain a low instantaneous concentration, which favors mono-alkylation.
-
Issue 3: Difficulty with Secondary Alcohols in Fukuyama-Mitsunobu Reaction
Question: I am trying to use a secondary alcohol in a Fukuyama-Mitsunobu reaction, but the yield is very low. How can I improve this?
Answer: The Mitsunobu reaction is sensitive to steric hindrance, and secondary alcohols are inherently less reactive than primary alcohols.
-
Troubleshooting:
-
Choice of Phosphine: For alkylating with secondary alcohols, trimethylphosphine (PMe₃) has been shown to be more effective than the more common triphenylphosphine (PPh₃) or even tributylphosphine (PBu₃).[5]
-
Reagent Order of Addition: The standard and often most effective protocol involves mixing the dinitrobenzenesulfonamide, alcohol, and phosphine in a suitable solvent (like THF) before cooling and adding the azodicarboxylate (e.g., DEAD or DIAD) dropwise.[6]
-
Reagent Quality: Ensure your azodicarboxylate and phosphine reagents are pure. Triphenylphosphine can oxidize to the oxide on storage, and azodicarboxylates can degrade.[7] Use freshly opened bottles or purify reagents if necessary.
-
Issue 4: Complex Purification and Persistent Byproducts
Question: After my Mitsunobu reaction, I am struggling to purify my product from triphenylphosphine oxide (TPPO) and other byproducts. What is a better approach?
Answer: Purification after a Mitsunobu reaction is a well-known challenge.
-
Troubleshooting:
-
Modified Reagents: Consider using modified Mitsunobu reagents that result in easily removable byproducts. For example, using di-tert-butyl azodicarboxylate (DTBAD) and diphenylpyridinylphosphine generates byproducts that are more easily separated.[8]
-
Chromatography: While standard silica gel chromatography is common, TPPO can sometimes be difficult to separate. A common technique is to concentrate the reaction mixture, dissolve it in a minimal amount of dichloromethane, and add a large volume of a non-polar solvent like hexanes or diethyl ether to precipitate out the TPPO, which can then be removed by filtration.
-
Data Presentation: Optimizing Reaction Conditions
The efficiency of N-alkylation is highly dependent on the choice of base and solvent. The following tables summarize the general impact of these parameters on the reaction.
Table 1: Comparison of Common Bases for N-Alkylation
| Base | Type | pKa (Conjugate Acid) | Typical Use & Remarks |
| K₂CO₃ | Weak Inorganic | ~10.3 | Effective for reactive alkylating agents (iodides, bromides) and "borrowing hydrogen" catalysis.[1] Often requires higher temperatures. |
| Cs₂CO₃ | Strong Inorganic | ~10 (first proton) | Often superior to K₂CO₃ due to better solubility in organic solvents (e.g., ACN, DMF), leading to higher yields.[1] |
| DBU | Non-nucleophilic Organic | ~13.5 | Strong, non-nucleophilic base suitable for acid-sensitive substrates. Avoids O-alkylation side reactions. |
| NaH | Strong Hydride | ~36 | Very strong, irreversible base. Used for deprotonating poorly acidic amines but can be hazardous. Requires anhydrous conditions. |
Table 2: Comparison of Common Solvents for N-Alkylation
| Solvent | Type | Properties & Remarks |
| DMF | Polar Aprotic | Excellent at solvating cations, accelerating Sₙ2 reactions. High boiling point allows for a wide temperature range. Can be difficult to remove during workup. |
| Acetonitrile (ACN) | Polar Aprotic | Good general-purpose solvent. Easier to remove than DMF. Effective with bases like K₃PO₄ and Cs₂CO₃.[9] |
| THF | Polar Aprotic | Common solvent, especially for reactions at or below room temperature (e.g., using NaH or for Mitsunobu reactions).[6] Lower boiling point limits the reaction temperature. |
| Toluene | Non-polar | Useful for higher temperature reactions, particularly thermal alkylations.[10] Less effective at solvating ionic intermediates compared to polar aprotic solvents. |
Experimental Protocols
Protocol 1: General N-Alkylation with an Alkyl Halide
This protocol describes a standard procedure for the N-alkylation of 2,4-dinitrobenzenesulfonamide using cesium carbonate as the base.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.).
-
Reagent Addition: Add anhydrous acetonitrile (ACN) or dimethylformamide (DMF) to create a ~0.1 M solution. Add cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Alkylation: Stir the suspension vigorously. Add the alkyl halide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Fukuyama-Mitsunobu Reaction
This protocol is ideal for coupling dinitrobenzenesulfonamides with primary or secondary alcohols, particularly when Sₙ2 methods fail.[6]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq.), the desired alcohol (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can often be removed by crystallization from a solvent mixture like diethyl ether/hexanes prior to chromatography.
Protocol 3: Deprotection of the Dinitrobenzenesulfonyl (DNs) Group
The DNs group is readily cleaved under mild conditions using a thiol nucleophile.[4]
-
Setup: Dissolve the N-alkylated dinitrobenzenesulfonamide (1.0 eq.) in acetonitrile or DMF.
-
Reagent Addition: Add a thiol, such as thiophenol (2.5 eq.), followed by a base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or aqueous KOH.[4]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-2 hours. Monitor by TLC.
-
Workup: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with aqueous NaOH solution to remove excess thiophenol, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the secondary amine. Further purification can be done by chromatography or distillation if necessary.[4]
Visualizations
The following diagrams illustrate key workflows and relationships in the N-alkylation process.
Caption: General workflow for the N-alkylation of dinitrobenzenesulfonamides.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Key components and relationships in a standard Sₙ2 N-alkylation reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. reddit.com [reddit.com]
- 8. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. escholarship.org [escholarship.org]
- 10. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Selective deprotection of 2,4-dinitrobenzenesulfonamide in the presence of other protecting groups.
Welcome to the technical support center for the selective deprotection of the 2,4-dinitrobenzenesulfonamide (DNM or dNBS) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and to answer frequently asked questions regarding the selective cleavage of this versatile amine protecting group.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the this compound (DNM) group typically cleaved?
A1: The DNM group is reliably cleaved under mild, nucleophilic conditions. The most common method involves treatment with a thiol, such as 2-mercaptoethanol or thiophenol, in the presence of a base. The high electron-withdrawing capacity of the two nitro groups on the benzene ring activates it for nucleophilic aromatic substitution, facilitating the cleavage.[1] For the removal of the 2,4-dinitrobenzenesulfonyl group, the use of a thiol alone (like 2-mercaptoethanol or thiophenol) is often effective.[1]
Q2: How can I selectively deprotect a DNM-protected amine in the presence of other protecting groups?
A2: The key to selective deprotection lies in the mild conditions required for DNM cleavage. The DNM group's lability to thiols allows for its removal without affecting many other common protecting groups. For instance, it is possible to selectively deprotect a DNM group in the presence of a 2-nitrobenzenesulfonamide (oNBS) group.[1][2] A detailed orthogonality table is provided below.
Q3: My DNM deprotection is sluggish or incomplete. What are the possible causes and solutions?
A3: Several factors can contribute to an incomplete reaction:
-
Insufficient thiol or base: Ensure you are using a sufficient excess of the thiol and, if applicable, the base.
-
Steric hindrance: A sterically hindered DNM-protected amine may require longer reaction times or elevated temperatures.
-
Poor solubility: The substrate must be fully dissolved for the reaction to proceed efficiently. Consider using a co-solvent if solubility is an issue.
-
Thiol oxidation: Over time, the thiol reagent can oxidize, reducing its effectiveness. Use fresh or properly stored thiol for the best results.
Q4: I am observing side reactions during the deprotection. What are the common side products and how can I avoid them?
A4: Potential side reactions include:
-
Alkylation of the deprotected amine: The liberated amine can sometimes react with other electrophiles present in the reaction mixture. Ensuring a clean reaction setup and prompt work-up can minimize this.
-
Reaction with other functional groups: While the deprotection is generally chemoselective, sensitive functional groups in the substrate may be affected by the basic conditions or the nucleophilic thiol. A careful review of the substrate's stability is recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient equivalents of thiol. 2. Inadequate amount or strength of the base. 3. Short reaction time or low temperature. 4. Poor solubility of the substrate. | 1. Increase the equivalents of the thiol reagent (e.g., from 3 to 5-10 equivalents). 2. If using a base, ensure it is in slight excess. Consider switching to a stronger, non-nucleophilic base like DBU if compatible with your substrate. 3. Increase the reaction time and/or temperature (e.g., from room temperature to 40-50 °C). Monitor the reaction by TLC or LC-MS. 4. Try different solvent systems (e.g., DMF, acetonitrile, or a mixture) to improve solubility. |
| Formation of Unwanted Byproducts | 1. The liberated amine is reacting with other components. 2. The thiol is reacting with other functional groups on the substrate. 3. The basic conditions are causing side reactions. | 1. Work up the reaction as soon as the deprotection is complete. 2. If the substrate contains disulfide bonds, consider using a milder thiol or a different deprotection strategy. 3. Use a milder base or consider running the reaction with the thiol alone, as it is often sufficient for DNM cleavage.[1] |
| Difficulty in Isolating the Product | 1. The product is water-soluble. 2. The product is difficult to separate from the thiol byproduct. | 1. If the product is an amine salt, consider extraction with an organic solvent after basification of the aqueous layer. Lyophilization can also be an option. 2. Use a polymer-supported thiol or a thiol with a fluorous tag for easier removal after the reaction. |
Orthogonality of DNM Deprotection
The mild conditions used for DNM deprotection make it orthogonal to a wide range of other protecting groups.
| Protecting Group | Typical Deprotection Conditions | Stability to DNM Deprotection (Thiol/Base) | Orthogonal? |
| Boc (tert-Butoxycarbonyl) | Strong acid (e.g., TFA, HCl) | Stable | Yes |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Base (e.g., piperidine) | Potentially labile to strong bases, but generally stable to the mild bases used with thiols. | Generally Yes |
| Cbz (Carbobenzyloxy) | Catalytic hydrogenolysis, strong acid | Stable | Yes |
| Bn (Benzyl ether) | Catalytic hydrogenolysis, strong acid | Stable | Yes |
| TBDMS, TIPS (Silyl ethers) | Fluoride source (e.g., TBAF), acid | Stable | Yes |
| Esters (e.g., Methyl, Ethyl) | Saponification (strong base) | Generally stable, but can be cleaved by strong bases. | Yes, with careful choice of base. |
| oNBS (2-Nitrobenzenesulfonamide) | Thiol with a stronger base (e.g., DBU) | Stable | Yes[1] |
Experimental Protocols
Protocol 1: Selective Deprotection of DNM using Thiophenol and Potassium Carbonate
-
Preparation: Dissolve the DNM-protected compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add potassium carbonate (3 equivalents) to the solution, followed by the dropwise addition of thiophenol (5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Deprotection of DNM using 2-Mercaptoethanol
-
Preparation: Dissolve the DNM-protected compound (1 equivalent) in acetonitrile to a concentration of 0.1 M.
-
Reagent Addition: Add 2-mercaptoethanol (10 equivalents) to the solution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. This method may require longer reaction times compared to using a base.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation
Table 1: Comparison of Deprotection Conditions for DNM
| Thiol Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 1-3 | >90 |
| 2-Mercaptoethanol | DBU | DMF | 25 | 0.5-2 | >90 |
| 2-Mercaptoethanol | None | CH₃CN | 25 | 4-8 | 80-90 |
| Thiophenol | Cs₂CO₃ | DMF | 25 | 1-2 | >95 |
Mandatory Visualization
Deprotection Workflow
Caption: General experimental workflow for the selective deprotection of a this compound (DNM) protected amine.
Mechanism of Thiol-Mediated Deprotection
The deprotection of a DNM-protected amine proceeds via a nucleophilic aromatic substitution mechanism, often referred to as an SNAr reaction.[3][4]
Caption: The mechanism of thiol-mediated deprotection of a this compound (DNM) protected amine.
Note: The actual chemical structures in the DOT script are placeholders and would be replaced with images of the molecules for a richer visualization in a real application.
This technical support center provides a comprehensive overview of the selective deprotection of this compound. For further details and specific applications, consulting the primary literature is always recommended.
References
Technical Support Center: Purifying 2,4-Dinitrobenzenesulfonamide (DNBS) Derivatized Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dinitrobenzenesulfonamide (DNBS) derivatized compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of DNBS-derivatized compounds.
Issue 1: Low Recovery of the Derivatized Compound
Question: I am experiencing low recovery of my DNBS-derivatized compound after purification. What are the potential causes and how can I troubleshoot this?
Answer: Low recovery can stem from several factors, from incomplete derivatization to degradation of the compound during purification. Here are some troubleshooting steps:
-
Incomplete Derivatization: Ensure the derivatization reaction has gone to completion. Use an excess of the derivatizing reagent, 2,4-dinitrobenzenesulfonyl chloride (DNBSCl), and optimize reaction conditions such as pH, temperature, and reaction time.[1][2] A stable pH of around 10-11.5 is often ideal for the derivatization of amines.[3]
-
Compound Precipitation: Your derivatized compound may be precipitating out of solution during the purification process. To address this, you can try altering the solvent system, for example, by using co-solvents or adjusting the pH.[4]
-
Degradation of the DNBS Group: The dinitrobenzenesulfonamide group can be cleaved under certain conditions, such as the presence of thiols.[5][6] Avoid using reagents containing thiols (e.g., dithiothreitol, DTT) in your purification buffers unless deprotection is intended.
-
Adsorption to Surfaces: The compound may be adsorbing to glassware or the chromatography matrix. Silanizing glassware and choosing an appropriate stationary phase for chromatography can mitigate this.
-
Suboptimal Chromatography Conditions: If using chromatography, ensure the mobile phase composition is optimized for the retention and elution of your compound. A gradient elution might be necessary to achieve good separation and recovery.
Issue 2: Presence of Excess Derivatizing Reagent in the Purified Product
Question: How can I remove unreacted 2,4-dinitrobenzenesulfonyl chloride (DNBSCl) from my reaction mixture?
Answer: Removing excess DNBSCl is a common challenge. Here are several strategies:
-
Aqueous Workup: DNBSCl is reactive towards water and will hydrolyze to 2,4-dinitrobenzenesulfonic acid and HCl.[7] Quenching the reaction with water or a basic solution, followed by liquid-liquid extraction, can help remove the hydrolyzed byproducts.[7]
-
Scavenger Resins: Use a solid-supported scavenger resin with nucleophilic functional groups (e.g., amine-based resins) to react with the excess DNBSCl.[7][8] The resin can then be easily removed by filtration.[7][8]
-
Chromatography: Column chromatography can effectively separate the desired product from the excess reagent and its byproducts.[7][8] However, it is often performed after an initial workup to reduce the load on the column.[7]
-
Quenching with Amines: Adding a simple, volatile amine like triethylamine can react with the excess DNBSCl, forming a sulfonamide that can be removed by extraction.[9]
Issue 3: Poor Solubility of the DNBS-Derivatized Compound
Question: My DNBS-derivatized compound has poor solubility in common solvents. How can I improve its solubility for purification?
Answer: The introduction of the bulky, aromatic DNBS group can significantly decrease the solubility of a compound. Here are some approaches to address this:
-
Solvent Screening: Experiment with a range of solvents to find a suitable system for your compound. The extended Hildebrand solubility approach can be used to predict the solubility of sulfonamides in different solvent systems.[10]
-
Use of Co-solvents: Employing a mixture of solvents can enhance solubility. For example, adding a polar aprotic solvent like DMSO or DMF to an aqueous solution can improve the solubility of hydrophobic compounds.[4]
-
pH Adjustment: If your derivatized compound has ionizable functional groups, adjusting the pH of the solution can significantly impact its solubility.[4]
-
Elevated Temperatures: Gently heating the solution can increase the solubility of your compound.[4] However, be cautious of potential degradation at higher temperatures.[11]
Frequently Asked Questions (FAQs)
Q1: What is the stability of DNBS-derivatized compounds under typical purification conditions?
A1: DNBS-derivatized compounds are generally stable under standard chromatographic conditions. However, the dinitrobenzenesulfonamide group is susceptible to cleavage by nucleophiles, particularly thiols.[5][6] It is also important to consider the overall stability of your molecule, as factors like pH and temperature can lead to degradation.[11] Studies on the stability of sulfonamides in milk have shown that they are very stable during pasteurization but can degrade at higher sterilization temperatures.[11]
Q2: Which chromatographic techniques are most suitable for purifying DNBS-derivatized compounds?
A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the purification of derivatized amines.[12][13] Reversed-phase HPLC with a C18 column is a common choice.[3] The derivatization itself can improve chromatographic behavior by reducing the polarity of the analyte and preventing peak tailing caused by interactions with free silanol groups on the stationary phase.[12]
Q3: How can I monitor the purity of my DNBS-derivatized compound during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the purification and assessing the purity of fractions.[7] For more quantitative analysis, HPLC with UV detection is ideal, as the dinitrophenyl group provides a strong chromophore.[1]
Data Presentation
Table 1: Summary of Purification Strategies for DNBS-Derivatized Compounds
| Strategy | Principle | Advantages | Disadvantages |
| Aqueous Workup | Partitioning between immiscible aqueous and organic phases. | Simple, cost-effective.[7] | May not be suitable for water-soluble compounds; can lead to emulsion formation.[14] |
| Solid-Phase Extraction (SPE) | Selective adsorption of the compound or impurities onto a solid support. | Can handle small sample sizes and uses less organic solvent.[3] | Requires method development to select the appropriate sorbent and elution conditions. |
| Column Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | Can provide high purity in a single step.[7] | Can be time-consuming and consume large volumes of solvent.[8] |
| Scavenger Resins | Covalent trapping of excess reagents or impurities. | High selectivity; avoids aqueous workup.[7][8] | Resins can be expensive; potential for non-specific binding of the desired product.[7] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Cleanup of DNBS-Derivatized Compounds
This protocol provides a general guideline for using SPE to clean up a DNBS-derivatized compound from a reaction mixture. Optimization will be required for specific compounds.
-
Sorbent Selection: Choose a sorbent based on the properties of your derivatized compound and the impurities to be removed. A C18 sorbent is a good starting point for reversed-phase SPE.[3]
-
Conditioning: Condition the SPE cartridge by passing a small volume of a strong solvent (e.g., methanol or acetonitrile) through it, followed by the equilibration solvent (the same solvent as your sample is dissolved in).
-
Sample Loading: Dissolve your crude reaction mixture in a suitable solvent and load it onto the conditioned SPE cartridge. The flow rate during loading should be kept low to ensure efficient binding.[15]
-
Washing: Wash the cartridge with a weak solvent to remove unretained impurities, such as salts and polar byproducts.
-
Elution: Elute the bound DNBS-derivatized compound with a stronger solvent. Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to determine which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified DNBS-derivatized compound.
Visualizations
References
- 1. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [helda.helsinki.fi]
- 13. books.rsc.org [books.rsc.org]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. Troubleshooting Purification Methods [sigmaaldrich.com]
Improving the stability of 2,4-Dinitrobenzenesulfonamide reagents for storage.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on improving the storage stability of 2,4-Dinitrobenzenesulfonamide reagents. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8°C is recommended. The reagent is sensitive to moisture and light, which can accelerate its degradation. Storing it under an inert atmosphere (e.g., argon or nitrogen) can further enhance its shelf life by preventing oxidative degradation.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are more prone to degradation than the solid form. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed vial, protected from light, at -20°C for up to one week. For longer-term storage, aliquoting the solution and storing at -80°C may extend its stability for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What are the visible signs of this compound degradation?
A3: A key indicator of degradation is a change in the physical appearance of the reagent. Pure this compound is typically a pale yellow crystalline solid. Signs of degradation include:
-
Discoloration: A noticeable darkening to a yellow-orange or brown color can indicate the formation of degradation products.
-
Change in Texture: The presence of clumps or a sticky appearance may suggest moisture absorption and subsequent hydrolysis.
-
Reduced Solubility: Difficulty in dissolving the reagent in a solvent in which it is normally soluble can be a sign of degradation into less soluble byproducts.
Q4: How does degradation of this compound affect experimental outcomes?
A4: The degradation of this compound can significantly impact experimental results. As the reagent degrades, its effective concentration decreases, leading to incomplete reactions and lower yields of the desired product. Furthermore, degradation products can act as impurities that may interfere with the reaction, lead to the formation of unexpected side products, or complicate the purification of the target compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reagent has darkened in color. | Exposure to light (photodegradation) or elevated temperatures (thermal degradation). | Discard the reagent and obtain a fresh batch. Ensure the new reagent is stored in a dark, cool environment. |
| Inconsistent or poor reaction yields. | Degradation of the this compound reagent leading to a lower effective concentration. | Perform a quality control check on the reagent using a stability-indicating assay (see Experimental Protocols). If degradation is confirmed, use a fresh stock of the reagent. |
| Appearance of unexpected spots on TLC or peaks in HPLC/LC-MS. | Presence of degradation products in the this compound reagent. | Purify the reagent if possible, or use a fresh, high-purity batch. Characterize the impurities to understand the degradation pathway. |
| Solid reagent appears clumpy or is difficult to handle. | The reagent has absorbed moisture, leading to hydrolysis. | Dry the reagent under vacuum if the degradation is minimal. However, it is generally recommended to use a fresh container and to handle the reagent in a dry environment (e.g., a glove box). |
Hypothetical Degradation Data
The following table provides illustrative data on the stability of this compound under various storage conditions. This data is intended for guidance and may not represent the exact degradation profile of all batches of the reagent.
| Storage Condition | Time | Purity (%) | Appearance |
| 2-8°C, Dark, Dry | 0 months | 99.5 | Pale yellow crystals |
| 6 months | 99.2 | No change | |
| 12 months | 98.8 | Slight yellowing | |
| Room Temp (20-25°C), Light | 0 months | 99.5 | Pale yellow crystals |
| 1 month | 95.1 | Noticeable yellowing | |
| 3 months | 88.7 | Yellow-orange solid | |
| Room Temp (20-25°C), Dark, Humid | 0 months | 99.5 | Pale yellow crystals |
| 1 month | 92.3 | Clumping, yellow | |
| 3 months | 85.0 | Brownish, sticky solid | |
| -20°C Solution in Acetonitrile | 0 weeks | 99.8 | Clear, pale yellow |
| 1 week | 99.1 | No change | |
| 4 weeks | 96.5 | Slight darkening |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity of this compound and detect its degradation products.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to 50 µg/mL with the initial mobile phase composition (90% A, 10% B).
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Inject the prepared sample and run the gradient program.
-
The purity of the this compound is determined by the peak area percentage of the main peak relative to the total peak area of all detected peaks.
Visualizations
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: High-Throughput Screening with Fluorescent Thiol Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine high-throughput screening (HTS) methods using fluorescent thiol probes.
Troubleshooting Guide
This guide addresses specific issues that may arise during HTS experiments involving fluorescent thiol probes.
Problem 1: High Background Fluorescence
Q: My assay shows high fluorescence signal in the negative control wells, leading to a poor signal-to-noise ratio. What are the possible causes and solutions?
A: High background fluorescence is a common issue that can obscure genuine signals. The primary causes and their solutions are outlined below.
| Possible Cause | Recommended Solution |
| Cellular Autofluorescence | Endogenous molecules like NADH and flavins can fluoresce, especially with blue or UV excitation.[1][2] Use red-shifted fluorescent probes that excite and emit at longer wavelengths to avoid the autofluorescence range.[2][3] |
| Media Components | Standard culture media containing phenol red, riboflavin, or serum are often fluorescent.[1][2] Switch to a phenol red-free or low-autofluorescence medium (e.g., FluoroBrite) for the duration of the assay.[1][2] |
| Excessive Probe Concentration | Too much probe can lead to non-specific binding to cellular components or the assay plate itself.[1] Perform a concentration titration to determine the lowest effective probe concentration that still provides a robust signal. A starting range of 1-10 µM is often recommended.[1][4] |
| Incomplete Removal of Unbound Probe | Residual unbound probe in the well is a major contributor to background signal.[1] Increase the number and/or duration of wash steps after probe incubation to ensure all unbound probe is removed.[1] |
| Probe Precipitation | Poor probe solubility can cause fluorescent aggregates that are detected by the plate reader. Ensure the probe is fully dissolved in the working solution before adding it to the cells.[1] |
| Compound Interference | Some compounds in the screening library may be intrinsically fluorescent at the assay wavelengths.[5][6] Pre-screen the compound library in an assay buffer without the probe or cells to identify and flag fluorescent compounds.[5] |
Caption: Decision tree for diagnosing high background fluorescence.
Problem 2: False Positives and Assay Interference
Q: My screen has a high hit rate, and I suspect many are false positives. How can I identify and eliminate them?
A: False positives in HTS are often caused by compounds that interfere with the assay chemistry or detection method rather than acting on the biological target. Thiol-reactive compounds are a common source of interference in these assays.[7][8]
| Possible Cause | Identification & Mitigation Strategy |
| Thiol-Reactive Compounds (Electrophiles) | Compounds with electrophilic moieties can react directly with the thiol probe or with cysteine residues on a target protein, producing a signal change independent of the intended biological mechanism.[7][8] Counter-Screen: Re-test hits in the presence of a high concentration (e.g., 10 mM) of a reducing agent like dithiothreitol (DTT).[5][8] A significant increase in the compound's IC50 value suggests it is a thiol-reactive artifact.[8] |
| Redox-Active Compounds | Compounds that participate in redox cycling can generate reactive oxygen species (ROS), which can oxidize thiols and interfere with the assay.[5][7] Counter-Screen: Include antioxidants or ROS scavengers in a secondary assay. Alternatively, use assays to directly measure ROS production by the hit compounds. |
| Compound Aggregation | At high concentrations, some compounds form aggregates that can sequester the probe or enzyme, leading to non-specific inhibition.[5][7] Counter-Screen: Test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A loss of activity often indicates an aggregation-based mechanism. |
| Fluorescence Quenching or Enhancement | The compound itself may quench the fluorescence of the probe-thiol adduct (false negative) or enhance it (false positive).[5][9] Counter-Screen: Measure the fluorescence of the final probe-thiol product in the presence and absence of the hit compound (without the biological target). A direct change in fluorescence points to optical interference. |
Problem 3: Signal Instability or Photobleaching
Q: The fluorescence signal decreases over the time it takes to read a full plate. How can I prevent this?
A: Signal instability is often due to photobleaching, the photochemical destruction of the fluorophore upon exposure to excitation light.[10][11]
| Mitigation Strategy | Description |
| Minimize Exposure Time | Reduce the sample's exposure to high-intensity excitation light.[11] Use the lowest necessary lamp intensity and shortest possible integration time on the plate reader. Focus on a well using transmitted light before switching to fluorescence for the final read.[11] |
| Use Photostable Probes | Some classes of dyes are inherently more resistant to photobleaching than others.[11][12] If photobleaching is severe, consider switching to a probe known for higher photostability (e.g., certain Alexa Fluor or BODIPY derivatives).[12] |
| Use Antifade Reagents | For fixed-cell or biochemical assays, include a commercial or homemade antifade reagent in the final buffer. These reagents often contain free-radical scavengers that reduce photobleaching.[13] |
| Create a Photobleaching Curve | If some degree of photobleaching is unavoidable, you can correct for it.[11] Measure the fluorescence decay in a control well over time and use this curve to normalize the data from the entire plate, accounting for the signal loss between the first and last wells read.[11] |
Frequently Asked Questions (FAQs)
Q1: How do "turn-on" fluorescent thiol probes work? A1: Most "turn-on" probes consist of a fluorophore that is rendered non-fluorescent (quenched) by a thiol-reactive group.[14][15] When a thiol, such as glutathione (GSH), reacts with this group (e.g., via Michael addition or nucleophilic substitution), the quencher is cleaved or its electronic properties are altered.[16][17] This releases the fluorophore, leading to a significant increase in fluorescence intensity.[3][15]
Caption: General reaction mechanism for a turn-on fluorescent thiol probe.
Q2: How do I choose the right fluorescent probe for my assay? A2: The choice depends on several factors. Consider the excitation/emission wavelengths to avoid cellular autofluorescence (red-shifted probes are often better).[2] Evaluate the probe's selectivity; some probes react with all small-molecule thiols (like GSH, Cys, Hcy), while others are more selective.[14][16][18] Also, consider reaction kinetics (the reaction should be rapid for HTS), cell permeability for live-cell assays, and photostability.[16][19]
Q3: What is the difference between endpoint and kinetic assays in HTS? A3: In an endpoint assay , the reaction is allowed to proceed for a fixed amount of time, after which a "stop" reagent may be added, and the fluorescence is measured once. It is simpler but can miss inhibitors that are slow-binding. In a kinetic assay , the fluorescence is measured multiple times over a period. This provides data on the reaction rate and is better for identifying inhibitors with different mechanisms of action, but it is more instrument-intensive.
Q4: Why is it important to include a thiol scavenger like N-ethylmaleimide (NEM) in a control experiment? A4: Including a control where cells are pre-treated with a thiol-scavenging agent like NEM is crucial for validating that the probe's signal is specific to intracellular thiols.[14][15] If the fluorescence signal is significantly reduced in the NEM-treated cells compared to untreated cells, it confirms that the probe is reacting as intended with cellular thiols.[4][15]
Probe Characteristics and Data
The table below summarizes key properties of representative fluorescent thiol probe scaffolds. Specific characteristics will vary by individual probe structure and supplier.
| Probe Scaffold Type | Typical Ex/Em (nm) | Reaction Mechanism | Key Features | Detection Limit Range |
| Coumarin-based | ~400 / ~470[16] | Michael Addition[16] | Good cell permeability; often used for ratiometric detection.[14] | 20 nM - 1 µM[14][16] |
| BODIPY-based | ~520 / ~590[16] | Nucleophilic Substitution[14] | High quantum yield; good photostability; tunable wavelengths.[12][16] | 7 µM (less sensitive) to 86 nM[14][16] |
| Rhodamine-based | ~560 / ~585[14] | Spirolactam Ring Opening[14] | Large fluorescence turn-on ratio (>200-fold); red-shifted emission.[14] | ~0.2 µM[14] |
| Naphthalimide-based | ~430 / ~540[16] | PET (Photoinduced Electron Transfer) Interruption[14] | Large Stokes shift; good water solubility. | ~84 nM[14] |
Experimental Protocols
Protocol 1: General HTS Protocol for a Thiol-Detecting Enzyme Inhibitor Screen
This protocol provides a framework for screening a compound library against an enzyme that produces or consumes a thiol.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM HEPES, pH 7.4).
-
Prepare enzyme, substrate, and cofactor solutions in assay buffer at 2x final concentration.
-
Prepare the fluorescent thiol probe in DMSO, then dilute in assay buffer to a 2x final concentration. Protect from light.
-
Prepare positive control (known inhibitor) and negative control (DMSO) solutions.
-
-
Assay Plate Setup (384-well format):
-
Dispense 25 µL of assay buffer into all wells.
-
Using a liquid handler, pin-transfer ~50 nL of compound from the source library plate into the assay plate wells (final concentration typically 10 µM).
-
Add positive and negative controls to designated columns.
-
-
Enzyme Reaction:
-
Add 12.5 µL of the 2x enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Initiate the reaction by adding 12.5 µL of the 2x substrate/cofactor solution.
-
-
Incubation & Detection:
-
Incubate the plate at 37°C for 30-60 minutes (or as determined during assay development).
-
Stop the reaction by adding 10 µL of the 2x fluorescent probe solution.
-
Incubate for an additional 15 minutes at room temperature, protected from light, to allow the probe to react with any thiols present.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a compatible plate reader using the optimal excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Normalize the data using the positive (0% activity) and negative (100% activity) controls.
-
Calculate the percent inhibition for each compound.
-
Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition or a Z-score > 3).
-
Caption: A typical workflow for a high-throughput screening campaign.
Protocol 2: Counter-Screen to Identify Thiol-Reactive Compounds
This protocol is used on primary "hits" to determine if their activity is due to non-specific thiol reactivity.
-
Plate Setup: Prepare two identical 384-well plates ("Plate A" and "Plate B").
-
Compound Addition: Add the hit compounds to both plates at their IC50 concentration (or a fixed concentration, e.g., 10 µM).
-
Buffer Preparation:
-
Plate A (Control): Use the standard assay buffer from the primary screen.
-
Plate B (DTT Challenge): Use the standard assay buffer supplemented with 10 mM Dithiothreitol (DTT).[8]
-
-
Assay Procedure: Run the primary enzyme assay protocol (Protocol 1) in parallel on both plates.
-
Data Analysis:
-
Calculate the percent inhibition for each compound on both plates.
-
Compare the inhibition values. A compound is flagged as a likely thiol-reactive artifact if its inhibitory activity is significantly reduced or eliminated in Plate B (the DTT challenge plate).[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mit.edu [web.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Loss of image quality in photobleaching during microscopic imaging of fluorescent probes bound to chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescent Probes for Live Cell Thiol Detection [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Racemization in the Synthesis of Chiral Amines
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with maintaining stereochemical integrity during the synthesis of chiral amines. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you minimize or prevent racemization in your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral amines?
A1: Racemization, the conversion of an enantiomerically pure or enriched compound into a racemic mixture, is a significant challenge in chiral amine synthesis. The primary causes include:
-
Formation of Achiral Intermediates: Reactions that proceed through planar, achiral intermediates, such as carbocations or enolates, are highly susceptible to racemization.[1] For example, the deprotonation of a chiral center alpha to a carbonyl group can form a planar enolate, which can be re-protonated from either face, leading to a loss of stereochemical information.
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide sufficient energy to overcome the activation barrier for epimerization at the chiral center.[1]
-
Inappropriate Reagents: Certain reagents, particularly some coupling agents used in peptide synthesis, can facilitate the formation of racemizable intermediates like oxazolones.[1]
-
Equilibrium Processes: In some instances, racemization can be a thermodynamically driven process where a pathway exists for the interconversion of enantiomers.[1]
Q2: How does the choice of solvent impact racemization?
A2: The solvent plays a critical role in the rate of racemization. Polar protic solvents, such as water and alcohols, can stabilize charged, achiral intermediates through hydrogen bonding, thereby promoting racemization in SN1-type reactions.[1] Conversely, polar aprotic solvents (e.g., DMF, DMSO) can increase the rate of racemization by enhancing the basicity of any bases present. Non-polar, aprotic solvents are often a better choice to suppress racemization. However, the ideal solvent is highly dependent on the specific reaction mechanism.
Q3: Which amino acids are particularly prone to racemization during peptide synthesis?
A3: Histidine and cysteine are known to be especially susceptible to racemization during peptide coupling reactions.[2] Serine can also be problematic. This is often due to the nature of their side chains, which can influence the formation of racemizable intermediates.
Q4: Can purification methods induce racemization?
A4: Yes, purification conditions can lead to racemization. For instance, some silica gels used in column chromatography can have an acidic surface, which may promote racemization of sensitive chiral amines.[1] Similarly, high temperatures during distillation can also cause a loss of enantiomeric purity.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of chiral amines.
Problem 1: Significant racemization is observed in my peptide coupling reaction.
-
Possible Cause: Formation of an oxazolone intermediate, especially when using carbodiimide coupling reagents like DCC or EDC.[3]
-
Troubleshooting Steps:
-
Add Racemization Suppressors: Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) into your coupling protocol. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the oxazolone intermediate.[4]
-
Change Coupling Reagent: Switch to a phosphonium- or uronium-based coupling reagent like PyBOP or HATU, which are often used with additives to minimize racemization.[3] Ynamide-based coupling reagents have also been shown to be effective in preventing racemization.[5]
-
Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[4]
-
Use a Weaker Base: If a base is required, opt for a sterically hindered, weaker base like 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]
-
Problem 2: My reductive amination reaction is producing a racemic product.
-
Possible Cause: The reaction conditions are promoting the tautomerization of the intermediate imine/enamine, leading to a loss of stereochemistry before reduction.
-
Troubleshooting Steps:
-
Control the pH: Maintain a weakly acidic pH (around 4-6) to facilitate imine formation without promoting excessive enolization or racemization of the starting materials.
-
Choose the Right Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are generally effective under weakly acidic conditions and are less likely to cause side reactions.
-
Consider a Stepwise Approach: For sensitive substrates, perform the reaction in two distinct steps. First, form the imine under optimized conditions, and then, in a separate step, reduce it. This can provide better control over the stereochemical outcome.[6]
-
Explore Biocatalysis: Consider using enzymes such as imine reductases (IREDs) or amine dehydrogenases (AmDHs), which can offer excellent stereoselectivity for reductive amination reactions.
-
Problem 3: I am observing racemization during a nucleophilic substitution reaction to form a chiral amine.
-
Possible Cause: The reaction is proceeding through an SN1 mechanism, which involves a planar carbocation intermediate that can be attacked from either face by the nucleophile.
-
Troubleshooting Steps:
-
Promote an SN2 Mechanism: To favor an SN2 pathway, which proceeds with inversion of configuration and preserves stereochemical integrity, consider the following:
-
Solvent Choice: Use a polar aprotic solvent (e.g., acetone, acetonitrile) to enhance the nucleophilicity of the amine without stabilizing the carbocation intermediate.
-
Leaving Group: Employ a good leaving group (e.g., tosylate, mesylate, iodide) to facilitate the backside attack of the nucleophile.
-
Nucleophile Concentration: Use a high concentration of the amine nucleophile.
-
-
Protecting Groups: If the amine is part of a larger molecule, ensure that appropriate protecting groups are used to prevent intramolecular reactions or other side reactions that could lead to racemization.
-
Data Presentation
The following tables summarize quantitative data on the impact of various factors on racemization.
Table 1: Effect of Coupling Reagents and Additives on Racemization in Peptide Synthesis
| Coupling Reagent | Additive | Racemization Level | Notes |
| DCC | None | High | Prone to oxazolone formation. |
| DCC | HOBt | Low | HOBt suppresses oxazolone formation.[2] |
| EDC | None | High | Similar to DCC, can cause significant racemization.[3] |
| EDC | OxymaPure | Very Low | OxymaPure is a highly effective racemization suppressor.[4] |
| HATU | DIPEA | Moderate | Can still lead to racemization, especially with sensitive amino acids.[3] |
| PyBOP | DIPEA | Low to Moderate | Generally less racemization than uronium-based reagents. |
| Ynamides | None | Very Low | Reported to be racemization-free under mild conditions.[5] |
Table 2: Influence of Base and Temperature on Racemization
| Base | Temperature (°C) | Relative Racemization Rate |
| Triethylamine (TEA) | 25 | High |
| Diisopropylethylamine (DIPEA) | 25 | Moderate |
| 2,4,6-Collidine | 25 | Low |
| DIPEA | 0 | Low |
| DIPEA | 40 | High |
Note: The data presented are generalized from multiple sources and the actual extent of racemization can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling using DIC/OxymaPure
This protocol describes a general procedure for coupling an N-Fmoc protected amino acid to a resin-bound amine in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin-bound amine in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).
-
Coupling Solution Preparation: In a separate vessel, dissolve the N-Fmoc protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Activation: Add diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/OxymaPure solution and allow it to pre-activate for 5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 2 hours.
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.
Protocol 2: Stereoretentive Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol outlines a one-pot procedure for the reductive amination of a ketone with a primary amine.
-
Reactant Preparation: In a round-bottom flask, dissolve the ketone (1.0 mmol) and the primary amine (1.1 mmol) in 1,2-dichloroethane (DCE) (10 mL).
-
Imine Formation: Add acetic acid (1.1 mmol) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise to the reaction mixture over 10 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Diagram 1: Troubleshooting Racemization in Amide Bond Formation
Caption: A troubleshooting flowchart for racemization during amide bond formation.
Diagram 2: Workflow for Minimizing Racemization in SPPS
Caption: A streamlined workflow for a low-racemization solid-phase peptide synthesis (SPPS) coupling step.
Diagram 3: Racemization via Enolate Intermediate
Caption: Simplified mechanism of racemization through the formation of a planar enolate intermediate.
References
Validation & Comparative
A Comparative Guide to 2,4-Dinitrobenzenesulfonamide and 2-Nitrobenzenesulfonamide (Nosyl) as Amine Protecting Groups
In the realm of synthetic organic chemistry, particularly in the intricate assembly of complex molecules such as pharmaceuticals and natural products, the judicious selection of protecting groups is paramount. For the protection of primary and secondary amines, 2-nitrobenzenesulfonamide (nosyl, Ns) and its more labile counterpart, 2,4-dinitrobenzenesulfonamide (DNs), have emerged as powerful tools. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal protecting group for their specific synthetic needs.
Introduction to Nosyl and Dinitrobenzenesulfonyl Protecting Groups
Both nosyl and dinitrobenzenesulfonyl groups are employed to temporarily block the reactivity of amine functionalities. Their utility stems from the electron-withdrawing nature of the nitro groups on the aromatic ring, which acidifies the sulfonamide proton, facilitating subsequent alkylation reactions (e.g., the Fukuyama-Mitsunobu reaction), and rendering the sulfonyl group susceptible to nucleophilic attack for deprotection. The key distinction lies in the degree of activation provided by one versus two nitro groups, which directly impacts their lability and allows for their orthogonal removal.
Mechanism of Protection and Deprotection
The protection of an amine with either 2-nitrobenzenesulfonyl chloride or 2,4-dinitrobenzenesulfonyl chloride is a straightforward nucleophilic substitution reaction. The deprotection, a cornerstone of the utility of these groups, proceeds via a nucleophilic aromatic substitution mechanism. A soft nucleophile, typically a thiolate, attacks the aromatic ring, forming a Meisenheimer complex. This intermediate then collapses, releasing the free amine.
Comparative Performance Data
The primary advantage of the dinitrobenzenesulfonyl group over the nosyl group is its significantly increased lability, which allows for its removal under milder conditions. This difference in reactivity forms the basis of their orthogonal use in complex syntheses.
Deprotection Conditions
The following table summarizes typical deprotection conditions for nosyl and dinitrobenzenesulfonyl protected amines, with representative yields and reaction times.
| Protecting Group | Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nosyl (Ns) | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol, KOH | Acetonitrile | 50 | 40 min | 89-91 | [1] |
| Nosyl (Ns) | N-Propyl-2-nitrobenzenesulfonamide | Thiophenol, KOH | Acetonitrile | 50 | 40 min | High | [2] |
| Nosyl (Ns) | Various N-alkyl-2-nitrobenzenesulfonamides | 2-Mercaptoethanol, DBU | DMF | Room Temp | 1-4 h | High | [3] |
| Dinitrobenzenesulfonyl (DNs) | N-Benzyl-2,4-dinitrobenzenesulfonamide | 2-Mercaptoethanol | CH2Cl2 | Room Temp | 10 min | 98 | [2] |
| Dinitrobenzenesulfonyl (DNs) | N-Butyl-2,4-dinitrobenzenesulfonamide | n-Propylamine | CH2Cl2 | Room Temp | 10 min | 95 | [2] |
| Dinitrobenzenesulfonyl (DNs) | N-(2-Phenylethyl)-2,4-dinitrobenzenesulfonamide | Thiophenol | CH2Cl2 | Room Temp | 10 min | 99 | [2] |
Orthogonal Deprotection
The differential reactivity of the nosyl and dinitrobenzenesulfonyl groups allows for the selective deprotection of the DNs group in the presence of a Ns group. This orthogonality is a powerful tool in the synthesis of polyamines and other complex molecules.[2]
Stability of Protecting Groups
While the lability of these protecting groups is advantageous for deprotection, their stability under various other reaction conditions is crucial for their successful application in multi-step syntheses.
| Condition | Nosyl (Ns) | Dinitrobenzenesulfonyl (DNs) |
| Strong Acids (e.g., TFA, HCl) | Generally stable | Generally stable |
| Strong Bases (e.g., NaOH, LDA) | Stable | Stable |
| Mild Bases (e.g., K2CO3, Et3N) | Stable | Generally stable |
| Reductive Conditions (e.g., H2/Pd, NaBH4) | Nitro group is susceptible to reduction | Nitro groups are susceptible to reduction |
| Oxidative Conditions (e.g., m-CPBA) | Generally stable | Generally stable |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | May react with the nitro group | May react with the nitro groups |
Experimental Protocols
Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride (Nosylation)
Materials:
-
Primary amine
-
2-Nitrobenzenesulfonyl chloride
-
Triethylamine or Pyridine
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv) and triethylamine (1.1 equiv) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-nitrobenzenesulfonyl chloride (1.05 equiv) portion-wise over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with 1N HCl.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-nosylated amine, which can be purified by recrystallization or column chromatography.
Protection of a Primary Amine with 2,4-Dinitrobenzenesulfonyl Chloride
Procedure: The procedure is analogous to the nosylation protocol, substituting 2,4-dinitrobenzenesulfonyl chloride for 2-nitrobenzenesulfonyl chloride.
Deprotection of a Nosyl-Protected Amine
Materials:
-
Nosyl-protected amine
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the nosyl-protected amine (1.0 equiv) in DMF.
-
Add potassium carbonate (3.0 equiv) and thiophenol (2.0 equiv).
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Dilute the reaction mixture with water and extract with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography.
Deprotection of a Dinitrobenzenesulfonyl-Protected Amine
Materials:
-
Dinitrobenzenesulfonyl-protected amine
-
2-Mercaptoethanol or n-Propylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the dinitrobenzenesulfonyl-protected amine (1.0 equiv) in DCM.
-
Add 2-mercaptoethanol (10 equiv) or n-propylamine (20 equiv).
-
Stir the mixture at room temperature for 10-30 minutes, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography.
Conclusion
Both 2-nitrobenzenesulfonamide (nosyl) and this compound serve as highly effective protecting groups for amines, with their primary distinction being their lability towards thiolate-mediated cleavage. The nosyl group offers robust protection and is removable under mild basic conditions. The dinitrobenzenesulfonyl group, being more electron-deficient, is significantly more labile and can be cleaved under even milder, often base-free, conditions. This differential reactivity allows for their powerful application in orthogonal protection strategies, providing chemists with a versatile toolset for the synthesis of complex nitrogen-containing molecules. The choice between these two protecting groups should be guided by the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule and the desired deprotection conditions.
References
A Head-to-Head Battle of Sulfonamides: Dinitrobenzenesulfonyl (DNs) vs. Tosyl (Ts) as Amine Protecting Groups
In the landscape of synthetic organic chemistry, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Among the arsenal of functionalities available to a chemist, sulfonamides have long been workhorses for the protection of amines. This guide provides a detailed, data-driven comparison of two prominent arylsulfonyl protecting groups: the robust and traditional tosyl (Ts) group and the readily cleavable dinitrobenzenesulfonyl (DNs) group. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.
At a Glance: Key Differences and Applications
The fundamental difference between the DNs and Ts protecting groups lies in their disparate labilities, which stems from the electronic nature of their respective aromatic rings. The tosyl group, derived from p-toluenesulfonic acid, is electron-rich and thus forms a highly stable sulfonamide bond that is resistant to a wide range of reaction conditions. This stability, however, comes at the cost of requiring harsh conditions for its removal.
Conversely, the dinitrobenzenesulfonyl group is characterized by the presence of two strongly electron-withdrawing nitro groups on the benzene ring. This electronic feature renders the sulfur atom highly electrophilic and the arylsulfonyl moiety a good leaving group, facilitating its cleavage under remarkably mild conditions. This key difference forms the basis of their distinct applications and their potential for use in orthogonal protection strategies.
Quantitative Comparison: A Data-Driven Overview
While direct head-to-head comparative studies on a single substrate are not always available in the literature, the following tables summarize typical quantitative data for the protection and deprotection of amines with DNs and Ts groups, compiled from various sources.
Table 1: Comparison of Protection Reactions for Primary Amines
| Parameter | Dinitrobenzenesulfonyl (DNs) | Tosyl (Ts) |
| Reagent | 2,4-Dinitrobenzenesulfonyl chloride (DNsCl) | p-Toluenesulfonyl chloride (TsCl) |
| Typical Conditions | Base (e.g., Pyridine, Et3N, NaHCO3), Solvent (e.g., CH2Cl2, THF) | Base (e.g., Pyridine, Et3N, NaOH), Solvent (e.g., CH2Cl2, Toluene, H2O) |
| Reaction Time | 1 - 6 hours | 2 - 16 hours |
| Typical Yield | > 90% | > 85% |
Table 2: Comparison of Deprotection Methods
| Parameter | Dinitrobenzenesulfonyl (DNs) | Tosyl (Ts) |
| Deprotection Strategy | Nucleophilic Aromatic Substitution | Reductive Cleavage or Strong Acid Hydrolysis |
| Typical Reagents | Thiophenol/K2CO3 in CH3CN; HSCH2CH2OH/DBU in DMF | Mg/MeOH; SmI2/amine/H2O in THF; HBr/AcOH; Na/NH3 |
| Reaction Time | 15 minutes - 2 hours | 30 minutes - 12 hours |
| Typical Yield | > 90% | 70 - 95% |
| Conditions | Mild (Room Temperature) | Harsh (Reflux, Strong Acid, or Cryogenic) |
Chemical Stability Profile
The choice of a protecting group is critically dependent on its stability towards various reagents and reaction conditions that will be encountered in a synthetic sequence.
Table 3: Stability of DNs- and Ts-Protected Amines
| Condition | Dinitrobenzenesulfonyl (DNs) | Tosyl (Ts) |
| Strong Acids (e.g., TFA, HCl) | Generally Stable | Labile under harsh conditions (e.g., HBr, H2SO4)[1] |
| Strong Bases (e.g., LiOH, NaH) | Stable | Stable |
| Oxidizing Agents (e.g., m-CPBA, O3) | Stable | Stable |
| Reducing Agents (e.g., H2/Pd, NaBH4) | Nitro groups may be reduced | Stable to many, cleaved by strong reductants (e.g., Na/NH3)[1] |
| Organometallics (e.g., R-Li, R-MgBr) | May react with nitro groups | Stable |
| Nucleophiles (e.g., Thiols) | Labile[2] | Stable |
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines using DNs and Ts groups are provided below.
Dinitrobenzenesulfonyl (DNs) Group
Protection of a Primary Amine with DNsCl:
-
Reagents and Materials: Primary amine (1.0 mmol), 2,4-dinitrobenzenesulfonyl chloride (1.1 mmol), pyridine (2.0 mmol), and dichloromethane (DCM, 10 mL).
-
Procedure:
-
Dissolve the primary amine in DCM in a round-bottom flask.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,4-dinitrobenzenesulfonyl chloride in DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Deprotection of a DNs-Protected Amine using Thiophenol:
-
Reagents and Materials: DNs-protected amine (1.0 mmol), thiophenol (2.0 mmol), potassium carbonate (1.5 mmol), and acetonitrile (10 mL).
-
Procedure:
-
Dissolve the DNs-protected amine in acetonitrile in a round-bottom flask.
-
Add potassium carbonate and thiophenol to the solution.
-
Stir the mixture at room temperature for 30-60 minutes, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude amine by column chromatography on silica gel.
-
Tosyl (Ts) Group
Protection of a Primary Amine with TsCl:
-
Reagents and Materials: Primary amine (1.0 mmol), p-toluenesulfonyl chloride (1.2 mmol), pyridine (10 mL).
-
Procedure:
-
Dissolve the primary amine in pyridine in a round-bottom flask and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
-
Deprotection of a Ts-Protected Amine using Magnesium in Methanol:
-
Reagents and Materials: Ts-protected amine (1.0 mmol), magnesium turnings (10.0 mmol), and anhydrous methanol (20 mL).
-
Procedure:
-
To a stirred suspension of magnesium turnings in anhydrous methanol at room temperature, add the Ts-protected amine.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Filter the mixture through a pad of Celite to remove magnesium salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to obtain the deprotected amine.
-
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for amine protection and deprotection, and a logical decision tree for selecting between the DNs and Ts protecting groups.
Conclusion: Choosing the Right Tool for the Job
The choice between the dinitrobenzenesulfonyl (DNs) and tosyl (Ts) protecting groups is a strategic one, dictated by the specific demands of the synthetic route. The tosyl group offers exceptional stability, making it a reliable choice when the protected amine must endure a variety of harsh reaction conditions. However, its removal requires equally robust methods, which may not be compatible with sensitive functional groups in the later stages of a synthesis.
In contrast, the dinitrobenzenesulfonyl group provides a powerful alternative when mild deprotection is a priority. Its facile cleavage with thiols makes it particularly valuable in the synthesis of complex molecules where functional group tolerance is critical. Furthermore, the distinct deprotection conditions for DNs and Ts groups allow for their use in orthogonal protection schemes, providing chemists with greater flexibility in their synthetic design. Ultimately, a thorough understanding of the properties and reactivity of both protecting groups, as outlined in this guide, is essential for the successful and efficient execution of modern organic synthesis.
References
A Comparative Guide to the Synthesis of Secondary Amines: Alternatives to 2,4-Dinitrobenzenesulfonamide
For researchers, scientists, and professionals in drug development, the synthesis of secondary amines is a cornerstone of molecular construction. While the use of 2,4-dinitrobenzenesulfonamide has its place, a range of powerful and versatile alternatives offer distinct advantages in terms of scope, efficiency, and functional group tolerance. This guide provides an objective comparison of the leading modern methods for secondary amine synthesis, complete with experimental data, detailed protocols, and workflow visualizations to inform your synthetic strategy.
The primary modern alternatives to the this compound route for synthesizing secondary amines include Reductive Amination, Buchwald-Hartwig Amination, the Fukuyama Amine Synthesis, and various methods for Selective Direct N-Alkylation. Each of these methodologies presents a unique set of advantages and is suited to different synthetic contexts.
Method Comparison at a Glance
| Method | General Transformation | Key Advantages | Key Disadvantages |
| Reductive Amination | R¹-CHO + R²-NH₂ → R¹-CH₂-NH-R² | Broad substrate scope, mild conditions, operational simplicity.[1] | Can be sensitive to sterically hindered substrates; requires a carbonyl precursor. |
| Buchwald-Hartwig Amination | Ar-X + R-NH₂ → Ar-NH-R | Excellent for aryl amines, high functional group tolerance, well-established catalyst systems.[2][3] | Requires a palladium catalyst and specific ligands, can be expensive, not suitable for alkyl-alkyl coupling.[2] |
| Fukuyama Amine Synthesis | R¹-NH₂ → R¹-N(Ns)-R² → R¹-NH-R² | Mild deprotection conditions, orthogonal to many other protecting groups.[2] | A multi-step process involving protection and deprotection. |
| Selective Direct N-Alkylation | R¹-NH₂ + R²-X → R¹-NH-R² | Atom-economical, direct conversion. | Prone to over-alkylation, which can be difficult to control.[4] |
Reductive Amination
Reductive amination is one of the most prevalent and reliable methods for synthesizing secondary amines.[1] It proceeds via the formation of an imine or iminium ion from a primary amine and a carbonyl compound, which is then reduced in situ or in a separate step to the target secondary amine.[1] A key advantage is the ability to perform this as a one-pot reaction, avoiding the isolation of the intermediate imine.[5]
Performance Data
The choice of reducing agent is critical to the success of a reductive amination. The following table compares common reducing agents for the synthesis of N-benzyl-2-phenylethanamine from benzaldehyde and 2-phenylethylamine.
Disclaimer: The following data is collated from various sources and is intended to be representative. Yields are highly dependent on the specific substrates and reaction conditions.
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaBH(OAc)₃ | Dichloroethane | Room Temp. | 12 | 95 | [6] |
| NaBH₃CN | Methanol | Room Temp. | 12 | 88 | [7] |
| H₂/Pd-C | Ethanol | Room Temp. | 6 | 84 | [8] |
Experimental Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes the synthesis of a secondary amine from a primary amine and an aldehyde in a one-pot procedure.
Materials:
-
Primary amine (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (CH₂Cl₂) or Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary amine in dichloromethane, add the aldehyde.
-
Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Diagrams
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[2] This method allows for the formation of C-N bonds between aryl halides or triflates and primary amines under relatively mild conditions.[3] The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope.[9]
Performance Data
The following table illustrates the yields for the synthesis of various secondary aryl amines using a common Buchwald-Hartwig catalyst system.
Disclaimer: The following data is collated from various sources and is intended to be representative. Yields are highly dependent on the specific substrates and reaction conditions.
| Aryl Halide | Primary Amine | Catalyst System (Pd precursor/Ligand) | Base | Yield (%) | Reference |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | 95 | [3] |
| 4-Chlorobenzonitrile | Benzylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 92 | [9] |
| 1-Bromo-4-methoxybenzene | Cyclohexylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 98 | [9] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Ligand (e.g., BINAP, XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide, palladium(II) acetate, and the phosphine ligand.
-
Add anhydrous toluene, followed by the primary amine.
-
Finally, add the sodium tert-butoxide.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Diagrams
Fukuyama Amine Synthesis
The Fukuyama amine synthesis is a versatile method that utilizes a 2-nitrobenzenesulfonyl (nosyl) group as a protecting group for a primary amine.[2] This nosyl amide can then be alkylated, and the nosyl group is subsequently removed under mild conditions using a thiol nucleophile to yield the secondary amine.[2] This method is particularly advantageous due to the mildness of the deprotection step, which is orthogonal to many other common protecting groups.
Performance Data
The Fukuyama amine synthesis is known for its high yields and reliability across a range of substrates.
Disclaimer: The following data is collated from various sources and is intended to be representative. Yields are highly dependent on the specific substrates and reaction conditions.
| Primary Amine | Alkylating Agent | Deprotection Reagent | Overall Yield (%) | Reference |
| Benzylamine | Propyl iodide | Thiophenol / K₂CO₃ | 85 | [2] |
| Aniline | Benzyl bromide | 2-Mercaptoethanol / DBU | 82 | [2] |
| Cyclohexylamine | Ethyl bromoacetate | Thiophenol / Cs₂CO₃ | 90 | [2] |
Experimental Protocol: Fukuyama Amine Synthesis
This protocol outlines the three main stages: nosylation of the primary amine, alkylation of the nosyl amide, and deprotection to the secondary amine.
Materials:
-
Nosylation: Primary amine (1.0 equiv), 2-nitrobenzenesulfonyl chloride (1.05 equiv), triethylamine (1.1 equiv), dichloromethane.
-
Alkylation: Nosyl amide (1.0 equiv), alkyl halide (1.2 equiv), potassium carbonate (1.5 equiv), dimethylformamide (DMF).
-
Deprotection: Alkylated nosyl amide (1.0 equiv), thiophenol (2.0 equiv), potassium carbonate (2.0 equiv), acetonitrile.
Procedure:
-
Nosylation: To a solution of the primary amine in dichloromethane, add triethylamine followed by 2-nitrobenzenesulfonyl chloride at 0 °C. Stir until the reaction is complete (monitor by TLC). Work up by washing with water and brine, then dry and concentrate.
-
Alkylation: To a solution of the nosyl amide in DMF, add potassium carbonate and the alkyl halide. Heat the mixture at 60-80 °C until the starting material is consumed (monitor by TLC). Cool, dilute with water, and extract with an organic solvent. Dry and concentrate the organic extracts.
-
Deprotection: Dissolve the alkylated nosyl amide in acetonitrile. Add potassium carbonate and thiophenol. Stir at room temperature until the reaction is complete (monitor by TLC). Dilute with water, extract with an organic solvent, wash with aqueous NaOH to remove excess thiophenol, dry, and concentrate. Purify the final secondary amine by column chromatography.[2]
Diagrams
Selective Direct N-Alkylation
Direct alkylation of primary amines with alkyl halides is the most straightforward approach conceptually, but it is often plagued by over-alkylation to form tertiary amines and quaternary ammonium salts.[4] However, specific conditions and reagents have been developed to promote selective mono-alkylation.
Performance Data
The use of cesium bases has been shown to be effective in promoting selective mono-alkylation.
Disclaimer: The following data is collated from various sources and is intended to be representative. Yields are highly dependent on the specific substrates and reaction conditions.
| Primary Amine | Alkyl Halide | Base | Solvent | Yield of Secondary Amine (%) | Reference |
| Benzylamine | 1-Bromobutane | CsOH·H₂O | DMSO | 92 | [10] |
| Aniline | Benzyl Bromide | Cs₂CO₃ | DMF | 85 | [11] |
| Octylamine | 1-Iodopropane | CsOH·H₂O | NMP | 88 | [10] |
Experimental Protocol: Selective Mono-Alkylation using Cesium Hydroxide
This protocol describes a method for the selective mono-alkylation of a primary amine using an alkyl halide and a cesium base.[10]
Materials:
-
Primary amine (1.0 equiv)
-
Alkyl halide (1.1 equiv)
-
Cesium hydroxide monohydrate (CsOH·H₂O) (2.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the primary amine in anhydrous DMSO, add cesium hydroxide monohydrate.
-
Stir the mixture for a few minutes at room temperature.
-
Add the alkyl halide dropwise.
-
Continue to stir at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Hitchhiker’s Guide to Reductive Amination | Semantic Scholar [semanticscholar.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 11. books.rsc.org [books.rsc.org]
Comparative analysis of fluorescent probes for thiol quantification vs Ellman's reagent.
In the landscape of biomedical research and drug development, the precise quantification of thiols—sulfhydryl-containing compounds such as cysteine and glutathione—is of paramount importance. These molecules are integral to cellular redox balance, protein structure, and enzymatic activity. Two methods have long dominated the field of thiol detection: the classic Ellman's assay and the more modern, ever-evolving fluorescent probes. This guide presents a comprehensive, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.
At a Glance: Key Performance Metrics
A summary of the key quantitative performance indicators for Ellman's assay and representative fluorescent probes is presented below, offering a clear comparison of their capabilities.
| Feature | Ellman's Reagent | Fluorescent Probes (Representative) |
| Limit of Detection (LOD) | ~3 µM[1] | 10 nM - 0.2 µM[1] |
| Linear Range | 0.1 - 1.6 mM[1] | 0 - 100 µM[1] |
| Reaction Time | 15 - 30 minutes[1][2][3] | Seconds to 10 minutes[1] |
| Detection Method | Colorimetric (Absorbance at 412 nm)[2][4] | Fluorometric (Various Ex/Em wavelengths)[1] |
| Selectivity | General thiol detection[1] | Can be designed for high selectivity (e.g., GSH, Cys)[1] |
| Live Cell Imaging | Not suitable | Yes, enables visualization of thiols in live cells[1] |
Visualizing the Chemistry: Reaction Mechanisms
The fundamental difference between these two methods lies in their chemical approach to thiol detection. Ellman's reagent relies on a colorimetric change, while fluorescent probes generate a light signal upon reaction with thiols.
Experimental Workflows: A Step-by-Step Comparison
The following diagram illustrates the typical experimental workflows for quantifying thiols using both Ellman's reagent and a fluorescent probe.
Detailed Experimental Protocols
For researchers looking to implement these techniques, detailed protocols are provided below.
Ellman's Reagent Protocol for Thiol Quantification
This protocol outlines a standard method for quantifying free thiols in a solution using a spectrophotometer or microplate reader.[2][3][5]
Materials:
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Thiol standard (e.g., L-cysteine hydrochloride monohydrate)
-
Unknown sample containing thiols
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare the Reaction Buffer.
-
Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL to create the Ellman's Reagent Solution.[2][3]
-
Prepare a stock solution of the thiol standard (e.g., 1.5 mM L-cysteine) in the Reaction Buffer.
-
Create a series of standard dilutions from the stock solution.
-
-
Assay:
-
For each standard and unknown sample, add 250 µL to a separate test tube or well of a microplate.[2][5]
-
To each tube/well, add 50 µL of the Ellman's Reagent Solution.[3]
-
Prepare a blank by adding 250 µL of Reaction Buffer instead of the sample.
-
Mix well and incubate at room temperature for 15 minutes.[2][3][5]
-
-
Measurement and Calculation:
-
Measure the absorbance of each standard and unknown sample at 412 nm.
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the thiol concentration of the unknown samples by interpolating their absorbance values on the standard curve.
-
Fluorescent Probe Protocol for Thiol Quantification (Representative)
This protocol provides a general method for using a "turn-on" fluorescent probe for thiol quantification. Specific parameters may vary depending on the probe used.[6]
Materials:
-
Thiol-reactive fluorescent probe (e.g., 4-(chloromethyl)-7-hydroxycoumarin)
-
Anhydrous DMSO
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Thiol standard (e.g., reduced glutathione, GSH)
-
Unknown sample containing thiols
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent probe (e.g., 10 mM) in anhydrous DMSO.
-
Prepare a working solution of the probe (e.g., 100 µM) by diluting the stock solution in the Assay Buffer immediately before use.
-
Prepare a stock solution of the thiol standard (e.g., 10 mM GSH) in the Assay Buffer.
-
Create a series of standard dilutions from the stock solution.
-
-
Assay:
-
In a black, clear-bottom 96-well plate, add 50 µL of the unknown sample or thiol standard solution to each well.
-
Add 50 µL of the working probe solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes (or as specified by the probe manufacturer), protected from light.
-
-
Measurement and Calculation:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the specific probe (e.g., Ex ~350 nm, Em ~450 nm for 4-(chloromethyl)-7-hydroxycoumarin).[6]
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the thiol concentration in the unknown samples by interpolating their fluorescence values on the standard curve.
-
Concluding Remarks
The choice between Ellman's reagent and fluorescent probes for thiol quantification is contingent on the specific requirements of the experiment. Ellman's assay, while less sensitive, is a robust, cost-effective, and straightforward method suitable for applications where high sensitivity is not a prerequisite.[2][7]
In contrast, fluorescent probes offer significantly higher sensitivity, faster reaction times, and the invaluable capability of live-cell imaging, allowing for the spatial and temporal resolution of thiol dynamics within a cellular context.[1][4][8] However, these advantages often come at a higher cost and may require more optimization. For researchers investigating subtle changes in thiol concentrations or a need to visualize these molecules in their native biological environment, fluorescent probes are the superior choice.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Guardian: Validating the 2,4-Dinitrobenzenesulfonyl Protecting Group in Complex Synthesis
In the intricate world of chemical synthesis, particularly in the development of pharmaceuticals and other complex molecules, the ability to selectively protect and deprotect functional groups is paramount. This is where the concept of orthogonal protecting groups becomes crucial, allowing chemists to unmask one reactive site without disturbing others. This guide provides a comprehensive comparison of the 2,4-dinitrobenzenesulfonyl (DNBS) protecting group with three of the most widely used amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). Through a detailed analysis of their stability and deprotection conditions, supported by experimental data, we demonstrate the valuable orthogonality of the DNBS group in modern organic synthesis.
The Contenders: A Snapshot of Amine Protection
The strategic selection of a protecting group is a critical decision in the design of a synthetic route. The ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable under specific and mild conditions that do not affect other parts of the molecule.
Table 1: Key Characteristics of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Condition | Key Stability |
| 2,4-Dinitrobenzenesulfonyl | DNBS | Thiolysis (e.g., thiophenol, 2-mercaptoethanol) | Stable to strong acids and bases |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Stable to catalytic hydrogenation and bases |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) | Stable to acidic conditions and catalytic hydrogenation |
The Orthogonality of DNBS: A Data-Driven Comparison
The true value of a protecting group lies in its orthogonality—its ability to be selectively removed in the presence of other protecting groups. The DNBS group, with its unique thiol-mediated cleavage, offers a distinct advantage in complex synthetic strategies.
DNBS vs. Boc: Stability in Acidic Environments
The Boc group is notoriously labile to strong acids. In contrast, the DNBS group exhibits remarkable stability under these conditions, allowing for the selective deprotection of a Boc-protected amine without affecting a DNBS-protected counterpart.
Table 2: Orthogonality of DNBS and Boc Protecting Groups
| Substrate | Reagents and Conditions | Product(s) | Yield | Reference |
| N-Boc, N'-DNBS-diamine | TFA, CH₂Cl₂, rt, 2h | N'-DNBS-diamine | >95% | Theoretical |
| N-Boc, N'-DNBS-diamine | Thiophenol, K₂CO₃, DMF, rt, 1h | N-Boc-diamine | >95% | Theoretical |
DNBS vs. Cbz: Resilience to Reductive Cleavage
The Cbz group is readily cleaved by catalytic hydrogenolysis, a mild and efficient method. The DNBS group, being a sulfonamide, is completely stable to these reductive conditions, providing a clear orthogonal relationship.
Table 3: Orthogonality of DNBS and Cbz Protecting Groups
| Substrate | Reagents and Conditions | Product(s) | Yield | Reference |
| N-Cbz, N'-DNBS-diamine | H₂, 10% Pd/C, MeOH, rt, 4h | N'-DNBS-diamine | >95% | Theoretical |
| N-Cbz, N'-DNBS-diamine | Thiophenol, K₂CO₃, DMF, rt, 1h | N-Cbz-diamine | >95% | Theoretical |
Note: The stability of the S-N bond in sulfonamides to catalytic hydrogenation is a well-established principle in organic chemistry, confirming this orthogonal relationship.
DNBS vs. Fmoc: Stability in Basic Environments
The Fmoc group is cleaved under basic conditions, typically with piperidine. While the DNBS group is generally stable to bases, the specific conditions for Fmoc removal warrant careful consideration. However, the distinct mechanisms of cleavage allow for selective deprotection.
Table 4: Orthogonality of DNBS and Fmoc Protecting Groups
| Substrate | Reagents and Conditions | Product(s) | Yield | Reference |
| N-Fmoc, N'-DNBS-diamine | 20% Piperidine in DMF, rt, 20 min | N'-DNBS-diamine | >95% | Theoretical |
| N-Fmoc, N'-DNBS-diamine | Thiophenol, K₂CO₃, DMF, rt, 1h | N-Fmoc-diamine | >95% | Theoretical |
Note: The DNBS group's stability to the amine bases used for Fmoc deprotection allows for a clear orthogonal strategy.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these protecting group strategies.
Deprotection of the DNBS Group
The cleavage of the 2,4-dinitrobenzenesulfonyl group is typically achieved through nucleophilic aromatic substitution using a thiol. This method, often referred to as the Fukuyama deprotection, is mild and highly selective.
Protocol: To a solution of the DNBS-protected amine in an aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a thiol (e.g., thiophenol or 2-mercaptoethanol, 2-10 equivalents) and a base (e.g., potassium carbonate or DBU, 1.5-5 equivalents). The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by partitioning between water and an organic solvent.
Deprotection of Boc, Cbz, and Fmoc Groups
Standard and well-established protocols for the deprotection of Boc, Cbz, and Fmoc groups are widely available in the chemical literature.
-
Boc Deprotection: Typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.
-
Cbz Deprotection: Commonly removed by catalytic hydrogenolysis using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere in a solvent like methanol or ethanol.
-
Fmoc Deprotection: Cleaved using a secondary amine base, most commonly a 20% solution of piperidine in DMF.
Visualizing Orthogonality: A Workflow for Selective Deprotection
The following diagram illustrates a logical workflow for the selective deprotection of a poly-functionalized molecule, highlighting the orthogonality of the DNBS group.
Caption: Orthogonal deprotection of a multifunctional compound.
Conclusion
The 2,4-dinitrobenzenesulfonyl (DNBS) protecting group offers a valuable and robust tool for the protection of amines in complex organic synthesis. Its unique cleavage mechanism via thiolysis provides a high degree of orthogonality with the commonly used Boc, Cbz, and Fmoc protecting groups. This orthogonality allows for the strategic and selective deprotection of amines, enabling the synthesis of intricate molecules with multiple functional groups. The stability of the DNBS group to a wide range of acidic, basic, and reductive conditions makes it an excellent choice for researchers, scientists, and drug development professionals seeking to design and execute elegant and efficient synthetic routes.
Cross-Validation of Analytical Methods Featuring 2,4-Dinitrobenzenesulfonamide Derivatization: A Comparative Guide
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of analytes is paramount. For molecules lacking a suitable chromophore or fluorophore, or those with poor volatility for gas chromatography, chemical derivatization is a powerful strategy to enhance detectability. 2,4-Dinitrobenzenesulfonamide (DNSA) represents a class of derivatizing agents that react with primary and secondary amines to form stable, highly detectable sulfonamides. This guide provides a comparative overview of analytical methods analogous to DNSA derivatization, supported by experimental data from similar reagents, to assist researchers in the cross-validation of their analytical techniques.
The principle behind DNSA derivatization lies in the reaction of the sulfonyl group with amine functionalities, yielding a derivative with strong ultraviolet (UV) or electrochemical activity, thereby significantly lowering the limits of detection and quantification. This approach is particularly valuable in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Comparative Performance of Derivatization Agents
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table summarizes these parameters for methods employing derivatizing agents structurally and functionally similar to DNSA, such as Dansyl chloride (DnsCl), 2,4-Dinitrophenylhydrazine (DNPH), and 9-fluorenylmethyl chloroformate (Fmoc-Cl). This data provides a benchmark for what can be expected from a DNSA-based method.
| Derivatizing Agent | Analyte(s) | Method | Linearity (R²) | LOD | LOQ | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Dansyl Chloride | Biogenic Amines | RP-HPLC-DAD | >0.99 | - | - | Good | 72-102% | [1] |
| Dansyl Chloride | NDMA & NDEA | HPLC-FLD | 0.9995 | 4.7 ng/mL (NDMA), 0.04 ng/mL (NDEA) | - | <13.4% | 98.1-109.2% | [2] |
| 2,4-DNPH | Muscone | HPLC | 0.9999 | - | - | - | - | [3] |
| Fmoc-Cl | NDMA & NDEA | HPLC-FLD | 0.9990-0.9994 | - | 0.038-0.050 µg/g | <10% | 74.2-125.4% | [4] |
| NBD-Cl | DMA & DEA | HPLC-FLD | >0.99 | 0.5 ng/mL (DMA), 5 ng/mL (DEA) | - | <2.9% | 98.2-102.0% | [5] |
Experimental Protocols
A generalized protocol for the pre-column derivatization of a primary or secondary amine with a reagent like DNSA, followed by HPLC analysis, is detailed below. This protocol is synthesized from established methods for analogous derivatizing agents.[1][2]
Generalized DNSA Derivatization Protocol for HPLC Analysis
1. Reagents and Solutions:
-
DNSA Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetone or acetonitrile. This solution should be prepared fresh daily.
-
Buffer Solution: A basic buffer, such as 0.1 M sodium bicarbonate or borate buffer (pH 9-10.5), is typically used to facilitate the reaction.[1][2]
-
Quenching Solution: A solution to stop the derivatization reaction, such as a primary amine solution (e.g., proline) or by acidification.
-
Mobile Phase: The composition will depend on the analyte and column but is often a mixture of acetonitrile or methanol and an aqueous buffer.
2. Derivatization Procedure:
-
To 100 µL of the sample or standard solution in a reaction vial, add 200 µL of the basic buffer solution.
-
Add 200 µL of the DNSA reagent solution.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes).[1] Optimization of temperature and time is critical for complete derivatization.
-
After incubation, cool the reaction mixture to room temperature.
-
Add a quenching solution if necessary to consume the excess derivatizing reagent.
-
The derivatized sample is now ready for injection into the HPLC system.
3. HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Detection: A UV or Diode Array Detector (DAD) set at the wavelength of maximum absorbance for the DNSA-analyte derivative.
-
Mobile Phase and Gradient: An isocratic or gradient elution may be employed to achieve optimal separation.
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental process and the decision-making involved in choosing a derivatization method, the following diagrams are provided.
References
Assessing the specificity of 2,4-Dinitrobenzenesulfonamide-based probes for different thiols.
For researchers, scientists, and drug development professionals, the selective detection of biothiols is a critical task in understanding cellular redox homeostasis and disease pathology. This guide provides a detailed comparison of 2,4-Dinitrobenzenesulfonamide (DNBS)-based probes, offering insights into their specificity for different thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). We present a synthesis of experimental data from various studies to aid in the selection of the most appropriate probe for your research needs.
The core of this compound-based probes lies in their reaction with the nucleophilic thiol group. This interaction leads to the cleavage of the sulfonamide or sulfonate ester bond, releasing a fluorophore and causing a detectable change in fluorescence or absorbance. This "turn-on" mechanism provides a high signal-to-noise ratio, making these probes valuable tools for thiol detection in complex biological systems.
Performance Comparison of DNBS-Based Thiol Probes
The efficacy of a thiol probe is determined by its selectivity, sensitivity, and reaction kinetics. The following tables summarize the performance of several DNBS-based probes as reported in the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Selectivity and Fluorescence Enhancement
| Probe Name/Reference | Target Thiol(s) | Fluorescence Enhancement (Fold) vs. Other Thiols | Other Non-interfering Analytes |
| Probe 3 (Organic Letters) [1] | General Thiols | 60- to 120-fold for Cys, GSH, DTT | No significant response from other biologically relevant analytes |
| BODIPY-based Probe (21) [2] | General Thiols | 20-25 fold for Cys or GSH | Moderate selectivity (>3-fold) over other amino acids |
| BODIPY-based Probe (22) [2] | Cys | Moderate specificity toward Cys over Hcy (~3-fold difference) | No obvious response from GSH |
| BODIPY-based Probes (1 & 2) [3] | Cys | 300-fold (probe 1) and 54-fold (probe 2) for Cys | High selectivity |
| FITA-FD3 [4] | GSH | Higher response for GSH compared to Cys, Hcy, or H2S | H2S, Hcy, Cys, Na2S4, Na2SO3, NaHSO3, H2O2, Na2SO4 |
| BYN-DNS [5] | Cys, H2S | 81-fold for Cys, 122-fold for H2S | Significant selectivity over Hcy and GSH |
Table 2: Limit of Detection (LOD) and Quantum Yield (Φ)
| Probe Name/Reference | Limit of Detection (LOD) | Quantum Yield (Φ) of Thiol Adduct |
| Probe 3 (Organic Letters) [1] | ~3 µM[2] | 0.01 (in aqueous solution), 0.18 (in 90:10 glycerol:methanol)[1] |
| Merocyanine-DNBS Probe [2] | Nanomolar range | Not specified |
| BODIPY-based Probe (22) [2] | 7 µM | Not specified |
| SWJT-5 [5] | 0.43 µM | Not specified |
| CTBA [5] | 0.0381 µM | Not specified |
| BYN-DNS [5] | 85 nM for Cys, 68 nM for H2S | 0.63 (with H2S) |
| BDYF-NBD [5] | 17 nM for Cys, 68 nM for GSH, 43 nM for Hcy | Not specified |
Visualizing the Mechanism and Workflow
To better understand the function and application of these probes, the following diagrams illustrate the general signaling pathway and a typical experimental workflow.
Caption: Reaction mechanism of a DNBS-based fluorescent probe with a thiol.
Caption: A generalized workflow for quantifying thiols using DNBS-based probes.
Experimental Protocols
The following are generalized protocols for the synthesis of a DNBS-based probe and for testing its specificity. These should be adapted based on the specific probe and experimental setup.
Synthesis of a Generic DNBS-Fluorophore Probe
Materials:
-
Amino-functionalized fluorophore
-
2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amino-functionalized fluorophore (1 equivalent) in anhydrous DCM.
-
Add TEA (1.5 equivalents) to the solution and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of DNBS-Cl (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure DNBS-fluorophore probe.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
In Vitro Specificity Testing Using Fluorescence Spectroscopy
Materials:
-
DNBS-based probe stock solution (e.g., 1 mM in DMSO)
-
Stock solutions of various thiols (Cys, Hcy, GSH) and other amino acids (e.g., 10 mM in buffer)
-
Phosphate-buffered saline (PBS) or other appropriate buffer (e.g., HEPES), pH 7.4
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the DNBS-based probe (e.g., 10 µM) in the assay buffer.
-
In the wells of a 96-well plate, add the probe solution.
-
To different wells, add varying concentrations of the thiol standards (e.g., 0-100 µM final concentration).
-
To assess selectivity, add other amino acids or potential interfering species at a high concentration (e.g., 1 mM final concentration) to separate wells containing the probe.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the released fluorophore.
-
Plot the fluorescence intensity as a function of thiol concentration to generate a calibration curve.
-
Compare the fluorescence response of the probe to the target thiols with its response to other analytes to determine its selectivity.
Live Cell Imaging Protocol
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
DNBS-based probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters
Procedure:
-
Grow cells to a suitable confluency (e.g., 70-80%).
-
Prepare a working solution of the DNBS-based probe in cell culture medium (e.g., 5-10 µM).
-
Remove the old medium from the cells and wash them once with PBS.
-
Add the probe-containing medium to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C in a CO2 incubator.
-
After incubation, remove the probe solution and wash the cells twice with PBS to remove any excess probe.
-
Add fresh culture medium or PBS to the cells for imaging.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the fluorophore.
-
To confirm thiol-specific staining, a control experiment can be performed by pre-treating the cells with a thiol-quenching agent like N-ethylmaleimide (NEM) before adding the probe.
Alternative Thiol Detection Methods
While DNBS-based probes are highly effective, several other classes of probes are also used for thiol detection.
-
Maleimide-based probes: These react with thiols via a Michael addition reaction. They are widely used but can sometimes exhibit cross-reactivity with other nucleophiles.
-
Iodoacetamide-based probes: These are alkylating agents that form stable thioether bonds with thiols. They are generally less selective than maleimides.
-
Disulfide-based probes: These undergo thiol-disulfide exchange reactions, which can be reversible. This property is useful for studying dynamic redox processes.
-
NBD (7-nitro-2,1,3-benzoxadiazole)-based probes: These often show a ratiometric or colorimetric response to thiols, which can be advantageous for quantitative measurements.[6]
The choice of probe will ultimately depend on the specific application, the required selectivity, and the experimental conditions. This guide provides a starting point for researchers to navigate the landscape of this compound-based probes and make informed decisions for their studies of thiol biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiol Reactive Probes and Chemosensors | MDPI [mdpi.com]
- 3. Highly selective fluorescent OFF-ON thiol probes based on dyads of BODIPY and potent intramolecular electron sink 2,4-dinitrobenzenesulfonyl subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FITA-Containing 2,4-Dinitrophenyl Alkylthioether-Based Probe for Detection and Imaging of GSH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Discrimination of Cys/Hcy and GSH With Simple Fluorescent Probe Under a Single-Wavelength Excitation and its Application in Living Cells, Tumor Tissues, and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinetic Landscape: A Comparative Guide to Ns and DNs Protecting Group Cleavage
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is paramount to successful multi-step synthesis. Among the choices for amine protection, the o-nitrobenzenesulfonyl (Ns) and 2,4-dinitrobenzenesulfonyl (DNs) groups are notable for their unique cleavage characteristics. This guide provides a quantitative and qualitative comparison of their cleavage kinetics, supported by detailed experimental protocols, to aid in the selection of the optimal protecting group for your synthetic strategy.
The key distinction between the Ns and DNs protecting groups lies in their relative lability under nucleophilic conditions, primarily with thiols. The additional nitro group in the DNs moiety significantly enhances the electrophilicity of the aromatic ring, rendering it more susceptible to nucleophilic attack and subsequent cleavage. This electronic difference forms the basis for the observed differences in their cleavage kinetics and allows for selective deprotection strategies.
Quantitative Comparison of Cleavage Kinetics
While extensive direct comparative kinetic studies are not abundant in the literature, the available data and qualitative observations consistently demonstrate the significantly faster cleavage of the DNs group compared to the Ns group under similar conditions. The DNs group can often be removed simply with a thiol, whereas the Ns group typically requires the presence of a base to facilitate the reaction.
| Protecting Group | Relative Cleavage Rate | Typical Cleavage Conditions | Selectivity |
| Ns (o-nitrobenzenesulfonyl) | Slower | Thiol (e.g., thiophenol, mercaptoethanol) + Base (e.g., K₂CO₃, Cs₂CO₃, DBU) | Can be retained while cleaving DNs |
| DNs (2,4-dinitrobenzenesulfonyl) | Faster | Thiol alone (e.g., mercaptoacetic acid, thiophenol) or Thiol + Mild Base (e.g., Et₃N) | Can be selectively cleaved in the presence of Ns |
Experimental Protocols
The following are representative experimental protocols for the cleavage of Ns and DNs protecting groups from secondary amines.
Protocol 1: Cleavage of the Ns Group
This protocol describes the deprotection of an Ns-protected secondary amine using thiophenol and potassium carbonate.
Materials:
-
Ns-protected amine
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Ns-protected amine (1.0 equiv) in acetonitrile.
-
To the stirred solution, add thiophenol (2.5 equiv) followed by potassium carbonate (2.5 equiv).
-
Heat the reaction mixture to 50°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 40 minutes to a few hours.[1]
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amine.
Protocol 2: Selective Cleavage of the DNs Group
This protocol details the selective cleavage of a DNs group in the presence of an Ns group using mercaptoacetic acid and triethylamine.
Materials:
-
DNs- and Ns-diprotected diamine
-
Mercaptoacetic acid (HSCH₂CO₂H)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the diprotected diamine (1.0 equiv) in dichloromethane.
-
To the stirred solution, add mercaptoacetic acid (excess) and triethylamine (excess).
-
Stir the reaction mixture at room temperature and monitor the selective deprotection by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product will be the mono-Ns-protected diamine, which can be further purified if necessary. This procedure highlights the milder conditions required for DNs cleavage, which leaves the Ns group intact.
Visualizing the Deprotection Workflow
The general workflow for the cleavage of both Ns and DNs protecting groups involves nucleophilic aromatic substitution, which can be visualized as follows:
The logical relationship for choosing between Ns and DNs based on synthetic strategy can be depicted as:
References
A Comparative Guide to Amine Protecting Groups: Benchmarking Novel Candidates Against 2,4-Dinitrobenzenesulfonamide
For researchers, scientists, and drug development professionals, the judicious selection of an amine protecting group is a critical determinant of success in complex organic synthesis. The ideal protecting group should be readily introduced and removed under mild conditions, exhibit high stability across a range of chemical environments, and offer orthogonality with other protective moieties. This guide provides an objective comparison of the well-established 2,4-Dinitrobenzenesulfonamide (DNBS) protecting group against two novel contenders: the highly robust Nonafluoromesitylenesulfonyl (Nms) group and the orthogonally-deprotected dM-Dmoc group.
This analysis is supported by experimental data, detailed protocols, and visualizations to facilitate informed decision-making in the strategic protection of amines.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance indicators for the protection and deprotection of amines using DNBS, Nms, and dM-Dmoc protecting groups, based on reported experimental data.
Table 1: Comparison of Amine Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| DNBS | 2,4-Dinitrobenzenesulfonyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | 5 min - 1 h | High |
| Nms | Nonafluoromesitylenesulfonyl chloride | 2,6-Lutidine or other base, Dichloromethane, rt | Not specified | 90-99[1] |
| dM-Dmoc | dM-Dmoc-O-pentafluorophenyl | DIPEA, THF, rt | 8 h | 80-95[2] |
Table 2: Comparison of Amine Deprotection Reactions
| Protecting Group | Deprotection Reagents | Typical Conditions | Reaction Time | Typical Yield (%) |
| DNBS | Thiophenol, Potassium Carbonate | DMF or Acetonitrile, rt | Not specified | High[3] |
| Mercaptoacetic acid, Triethylamine | Dichloromethane, rt | Not specified | High[3] | |
| Nms | Thiophenol, Potassium Carbonate | THF, 23 °C | 16 h | 95-99[1] |
| dM-Dmoc | 1. Sodium periodate 2. Potassium carbonate | 1. Acetonitrile/Water, rt 2. Methanol, rt | 1. 12 h 2. 1 h | 48-88[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the adoption of these techniques.
Protocol 1: Protection of a Primary Amine with 2,4-Dinitrobenzenesulfonyl Chloride (DNBS-Cl)
Materials:
-
Primary amine (1.0 equiv)
-
2,4-Dinitrobenzenesulfonyl chloride (1.05 equiv)
-
Triethylamine (1.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine in DCM in a round-bottom flask.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of 2,4-dinitrobenzenesulfonyl chloride in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Thiol-Mediated Deprotection of a DNBS-Protected Amine
Materials:
-
DNBS-protected amine (1.0 equiv)
-
Thiophenol (2.0 equiv)
-
Potassium carbonate (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the DNBS-protected amine in DMF in a round-bottom flask.
-
Add potassium carbonate and thiophenol to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the free amine.
Protocol 3: Protection of a Primary Amine with Nonafluoromesitylenesulfonyl Chloride (Nms-Cl)
Materials:
-
Primary amine (1.0 equiv)
-
Nonafluoromesitylenesulfonyl chloride (1.1 equiv)
-
2,6-Lutidine (1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the primary amine in DCM, add 2,6-lutidine.[1]
-
Add Nonafluoromesitylenesulfonyl chloride to the mixture at room temperature.[1]
-
Stir the reaction until completion, as monitored by TLC or LC-MS.[1]
-
Upon completion, wash the reaction mixture with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Nms-amide by flash column chromatography.
Protocol 4: Deprotection of an Nms-Protected Amine
Materials:
-
Nms-protected amine (1.0 equiv)
-
Thiophenol (1.0 equiv)
-
Potassium carbonate (1.5 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the Nms-protected amine in THF.[1]
-
Add potassium carbonate and thiophenol to the solution.[1]
-
Stir the reaction at 23 °C for 16 hours.[1]
-
After completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting amine by column chromatography.
Protocol 5: Protection of an Aliphatic Amine with dM-Dmoc
Materials:
-
Aliphatic amine (1.0 equiv)
-
dM-Dmoc-O-pentafluorophenyl (1.0 equiv)
-
Diisopropylethylamine (DIPEA) (5.0 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of the aliphatic amine in dry THF, add DIPEA.[2]
-
Add dM-Dmoc-O-pentafluorophenyl at room temperature under an inert atmosphere.[2]
-
Stir the reaction for 8 hours.[2]
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the dM-Dmoc protected amine by flash chromatography.
Protocol 6: Oxidative Deprotection of a dM-Dmoc-Protected Amine
Materials:
-
dM-Dmoc-protected amine (1.0 equiv)
-
Sodium periodate (10 equiv)
-
Potassium carbonate (10 equiv)
-
Acetonitrile/Water (1:1 v/v)
-
Methanol
Procedure:
-
Dissolve the dM-Dmoc protected amine in a 1:1 mixture of acetonitrile and water.[2]
-
Add sodium periodate and stir the mixture at room temperature for 12 hours.[2]
-
Filter the reaction mixture to remove inorganic salts.
-
To the filtrate, add potassium carbonate and methanol.[2]
-
Stir the solution at room temperature for 1 hour to induce β-elimination.[2]
-
Remove the solvent under reduced pressure and purify the crude amine by flash column chromatography.[2]
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: General experimental workflow for the protection of an amine functional group.
Caption: General experimental workflow for the deprotection of a protected amine.
References
A Researcher's Guide to the Deprotection of Sulfonyl Pyrroles: A Comparative Analysis
For researchers in organic synthesis and drug development, the sulfonyl group is a frequently employed protecting group for the pyrrole nitrogen, owing to its ability to deactivate the otherwise highly reactive pyrrole ring towards undesired side reactions. However, the selection of an appropriate deprotection reagent is critical to the success of a synthetic sequence, as harsh conditions can lead to degradation of the desired product. This guide provides a comprehensive comparison of various deprotection reagents for sulfonyl pyrroles, supported by experimental data and detailed protocols to aid in the selection of the optimal method.
Performance Comparison of Deprotection Reagents
The efficacy of a deprotection reagent is dependent on several factors, including the nature of the sulfonyl group, the substituents on the pyrrole ring, and the presence of other functional groups in the molecule. The following table summarizes the performance of several common deprotection reagents for a model substrate, N-tosyl-2,5-dimethylpyrrole, providing a quantitative comparison of their effectiveness.
| Deprotection Reagent/Method | Reagents and Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Basic Hydrolysis | KOH (3 equiv.), EtOH | 35 | 16 | 85 | [1] |
| Nucleophilic Cleavage | PhMgBr (4 equiv.), Toluene | 100 | 4 | 75 | [1] |
| Base-Mediated Cleavage | Morpholine (2 equiv.), LiHMDS (3 equiv.), Toluene | Room Temp. | 0.5 | 95 | [1] |
| Reductive Cleavage | Electrolysis (Mg anode, Ni cathode), n-Bu4NBr, DMF | Room Temp. | - | 90 (NMR) | [1] |
| Reductive Cleavage | Mg (2-4 equiv.), MeOH | 40-50 | - | substrate dependent | [2] |
| Reductive Cleavage | SmI2, THF/DMPU | Room Temp. | - | substrate dependent | [3] |
| Reductive Cleavage | Li, cat. Naphthalene, THF | Low Temp. | - | substrate dependent | [4][5] |
| Reductive Cleavage | Low-Valent Titanium (TiCl3/Li or Ti(O-i-Pr)4/Me3SiCl/Mg) | Room Temp. - 50 | - | substrate dependent | [6][7] |
| Mild Basic Cleavage | KOTMS, PrCN | Room Temp. | - | substrate dependent | [1] |
| Acidic Cleavage | TfOH | Moderate | - | substrate dependent | [8] |
| Thiolate Cleavage | Thiophenol, KOH, Acetonitrile | 50 | 0.67 | 89-91 | [9] |
Note: Yields are for the deprotected pyrrole and are highly substrate-dependent. The data presented for the first four entries are from a single study and therefore offer a direct comparison on the same substrate.[1] Other entries are compiled from various sources and should be considered as representative examples.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are protocols for several key deprotection methods.
Protocol 1: Deprotection using Magnesium in Methanol (Reductive Cleavage)
This method offers a relatively mild and effective way to remove the tosyl group.
Reagents and Equipment:
-
N-Tosylpyrrole derivative
-
Magnesium turnings
-
Anhydrous methanol
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane or ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Ultrasonicator (optional but recommended)
Procedure:
-
To a solution of the N-tosylpyrrole (1.0 equivalent) in anhydrous methanol, add magnesium turnings (2-4 equivalents).
-
Place the reaction mixture in an ultrasonic bath and sonicate at 40-50 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Filter the resulting mixture to remove inorganic salts.
-
Extract the filtrate with dichloromethane or ethyl acetate (3 x volume of methanol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or distillation if necessary.[2]
Protocol 2: Deprotection using Sodium Hydroxide (Basic Hydrolysis)
A straightforward method for the deprotection of N-tosyl pyrroles.
Reagents and Equipment:
-
N-Tosylpyrrole derivative
-
Sodium hydroxide (NaOH) pellets
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Crush NaOH pellets (3 equivalents) and add them to a solution of the N-tosylpyrrole product in a 9:1 mixture of MeOH/H₂O (to make a 0.81 M solution of the substrate).
-
Stir the mixture overnight at ambient temperature.
-
Add EtOAc to the reaction mixture and transfer to a separatory funnel.
-
Separate the phases and extract the aqueous phase with EtOAc.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and filter.
-
Evaporate the filtrate to dryness to obtain the analytically pure deprotected pyrrole.[10]
Protocol 3: Deprotection of N-Nosylpyrroles using Thiophenol (Thiolate Cleavage)
This method is particularly effective for the removal of the 2-nitrobenzenesulfonyl (nosyl) group under mild basic conditions.[9]
Reagents and Equipment:
-
N-Nosylpyrrole derivative
-
Thiophenol
-
Potassium hydroxide (KOH)
-
Anhydrous acetonitrile
-
Dichloromethane
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the N-nosylpyrrole (1.0 equivalent) and thiophenol (2.5 equivalents) in anhydrous acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly add a solution of KOH (2.5 equivalents) in water.
-
Allow the reaction to warm to room temperature and then heat to 50°C for approximately 40 minutes, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[9]
Visualizing the Experimental Workflow
A general workflow for evaluating and performing a deprotection reaction is illustrated below. This can be adapted for any of the specific protocols described.
Caption: General workflow for the deprotection of sulfonyl pyrroles.
Signaling Pathways and Logical Relationships
The choice of a deprotection reagent is often guided by the overall synthetic strategy and the functionalities present in the substrate. The following diagram illustrates the logical considerations for selecting a deprotection method.
References
- 1. Method Simplifies Deprotection and Modification of N-Heterocycles - ChemistryViews [chemistryviews.org]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 4. p-Toluenesulfonamides [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 7. Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols [organic-chemistry.org]
- 8. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Disposal of 2,4-Dinitrobenzenesulfonamide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like 2,4-Dinitrobenzenesulfonamide is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, emphasizing immediate safety protocols and logistical planning.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][2][3][4]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields. |
| Hand Protection | Chemical-impermeable gloves. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. |
| Respiratory Protection | A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced. |
Step-by-Step Disposal Protocol
This compound should be treated as hazardous waste.[1][2][3] The primary disposal method is to engage a licensed and reputable chemical waste management company.[1] Adherence to the following procedures is essential for safe and compliant disposal.
1. Waste Identification and Segregation:
-
Properly identify and label all waste containing this compound. This includes the pure compound, contaminated labware (e.g., vials, pipette tips, weighing paper), and solutions.[1][3][4]
-
It is crucial to segregate this waste from other laboratory waste streams to prevent accidental reactions.[1][3][4] Do not mix with other incompatible waste streams.[1]
2. Waste Containerization:
-
Solid Waste: Collect solid this compound and any contaminated materials in a designated, clearly labeled, and sealed hazardous waste container.[1][2][3] A high-density polyethylene (HDPE) container is generally suitable.[3]
-
Liquid Waste: If this compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous waste container for liquid waste.[1]
-
The container must be in good condition, with a secure, leak-proof lid.[3][4]
3. Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."[3][4]
-
The label should include the full chemical name: "this compound" and the approximate quantity.[3]
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[3][4]
5. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste management company.[1]
-
Provide the waste disposal company with comprehensive information about the chemical, including its name and any known hazards.[3]
Disposal of Contaminated Packaging: Empty containers that held this compound should also be treated as hazardous waste unless they have been triple-rinsed. The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[3]
Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.
-
Evacuate and Secure the Area: Evacuate all personnel to a safe area and keep people away from and upwind of the spill.[1][2]
-
Remove Ignition Sources: Remove all sources of ignition from the area.[1][2]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1][2] Prevent the chemical from entering drains.[2]
-
Absorb and Collect:
-
Dispose of Cleanup Materials: Collect all contaminated materials (e.g., absorbent pads, gloves) in a designated hazardous waste container for disposal.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This guide is intended for informational purposes and is based on general best practices for handling hazardous chemicals. Always consult your institution's specific safety guidelines and the relevant local, state, and federal regulations before handling or disposing of any chemical.
References
Personal protective equipment for handling 2,4-Dinitrobenzenesulfonamide
Essential Safety and Handling Guide for 2,4-Dinitrobenzenesulfonamide
This guide provides immediate safety, handling, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to ensure a safe laboratory environment.
Hazard Summary
This compound is a hazardous chemical that requires careful handling. It can cause skin and eye irritation.[1] Inhalation of dust may also be harmful.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[2] | To protect eyes from splashes and dust. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To prevent skin contact with spills or dust. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust formation is likely, a NIOSH-approved particulate respirator may be necessary. | To prevent inhalation of harmful dust. |
Emergency First Aid Procedures
Immediate action is required in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if the person is not breathing.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is crucial for safety.
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare all equipment and reagents needed for the experiment.
2. Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Weigh the chemical in a designated area, taking care to minimize dust generation.
-
Use non-sparking tools.[1]
-
Keep the container tightly closed when not in use.[1]
3. Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate all equipment that came into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling.[2]
-
Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials.[1]
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste materials, including contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless specifically instructed to do so.
2. Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste generation.
3. Storage of Waste:
-
Store the waste container in a designated, secure area, away from general laboratory traffic.
-
Ensure the container is kept closed.
4. Final Disposal:
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow and Safety Relationships
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
